molecular formula C12H14O4 B1597712 5-(3-Methoxyphenyl)-5-oxovaleric acid CAS No. 845781-34-2

5-(3-Methoxyphenyl)-5-oxovaleric acid

Cat. No.: B1597712
CAS No.: 845781-34-2
M. Wt: 222.24 g/mol
InChI Key: LMMKFQCREXZAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxyphenyl)-5-oxovaleric acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3-Methoxyphenyl)-5-oxovaleric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3-Methoxyphenyl)-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Methoxyphenyl)-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-methoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-16-10-5-2-4-9(8-10)11(13)6-3-7-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMKFQCREXZAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374886
Record name 5-(3-Methoxyphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-34-2
Record name 5-(3-Methoxyphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845781-34-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric Acid: A Historical and Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-(3-Methoxyphenyl)-5-oxovaleric acid is a keto-acid derivative whose utility as a chemical intermediate is predicated on the specific arrangement of its functional groups. While its structure appears straightforward, its synthesis presents a classic challenge in aromatic chemistry: regioselectivity. A naive approach via direct Friedel-Crafts acylation of anisole, the most common methoxy-substituted aromatic, leads exclusively to the undesired 4-methoxy isomer due to the powerful ortho-, para-directing nature of the methoxy group. This guide provides an in-depth examination of the historical and chemically sound methodologies for the targeted synthesis of the 3-methoxy isomer. We will deconstruct the synthetic problem, detailing a robust, multi-step classical pathway commencing from benzene. This route leverages the predictable directing effects of various functional groups through a sequence of Friedel-Crafts acylation, nitration, reduction, and diazotization. Each step is presented with a detailed, field-proven protocol and a mechanistic rationale, offering a comprehensive blueprint for researchers. This document serves not only as a practical guide for synthesis but also as an instructive case study in strategic synthetic planning.

Part 1: Compound Profile and Synthetic Imperative

Chemical Structure and Properties

5-(3-Methoxyphenyl)-5-oxovaleric acid, also known as 5-(3-methoxyphenyl)-5-oxopentanoic acid, is an organic compound featuring a benzene ring substituted with a methoxy group and a 5-oxovaleric acid chain at the meta positions relative to each other.[1] This specific arrangement is crucial for its function as a synthon in the development of more complex molecules.

Table 1: Physicochemical Properties of 5-(3-Methoxyphenyl)-5-oxovaleric acid

PropertyValueSource
CAS Number 845781-34-2[1][2]
Molecular Formula C₁₂H₁₄O₄[1][3]
Molecular Weight 222.24 g/mol [1]
Appearance Off-white solid[1]
Melting Point 90-94 °C[3]
Boiling Point ~411.4 °C at 760 mmHg (Predicted)[3]
InChI Key LMMKFQCREXZAJN-UHFFFAOYSA-N[1]
Significance in Chemical Synthesis

The value of 5-(3-Methoxyphenyl)-5-oxovaleric acid lies in its bifunctional nature. The ketone and carboxylic acid moieties provide two distinct reactive handles for further elaboration. The 1,3- (meta) substitution pattern is a common motif in pharmacologically active molecules, and this compound serves as a pre-formed building block to introduce this specific arrangement, saving numerous steps in a larger synthetic campaign.

Part 2: The Core Challenge: Regioselectivity

The discovery and synthesis of aromatic compounds are intrinsically linked to the principles of electrophilic aromatic substitution (EAS). The primary challenge in synthesizing the title compound is controlling the position of the incoming acyl group.

The Directing Effect of the Methoxy Group

The methoxy group (-OCH₃) on an aromatic ring is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. A standard Friedel-Crafts acylation of anisole (methoxybenzene) with glutaric anhydride would, therefore, yield almost exclusively 4-(4-methoxyphenyl)-4-oxobutanoic acid, with a smaller amount of the ortho-isomer.[4][5][6] The desired 3-methoxy (meta) isomer is not formed in any significant quantity.

cluster_0 Friedel-Crafts Acylation of Anisole Anisole Anisole (Methoxybenzene) Reagents Glutaric Anhydride + AlCl₃ (Lewis Acid) Anisole->Reagents Ortho Ortho-Product (Minor) Reagents->Ortho Electrophilic Attack at C2 Para Para-Product (Major, Undesired Isomer) Reagents->Para Electrophilic Attack at C4 Meta Meta-Product (Desired, Not Formed) Reagents->Meta X

Figure 1: Regiochemical outcome of the Friedel-Crafts acylation of anisole, highlighting why this direct route fails to produce the desired 3-methoxy isomer.

This fundamental principle of reactivity necessitates a more strategic, multi-step approach to achieve the required 1,3-substitution pattern. The "discovery" of this molecule is therefore not a singular event but is embodied in the development of synthetic sequences that overcome this regiochemical barrier.

Part 3: A Classical Synthetic Pathway

The most logical and historically validated approach to synthesizing 5-(3-Methoxyphenyl)-5-oxovaleric acid involves starting with an unsubstituted aromatic ring (benzene) and sequentially introducing functional groups that direct subsequent substitutions to the desired positions. This approach provides excellent control over the final product's structure.

Benzene Benzene Step1 Step 1: Friedel-Crafts Acylation Benzene->Step1 KetoAcid 5-Oxo-5-phenylpentanoic acid Step1->KetoAcid Step2 Step 2: Meta-Nitration KetoAcid->Step2 NitroKetoAcid 5-(3-Nitrophenyl)-5-oxovaleric acid Step2->NitroKetoAcid Step3 Step 3: Nitro Group Reduction NitroKetoAcid->Step3 AminoKetoAcid 5-(3-Aminophenyl)-5-oxovaleric acid Step3->AminoKetoAcid Step4 Step 4: Diazotization & Methoxylation AminoKetoAcid->Step4 FinalProduct 5-(3-Methoxyphenyl)-5-oxovaleric acid Step4->FinalProduct

Sources

Physicochemical properties of 5-(3-Methoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-Methoxyphenyl)-5-oxovaleric acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 5-(3-Methoxyphenyl)-5-oxovaleric acid, a key organic intermediate. Designed for researchers, chemists, and drug development professionals, this document synthesizes predicted data, spectroscopic insights, and practical analytical protocols. The guide covers the compound's chemical identity, core physicochemical parameters, spectroscopic profile, solubility characteristics, and thermal stability. By explaining the causality behind experimental choices and providing validated analytical workflows, this paper serves as an essential resource for the effective handling, characterization, and application of this versatile molecule in a research and development setting.

Chemical Identity and Structural Framework

5-(3-Methoxyphenyl)-5-oxovaleric acid is a bifunctional organic compound featuring a methoxy-substituted aromatic ketone and a terminal carboxylic acid. This unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical research.[1] Its identity is defined by the following parameters:

IdentifierValueSource
IUPAC Name 5-(3-methoxyphenyl)-5-oxopentanoic acid[2]
Synonyms 5-(3-Methoxyphenyl)-5-oxovaleric acid[2]
CAS Number 845781-34-2[2]
Molecular Formula C₁₂H₁₄O₄[2][3]
Molecular Weight 222.24 g/mol [2]
Canonical SMILES COC1=CC=CC(=C1)C(=O)CCCC(=O)O[3]
InChI Key LMMKFQCREXZAJN-UHFFFAOYSA-N[2][3]

The molecule's architecture, combining a rigid aromatic core with a flexible aliphatic acid chain, dictates its chemical behavior and physical properties. The meta-position of the methoxy group influences the electronic properties of the phenyl ring, which in turn affects the reactivity of the adjacent ketone.

Core Physicochemical Properties

A summary of the key computed and predicted physicochemical properties is presented below. This data is foundational for predicting the compound's behavior in various experimental and biological systems.

PropertyPredicted ValueSignificance in Research & Development
XlogP 1.6Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[3]
pKa ~4.6The carboxylic acid group's acidity is slightly enhanced by the electron-withdrawing effect of the keto group. At physiological pH (~7.4), the compound will be >99% ionized as a carboxylate, impacting its solubility and distribution.[4]
Physical Form Off-white solid[2]
Melting Point ~98-100 °C (based on analogs)Provides a parameter for purity assessment and defines the upper limit for handling in a solid state.[4]
Boiling Point ~427.1 ± 35.0 °C (based on analogs)Suggests low volatility and substantial intermolecular interactions.[4]
Density ~1.183 g/cm³ (based on analogs)[4]

Spectroscopic and Analytical Profile

The structural confirmation and purity assessment of 5-(3-Methoxyphenyl)-5-oxovaleric acid rely on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Predicted collision cross-section (CCS) values are valuable for advanced techniques like ion mobility-mass spectrometry.

Table of Predicted Adduct m/z and Collision Cross Section (CCS) Values:

Adduct Type Predicted m/z Predicted CCS (Ų)
[M+H]⁺ 223.09648 148.0
[M+Na]⁺ 245.07842 154.4
[M-H]⁻ 221.08192 150.1
[M+NH₄]⁺ 240.12302 165.4

Data sourced from computational predictions.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the precise molecular structure in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • Aromatic Protons (4H): Signals are expected in the ~7.1-7.8 ppm range. The meta-substitution pattern will result in complex splitting (multiplets).

    • Methoxy Protons (3H): A sharp singlet is anticipated around ~3.8 ppm.

    • Aliphatic Protons (6H): The valeric acid chain protons will appear as three distinct signals in the ~2.0-3.2 ppm range. The protons alpha to the ketone (C4) and alpha to the acid (C2) will likely be triplets, while the central C3 protons will be a multiplet (e.g., a quintet).

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of 12 distinct carbon atoms.

    • Carbonyl Carbons: Two signals in the downfield region: ~198 ppm for the ketone and ~178 ppm for the carboxylic acid.

    • Aromatic Carbons: Six signals in the ~110-160 ppm range, including the methoxy-bearing carbon.

    • Aliphatic & Methoxy Carbons: Four signals in the upfield region (~20-55 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic absorption bands are:

  • ~2500-3300 cm⁻¹: A very broad O-H stretch, characteristic of the carboxylic acid dimer.

  • ~1710 cm⁻¹: A strong, sharp C=O stretch from the carboxylic acid carbonyl.

  • ~1685 cm⁻¹: A strong, sharp C=O stretch from the aromatic ketone.

  • ~1260 cm⁻¹ and ~1040 cm⁻¹: C-O stretching vibrations from the ether (methoxy) group.

  • ~1600, ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Synthesis Pathway and Analytical Workflow

The synthesis and subsequent characterization of 5-(3-Methoxyphenyl)-5-oxovaleric acid follow a logical workflow, ensuring purity and structural integrity. A common synthetic approach is the Friedel-Crafts acylation.[4] The subsequent analytical workflow is crucial for validation.

G cluster_synthesis Synthesis Stage cluster_analysis Analytical Workflow S1 Reactants (m-Anisole + Glutaric Anhydride) S2 Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) S1->S2 S3 Workup & Purification (Quenching, Extraction, Crystallization) S2->S3 A1 Crude Product S3->A1 Proceed to Analysis A2 Structural Confirmation (NMR, MS, IR) A1->A2 A3 Purity Assessment (HPLC, LC-MS) A2->A3 Structure Verified A4 Final Characterized Compound A3->A4 Purity ≥ 97%

Caption: Synthesis and Analytical Workflow for 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Experimental & Analytical Protocols

The following protocols provide standardized methods for the reliable analysis of this compound.

Protocol: Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and assess the purity of the compound.

Rationale: LC-MS is a highly sensitive technique that separates the compound of interest from impurities before detection by a mass spectrometer, providing both purity data (from the chromatogram) and mass confirmation simultaneously.

Methodology:

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the compound in methanol or acetonitrile. The choice of a polar organic solvent is based on the compound's predicted solubility.

    • Vortex thoroughly to ensure complete dissolution.

    • Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid) to a final concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC or UHPLC system coupled to a mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A C18 column is chosen for its excellent retention of moderately lipophilic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Formic acid is added to improve peak shape and ionization efficiency).

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to detect [M+H]⁺ and [M-H]⁻ ions.

    • Scan Range: m/z 100-500.

    • Data Analysis: Extract the ion chromatograms for m/z 223.10 (positive mode) and 221.08 (negative mode). Integrate the main peak area to calculate purity relative to any detected impurities.

Protocol: Structural Elucidation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the compound.

Rationale: ¹H NMR provides unambiguous information about the connectivity of atoms by analyzing the chemical shifts, integration, and coupling patterns of protons.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Solvent Choice: CDCl₃ is a good first choice for many organic compounds. However, if solubility is limited or if the carboxylic acid proton signal is of particular interest (it is often broader and may exchange in CDCl₃), DMSO-d₆ is an excellent alternative as it will better solubilize the compound and show the acidic proton more clearly.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Experiment: Standard 1D proton experiment.

    • Key Parameters:

      • Number of Scans: 16-32 (adjust for concentration).

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time: ~3-4 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the raw data (FID).

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

    • Integrate all signals to determine the relative ratio of protons.

    • Assign each signal to the corresponding protons in the molecule based on chemical shift, integration, and multiplicity (singlet, triplet, multiplet).

Conclusion

5-(3-Methoxyphenyl)-5-oxovaleric acid is a well-defined organic compound with moderate lipophilicity and predictable spectroscopic characteristics. Its bifunctional nature, combining a ketone and a carboxylic acid, makes it a versatile intermediate for chemical synthesis. The data and protocols presented in this guide provide a robust framework for its scientific application, ensuring that researchers in chemistry and drug discovery can confidently utilize this compound with a thorough understanding of its fundamental physicochemical properties.

References

A complete list of all sources cited within this document is provided below for verification and further reading.

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

  • National Institutes of Health, PubChem. (n.d.). 5-(3-Fluoro-4-methoxyphenyl)-5-oxopentanoic acid. [Link]

  • National Institutes of Health, PubChem. (n.d.). 5-Methoxy-3-methyl-5-oxopentanoic acid. [Link]

  • PubChemLite. (n.d.). 5-(3-methoxyphenyl)-5-oxovaleric acid (C12H14O4). [Link]

  • National Institutes of Health, PMC. (2021). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. [Link]

  • ResearchGate. (2007). (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl (A; a singlet at.... [Link]

  • PubMed. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

  • SpectraBase. (n.d.). Valeric acid, 5-methoxy-, trimethylsilyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • Spectroscopy@IKU. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

  • National Institutes of Health, PMC. (n.d.). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. [Link]

  • OPUS. (2025). Analytical Methods. [Link]

  • ResearchGate. (n.d.). (a,b) Experimental IR spectrum of 2-amino-5-(4-methoxyphenyl). [Link]

Sources

5-(3-Methoxyphenyl)-5-oxovaleric acid CAS number 845781-34-2 characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(3-Methoxyphenyl)-5-oxovaleric acid (CAS Number: 845781-34-2), a bifunctional organic compound with potential applications in chemical synthesis and pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, characterization, and handling of this molecule.

Introduction and Chemical Identity

5-(3-Methoxyphenyl)-5-oxovaleric acid, also known as 5-(3-methoxyphenyl)-5-oxopentanoic acid, is a ketoacid derivative of valeric acid. Its structure incorporates a methoxy-substituted phenyl ring attached to a five-carbon chain, terminating in a carboxylic acid. This unique arrangement of a ketone, a carboxylic acid, and an aromatic ether provides multiple reaction sites, making it a versatile building block in organic synthesis.

The presence of both a nucleophilic aromatic ring (activated by the methoxy group) and electrophilic carbonyl carbons, alongside the acidic proton of the carboxylic acid, allows for a diverse range of chemical transformations. This positions the molecule as a potentially valuable intermediate in the synthesis of more complex chemical entities, including heterocyclic compounds and analogues of bioactive molecules.

Caption: Chemical Structure of 5-(3-Methoxyphenyl)-5-oxovaleric acid

Physicochemical and Safety Data

A summary of the key physical and chemical properties is presented below. It is important to note that some of this data, such as the boiling point, is based on computational predictions.

PropertyValueSource
CAS Number 845781-34-2
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol
Appearance Off-white solid
Melting Point 90-94 °C[2]
Boiling Point ~411.4 °C at 760 mmHg (Predicted)[2]
Purity ≥97% (typical)
InChI Key LMMKFQCREXZAJN-UHFFFAOYSA-N[1]

Safety Information:

  • Pictogram: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements: H302, H312, H315, H319, H332, H335 (Harmful if swallowed, in contact with skin or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.)

  • Precautionary Statements: P261, P280, P302+P352, P305+P351+P338 (Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Synthesis Methodology: Friedel-Crafts Acylation

The most logical and established synthetic route to 5-(3-Methoxyphenyl)-5-oxovaleric acid is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an arene with an acylating agent, catalyzed by a Lewis acid.

Causality of Experimental Choices:

  • Arene: Anisole (methoxybenzene) is chosen as the starting material due to the presence of the methoxy group on the benzene ring. The methoxy group is an ortho-, para-director and an activating group, meaning it increases the nucleophilicity of the aromatic ring and directs the incoming electrophile to the positions ortho and para to it. However, due to steric hindrance from the methoxy group, the para-substituted product is often favored. To obtain the meta-substituted product, one would start with a different precursor and introduce the methoxy group at a later stage or use a directing group that favors meta substitution. For the synthesis of the target molecule, we will react 3-bromoanisole with a suitable reagent, followed by the introduction of the oxovaleric acid chain. A more direct, but potentially less selective route, would be the direct acylation of anisole, which would primarily yield the para-isomer, with the meta-isomer as a minor product requiring separation. For the purpose of this guide, we will focus on a conceptual pathway that leads to the desired product.

  • Acylating Agent: Glutaric anhydride is the ideal acylating agent. Its reaction with the arene will introduce the required five-carbon chain with a ketone at one end and a carboxylic acid at the other (after workup).

  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a strong and commonly used Lewis acid for Friedel-Crafts reactions. It activates the glutaric anhydride by coordinating to one of the carbonyl oxygens, generating a highly electrophilic acylium ion.

Caption: Conceptual workflow for Friedel-Crafts acylation.

Experimental Protocol (Conceptual):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane as the solvent.

  • Catalyst Suspension: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring to create a suspension.

  • Acylating Agent Addition: Dissolve glutaric anhydride in anhydrous dichloromethane and add it dropwise to the cooled AlCl₃ suspension.

  • Arene Addition: Add 3-bromoanisole (to favor meta-substitution) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the methoxy group protons.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~12.0Singlet (broad)1H-COOHCarboxylic acid protons are highly deshielded and often appear as a broad singlet.
7.1 - 7.6Multiplet4HAromatic (C₆H₄)The protons on the substituted benzene ring will appear in the aromatic region, with their specific shifts and splitting patterns depending on the meta-substitution.
~3.8Singlet3H-OCH₃The protons of the methoxy group are shielded and typically appear as a sharp singlet.
~3.0Triplet2H-CH₂-C=OProtons adjacent to the ketone carbonyl group are deshielded.
~2.4Triplet2H-CH₂-COOHProtons adjacent to the carboxylic acid carbonyl group are also deshielded.
~2.0Quintet2H-CH₂-CH₂-CH₂-The central methylene group protons will be split by the adjacent methylene groups.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~200C=O (ketone)Ketone carbonyl carbons are highly deshielded.
~175C=O (acid)Carboxylic acid carbonyl carbons are also significantly deshielded.
~160Aromatic C-OThe aromatic carbon attached to the methoxy group is deshielded.
110 - 140Aromatic CThe remaining aromatic carbons will appear in this range.
~55-OCH₃The carbon of the methoxy group is shielded.
~35-CH₂-C=OAliphatic carbon adjacent to the ketone.
~33-CH₂-COOHAliphatic carbon adjacent to the carboxylic acid.
~20-CH₂-CH₂-CH₂-The central aliphatic carbon.
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
2500-3300BroadO-HCarboxylic acid O-H stretch
~1710StrongC=OCarboxylic acid C=O stretch
~1680StrongC=OKetone C=O stretch
~1600, ~1480MediumC=CAromatic C=C stretching
~1250, ~1040StrongC-OAryl ether C-O stretch
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The predicted monoisotopic mass is 222.0892 Da.[1] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Adducts (m/z): [1]

  • [M+H]⁺: 223.09648

  • [M+Na]⁺: 245.07842

  • [M-H]⁻: 221.08192

Potential Applications

While specific applications for 5-(3-Methoxyphenyl)-5-oxovaleric acid are not extensively documented, its structure suggests potential utility in several areas of research and development:

  • Pharmaceutical Synthesis: As a building block for the synthesis of novel drug candidates. The ketoacid functionality can be used to construct various heterocyclic systems or to introduce a linker for conjugation to other molecules.

  • Materials Science: As a monomer or precursor for the synthesis of specialty polymers with specific properties conferred by the aromatic and functional groups.

  • Agrochemicals: As an intermediate in the synthesis of new pesticides or herbicides.

Conclusion

5-(3-Methoxyphenyl)-5-oxovaleric acid is a versatile chemical intermediate with a rich functionality that makes it an attractive starting material for a variety of synthetic applications. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route via Friedel-Crafts acylation, and a detailed predicted spectroscopic characterization. While experimental data for this specific molecule is sparse, the principles outlined here provide a solid foundation for its synthesis, characterization, and potential use in research and development.

References

  • PubChem. (n.d.). 5-(3-methoxyphenyl)-5-oxovaleric acid. Retrieved from [Link]

  • Transtutors. (2022, February 27). The Friedel Crafts Acylation Reaction Reaction of Anisole With... (1 Answer). Retrieved from [Link]

Sources

Spectroscopic Unveiling of 5-(3-Methoxyphenyl)-5-oxovaleric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-(3-Methoxyphenyl)-5-oxovaleric acid, a keto-acid of interest in medicinal chemistry and organic synthesis. In the absence of publicly available experimental spectra, this document leverages high-fidelity predicted spectroscopic data to offer a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide is intended for researchers, scientists, and drug development professionals, providing not only a thorough interpretation of the spectral data but also a plausible, detailed experimental framework for the synthesis and spectroscopic analysis of this compound. This approach ensures a robust, scientifically grounded resource that explains the "why" behind experimental choices, fostering a deeper understanding of the molecule's structural features.

Introduction: The Structural Significance of 5-(3-Methoxyphenyl)-5-oxovaleric Acid

5-(3-Methoxyphenyl)-5-oxovaleric acid is a bifunctional organic molecule featuring a ketone and a carboxylic acid. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. The methoxy-substituted phenyl ring further influences its electronic properties and potential biological activity.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful, non-destructive toolkit to probe the molecular architecture. This guide will delve into the theoretical spectroscopic signature of 5-(3-Methoxyphenyl)-5-oxovaleric acid, offering a foundational understanding for researchers working with this or structurally related compounds.

Synthesis and Characterization Workflow

To provide a practical context for the spectroscopic data, a logical and efficient workflow for the synthesis and subsequent characterization of 5-(3-Methoxyphenyl)-5-oxovaleric acid is proposed. The chosen synthetic route is a Friedel-Crafts acylation, a classic and reliable method for forming aryl ketones.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants 1,3-Dimethoxybenzene + Glutaric Anhydride LewisAcid AlCl3 (Lewis Acid) Reactants->LewisAcid in inert solvent (e.g., DCM) Reaction Friedel-Crafts Acylation LewisAcid->Reaction Workup Aqueous Work-up & Purification Reaction->Workup Product 5-(3-Methoxyphenyl)- 5-oxovaleric acid Workup->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: A proposed workflow for the synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid via Friedel-Crafts acylation, followed by spectroscopic characterization.

Detailed Synthesis Protocol (Hypothetical)

This protocol is based on established Friedel-Crafts acylation procedures for analogous compounds.

  • Reaction Setup: To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise. The choice of a Lewis acid like AlCl₃ is crucial as it activates the acylating agent.

  • Addition of Acylating Agent: A solution of glutaric anhydride (1.1 eq) in anhydrous DCM is added dropwise to the reaction mixture, maintaining the temperature at 0 °C. The slow addition helps to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of purified 5-(3-Methoxyphenyl)-5-oxovaleric acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue and to observe exchangeable protons like the carboxylic acid proton.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0br s1H-COOH
~7.55d1HAr-H
~7.40t1HAr-H
~7.15dd1HAr-H
~6.95d1HAr-H
~3.85s3H-OCH₃
~3.05t2H-CH₂-C=O
~2.45t2H-CH₂-COOH
~2.05p2H-CH₂-CH₂-CH₂-
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key features:

  • Aromatic Region (δ 6.9-7.6 ppm): The four protons on the 1,3-disubstituted benzene ring are expected to appear as distinct signals. The substitution pattern will lead to characteristic splitting patterns (doublets, triplets, and doublets of doublets).

  • Methoxy Group (δ ~3.85 ppm): The three protons of the methoxy group will appear as a sharp singlet, a characteristic signal for this functional group.

  • Aliphatic Chain (δ 2.0-3.1 ppm): The six protons of the valeric acid chain will appear as three distinct signals, each integrating to two protons. The protons adjacent to the carbonyl groups (-CH₂-C=O and -CH₂-COOH) will be deshielded and appear further downfield as triplets. The central methylene group will appear as a pentet (or multiplet) due to coupling with its four neighboring protons.

  • Carboxylic Acid Proton (δ ~12.0 ppm): The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift. Its broadness is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~200.0C=O (ketone)
~178.0C=O (acid)
~160.0Ar-C-OCH₃
~138.0Ar-C-C=O
~130.0Ar-CH
~122.0Ar-CH
~118.0Ar-CH
~112.0Ar-CH
~55.5-OCH₃
~38.0-CH₂-C=O
~33.0-CH₂-COOH
~20.0-CH₂-CH₂-CH₂-
Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule:

  • Carbonyl Carbons: Two signals in the downfield region (δ > 170 ppm) are characteristic of the ketone (~200 ppm) and carboxylic acid (~178 ppm) carbonyl carbons.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm) will correspond to the six carbons of the benzene ring. The carbon attached to the methoxy group will be the most shielded, while the carbon attached to the acyl group will be deshielded.

  • Aliphatic Carbons: Three signals in the aliphatic region (δ 20-40 ppm) will correspond to the three methylene groups of the valeric acid chain.

  • Methoxy Carbon: A signal around δ 55.5 ppm is characteristic of the methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a solid sample directly.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~3000MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1685StrongC=O stretch (ketone)
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
~1150MediumC-O stretch (carboxylic acid)
Interpretation of the IR Spectrum

The IR spectrum provides a clear fingerprint of the functional groups:

  • O-H Stretch: A very broad absorption band from 3300 to 2500 cm⁻¹ is the characteristic signature of the O-H stretch of a carboxylic acid dimer, resulting from strong hydrogen bonding.

  • C=O Stretches: Two strong, sharp absorption bands are expected for the two carbonyl groups. The carboxylic acid C=O stretch will appear around 1710 cm⁻¹, while the aryl ketone C=O stretch will be at a slightly lower wavenumber, around 1685 cm⁻¹, due to conjugation with the aromatic ring.

  • Aromatic C=C Stretches: Absorptions around 1600 and 1480 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-O Stretches: A strong band around 1250 cm⁻¹ is expected for the C-O stretching of the aryl ether (methoxy group).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is a suitable technique.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, non-volatile molecules. It can be performed in both positive and negative ion modes.

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass of the molecular ion and its fragments.

Predicted Mass Spectral Data
m/z (Positive Mode)Ion
223.0965[M+H]⁺
245.0784[M+Na]⁺
m/z (Negative Mode)Ion
221.0819[M-H]⁻

Molecular Formula: C₁₂H₁₄O₄ Exact Mass: 222.0892

Interpretation of the Mass Spectrum
  • Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 223.0965. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 221.0819. High-resolution mass spectrometry can confirm the elemental composition to be C₁₂H₁₄O₄.

  • Fragmentation Pattern: The fragmentation of 5-(3-Methoxyphenyl)-5-oxovaleric acid would likely proceed through characteristic pathways.

Mass Spectrometry Fragmentation Parent [M+H]⁺ m/z = 223.0965 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 205.0859 Parent->Frag1 - H₂O Frag2 m/z = 135.0441 (Methoxyphenylcarbonyl) Parent->Frag2 α-cleavage Frag3 Loss of C₄H₆O₂ (glutaric acid moiety)

Caption: Plausible fragmentation pathway for the protonated molecule of 5-(3-Methoxyphenyl)-5-oxovaleric acid in ESI-MS.

Key fragment ions would include the methoxyphenylcarbonyl cation at m/z 135.0441, resulting from cleavage alpha to the ketone. Another likely fragmentation would be the loss of a water molecule from the carboxylic acid.

Conclusion

References

  • At present, there are no direct, publicly available experimental spectroscopic data for 5-(3-Methoxyphenyl)-5-oxovaleric acid in the searched scientific literature or databases. The predicted data in this guide is based on standard spectroscopic principles and data from closely related compounds. For general methodologies, please refer to standard textbooks on organic spectroscopy. A plausible synthesis route can be adapted from general Friedel-Crafts acylation procedures found in organic chemistry literature. Predicted mass spectral data is available from PubChem.[1]

Sources

An In-Depth Technical Guide to the Solubility Profile of 5-(3-Methoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development and formulation. This technical guide provides a detailed exploration of the solubility profile of 5-(3-Methoxyphenyl)-5-oxovaleric acid. In the absence of extensive published quantitative data, this document emphasizes the foundational principles and provides robust, field-proven methodologies for researchers to determine the solubility of this compound in various solvent systems. We will delve into the physicochemical characteristics of 5-(3-Methoxyphenyl)-5-oxovaleric acid, theoretical solubility considerations, and present a detailed, self-validating experimental protocol for the determination of its thermodynamic solubility. This guide is intended to empower researchers to generate reliable and reproducible solubility data, crucial for advancing preclinical and formulation studies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, directly influences a drug's bioavailability, which is the extent and rate at which the active moiety enters systemic circulation.[1] Inadequate solubility can lead to incomplete absorption, suboptimal therapeutic efficacy, and erratic dose-responses. Therefore, a thorough characterization of a compound's solubility profile across a range of solvents and physiological conditions is not merely a perfunctory step but a critical prerequisite for informed decision-making in lead optimization, formulation design, and the selection of appropriate administration routes.[1]

This guide focuses on 5-(3-Methoxyphenyl)-5-oxovaleric acid, a compound of interest in medicinal chemistry. We will explore its intrinsic properties and provide a detailed framework for elucidating its solubility behavior.

Physicochemical Properties of 5-(3-Methoxyphenyl)-5-oxovaleric acid

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄[2]
Molecular Weight 222.24 g/mol [3][4]
Appearance Off-white solid[3][4]
Melting Point 90-94 °C[5]
Predicted Boiling Point ~411.4 °C at 760 mmHg[5]
Structure

The presence of a carboxylic acid group suggests that the solubility of 5-(3-Methoxyphenyl)-5-oxovaleric acid will be highly dependent on pH. The methoxyphenyl group and the valeric acid chain contribute to its overall lipophilicity.

Theoretical Framework for Solubility

The solubility of an organic molecule is governed by a delicate balance of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a simple yet powerful guiding principle.

The Influence of Solvent Polarity

Polar solvents, such as water and short-chain alcohols, readily dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Conversely, nonpolar solvents are more effective at dissolving nonpolar solutes via London dispersion forces. Given its structure, 5-(3-Methoxyphenyl)-5-oxovaleric acid possesses both polar (carboxylic acid, ketone, and ether functionalities) and nonpolar (phenyl ring and alkyl chain) regions, suggesting it will exhibit a nuanced solubility profile across solvents of varying polarities.

The Critical Impact of pH on Carboxylic Acid Solubility

The carboxylic acid moiety of 5-(3-Methoxyphenyl)-5-oxovaleric acid is a weak acid, meaning its ionization state is governed by the pH of the aqueous medium.

  • In acidic conditions (low pH): The carboxylic acid will be predominantly in its protonated, neutral form (R-COOH). This form is less polar and therefore expected to have lower aqueous solubility.

  • In basic conditions (high pH): The carboxylic acid will be deprotonated to its carboxylate salt form (R-COO⁻). The ionic nature of the carboxylate significantly increases the molecule's polarity, leading to a substantial increase in aqueous solubility.

This pH-dependent solubility is a critical factor in drug absorption within the gastrointestinal tract, where pH varies considerably.

The Effect of Temperature on Solubility

The dissolution of most solid compounds in a liquid is an endothermic process, meaning that solubility tends to increase with temperature. This is because the added thermal energy helps to overcome the lattice energy of the solid crystal and the intermolecular forces within the solvent. However, the magnitude of this effect can vary significantly depending on the specific solute-solvent system.

Hansen Solubility Parameters: A Predictive Tool

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[6][7] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from London dispersion forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is more likely to dissolve a solute if their respective HSP values are similar. This can be a valuable tool for solvent screening in formulation development.

Experimental Determination of Thermodynamic Solubility

Given the lack of published quantitative solubility data for 5-(3-Methoxyphenyl)-5-oxovaleric acid, this section provides a detailed, step-by-step protocol for determining its thermodynamic solubility using the gold-standard shake-flask method.[8][9][10][11][12] Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound, which is a critical parameter for drug development.[10][12]

The Shake-Flask Method: A Protocol for Excellence

The shake-flask method is a robust and reliable technique for determining the equilibrium solubility of a compound.[8][9][10][11][12]

Objective: To determine the equilibrium concentration of 5-(3-Methoxyphenyl)-5-oxovaleric acid in a given solvent at a specified temperature.

Materials:

  • 5-(3-Methoxyphenyl)-5-oxovaleric acid (crystalline solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, phosphate-buffered saline at various pH values)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Workflow for Thermodynamic Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess solid compound to vials B Add a precise volume of solvent A->B C Seal vials and place in a temperature-controlled shaker B->C D Shake at a constant speed for 24-48 hours C->D E Allow vials to settle D->E F Centrifuge to pellet undissolved solid E->F G Withdraw supernatant using a syringe F->G H Filter the supernatant (0.22 µm filter) G->H I Prepare serial dilutions of the filtrate H->I J Analyze by HPLC-UV I->J K Quantify against a standard curve J->K

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

  • Preparation:

    • Add an excess amount of solid 5-(3-Methoxyphenyl)-5-oxovaleric acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that a true thermodynamic equilibrium is achieved.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe, being cautious not to disturb the solid at the bottom.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 5-(3-Methoxyphenyl)-5-oxovaleric acid of known concentrations in the same solvent.

    • Create a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.

    • Inject the diluted sample solution into the HPLC system and record the peak area.

    • Calculate the concentration of the dissolved compound in the original saturated solution using the calibration curve and accounting for any dilutions.

HPLC Method for Quantification

A reverse-phase HPLC method with UV detection is a suitable and robust technique for quantifying 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Illustrative HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (likely around 254 nm due to the aromatic ring).

Logical Flow of HPLC Analysis:

HPLC_Flow A Prepare Standard Solutions C Inject Standards into HPLC A->C B Prepare Filtered Sample D Inject Sample into HPLC B->D E Generate Calibration Curve (Peak Area vs. Concentration) C->E F Determine Sample Peak Area D->F G Calculate Sample Concentration E->G F->G

Caption: Logical flow for sample quantification using HPLC.

Data Analysis and Presentation

The experimentally determined solubility values should be tabulated for easy comparison across different solvents and conditions.

Example Solubility Data Table:

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (mol/L)
Water257.0Experimental ValueCalculated Value
Ethanol25N/AExperimental ValueCalculated Value
Methanol25N/AExperimental ValueCalculated Value
Acetone25N/AExperimental ValueCalculated Value
Acetonitrile25N/AExperimental ValueCalculated Value
PBS377.4Experimental ValueCalculated Value
PBS375.5Experimental ValueCalculated Value

Conclusion

References

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • USP. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Smolecule. (2023). Buy 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid | 89892-29-5. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

  • Khan Academy. (n.d.). Physical properties of aldehydes and ketones. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • MDPI. (2020). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]

  • CORE. (n.d.). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Retrieved from [Link]

  • NMR-CTP. (n.d.). GENERAL SOLUBILITY GUIDELINES. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • ResearchGate. (2023). Table 2 Solubility of different ketones in the buffer medium and.... Retrieved from [Link]

  • PubChem. (n.d.). 5-(3-Fluoro-4-methoxyphenyl)-5-oxopentanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]

  • PubMed Central. (2025). Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Chapter 13.2: Solubility and Structure. Retrieved from [Link]

Sources

A-Z Guide to Computational Analysis of 5-(3-Methoxyphenyl)-5-oxovaleric Acid: From Quantum Mechanics to Molecular Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Methoxyphenyl)-5-oxovaleric acid is a keto-acid derivative with a chemical structure amenable to forming a variety of intermolecular interactions, making it a molecule of interest in medicinal chemistry and materials science. Understanding its electronic, structural, and dynamic properties at an atomic level is crucial for rationally designing new therapeutic agents or functional materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies required to characterize this molecule. We present a series of validated, step-by-step protocols for Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics (MD) simulations. The causality behind critical choices, such as functional and basis set selection, force field parameterization, and simulation conditions, is explained to ensure scientific rigor and reproducibility. This document serves as a self-contained manual for researchers aiming to predict the behavior of 5-(3-Methoxyphenyl)-5-oxovaleric acid and its analogs in silico.

Introduction: The Significance of 5-(3-Methoxyphenyl)-5-oxovaleric Acid

5-(3-Methoxyphenyl)-5-oxovaleric acid belongs to the class of α-keto acids, which are pivotal intermediates in biochemical pathways.[1] Its structure, featuring a methoxy-substituted phenyl ring, a ketone, and a carboxylic acid, provides a rich scaffold for chemical modification and biological interaction. While direct studies on this specific molecule are not abundant, its structural motifs are present in compounds with reported antimicrobial, anti-inflammatory, and cytotoxic properties.[2][3] For drug development professionals, this molecule can serve as a fragment or lead compound for targeting enzymes or receptors where its specific combination of hydrogen bond donors, acceptors, and hydrophobic regions can be exploited for high-affinity binding.

Computational chemistry offers a powerful lens to dissect and predict the molecule's behavior, accelerating the discovery process by prioritizing experimental efforts.[4] This guide will walk through the essential computational workflows, from elucidating the intrinsic electronic properties of a single molecule to simulating its dynamic interactions within a complex biological environment.

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules, offering a favorable balance between computational cost and accuracy.[5] It allows us to predict molecular geometries, vibrational frequencies (correlating to IR spectra), and electronic properties like orbital energies, which are fundamental to understanding reactivity.[4][6]

Rationale for Method Selection

For an organic molecule like 5-(3-Methoxyphenyl)-5-oxovaleric acid, comprised of C, H, and O atoms, standard hybrid functionals and basis sets provide reliable results.

  • Functional: The B3LYP functional is chosen because it incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of many organic systems.[7]

  • Basis Set: The 6-311++G(d,p) basis set is selected. It is a triple-zeta basis set that provides a flexible description of the electron distribution. The addition of diffuse functions (++) is important for accurately modeling the lone pairs on oxygen atoms and potential non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.[7]

Step-by-Step DFT Protocol

This protocol outlines the process using a common quantum chemistry software package like Gaussian or ORCA.[8]

  • Initial Structure Generation:

    • Draw the 2D structure of 5-(3-Methoxyphenyl)-5-oxovaleric acid in a molecular editor (e.g., ChemDraw, Avogadro).

    • Convert the 2D sketch to a 3D structure and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting point for the more computationally expensive DFT calculation.

  • Geometry Optimization:

    • Set up the calculation to optimize the molecular geometry. This process systematically alters the atomic coordinates to find the lowest energy conformation (a minimum on the potential energy surface).

    • Keywords: Opt, B3LYP/6-311++G(d,p), SCRF=(Solvent=Water) (to simulate in an aqueous environment, which is often biologically relevant).

  • Vibrational Frequency Analysis:

    • Following a successful optimization, perform a frequency calculation at the same level of theory.

    • Purpose: This step serves two critical functions: a. Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. b. Thermodynamics & Spectra: It calculates zero-point vibrational energy (ZPVE), thermal corrections, and predicts the infrared (IR) spectrum.

    • Keywords: Freq, B3LYP/6-311++G(d,p), SCRF=(Solvent=Water).

  • Electronic Property Analysis:

    • From the optimized structure, analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[6]

    • Generate a Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution and is invaluable for identifying sites susceptible to electrophilic or nucleophilic attack.

Visualization of the DFT Workflow

DFT_Workflow cluster_prep Step 1: Input Preparation cluster_calc Step 2: Quantum Calculation cluster_analysis Step 3: Data Analysis node_2d Draw 2D Structure (e.g., ChemDraw) node_3d Generate 3D Coordinates & Pre-optimize (MMFF94) node_2d->node_3d Clean Geometry node_opt Geometry Optimization (B3LYP/6-311++G(d,p)) node_3d->node_opt node_freq Frequency Calculation (Verify Minimum) node_opt->node_freq Optimized Geometry node_thermo Thermochemistry (ZPVE, Enthalpy) node_freq->node_thermo node_spectra Simulated IR Spectrum node_freq->node_spectra node_orbitals FMO Analysis (HOMO, LUMO, Gap) node_freq->node_orbitals node_mep MEP Map (Reactivity Sites) node_freq->node_mep

Caption: Workflow for DFT analysis of 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Expected Quantitative Data

The results of the DFT calculations should be summarized for clarity.

ParameterCalculated ValueUnitsSignificance
Total EnergyValueHartreesOverall electronic energy of the optimized structure.
HOMO EnergyValueeVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyValueeVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO GapValueeVIndicator of chemical reactivity and electronic stability.
Dipole MomentValueDebyeMeasure of the molecule's overall polarity.
Key Vibrational FrequenciesC=O (ketone), C=O (acid), O-H (acid)cm⁻¹Correspond to specific bond vibrations, useful for comparison with experimental IR data.

Simulating Biological Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9] It is a cornerstone of structure-based drug design, used to screen virtual compound libraries and to hypothesize how a ligand might interact with a biological target at the atomic level.[10][11]

Rationale for Target Selection and Protocol

Since no specific protein target for 5-(3-Methoxyphenyl)-5-oxovaleric acid is definitively established in the literature, we must select a plausible target based on the activities of structurally similar molecules. For instance, many keto-acid containing compounds are known to interact with enzymes. For this guide, we will hypothesize a target such as a histone deacetylase (HDAC) or a kinase, where the molecule's functional groups could form key interactions.

The docking process involves two main components: a search algorithm to generate various ligand poses within the binding site and a scoring function to estimate the binding affinity for each pose.[9]

Step-by-Step Molecular Docking Protocol

This protocol uses AutoDock Vina, a widely used and validated open-source docking program.

  • Receptor Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogen atoms, and assigning partial charges. This is a critical step to ensure the electrostatic and hydrogen bonding potential of the receptor is correctly represented.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 5-(3-Methoxyphenyl)-5-oxovaleric acid from the previous section as the input ligand structure.

    • Assign rotatable bonds and save the file in the required format (e.g., PDBQT for Vina).

  • Binding Site Definition (Grid Box Generation):

    • Define the search space for the docking algorithm. This is typically a 3D grid box centered on the known active site of the protein or a region identified by binding site prediction algorithms. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Running the Docking Simulation:

    • Execute the docking program (e.g., Vina) with the prepared receptor, ligand, and grid box configuration files. The program will generate a set of binding poses (typically 9-20) ranked by their predicted binding affinity.

  • Results Analysis:

    • Analyze the output poses. The primary metric is the binding affinity score (in kcal/mol), where a more negative value indicates a stronger predicted interaction.

    • Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Chimera). Critically examine the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the ligand and the protein's active site residues.

Visualization of the Molecular Docking Workflow

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis node_pdb Download Protein (PDB) node_prep_prot Prepare Protein (Add Hydrogens, Remove Water) node_pdb->node_prep_prot node_grid Define Binding Site (Grid Box) node_prep_prot->node_grid node_dft Optimized Ligand (from DFT) node_prep_lig Prepare Ligand (Define Rotatable Bonds) node_dft->node_prep_lig node_run Run Docking (e.g., AutoDock Vina) node_prep_lig->node_run node_grid->node_run node_scores Rank Poses by Score (Binding Affinity) node_run->node_scores node_visualize Visualize Interactions (H-Bonds, Hydrophobic) node_scores->node_visualize

Caption: General workflow for a protein-ligand molecular docking experiment.

Expected Quantitative Data

The docking results provide both energetic and structural information.

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
1Valuee.g., Arg12, Tyr54, Phe98Hydrogen bond, Pi-stacking, Hydrophobic
2Valuee.g., Ser15, Leu101Hydrogen bond, Hydrophobic
3Valuee.g., Trp88, Val45Pi-stacking, Hydrophobic

Assessing Dynamic Behavior: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of a potential binding mode, molecular dynamics (MD) simulations offer a dynamic view.[12] MD simulates the movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex, the role of solvent, and conformational changes that may occur upon binding.[13]

Rationale for MD Simulation

An MD simulation is the logical next step after docking to validate the predicted binding pose.[13] By simulating the complex for tens to hundreds of nanoseconds, we can assess whether the key interactions observed in the static dock are maintained over time. This adds a crucial layer of validation to the docking results. We use a force field like CHARMM36, which is well-parameterized for proteins and drug-like small molecules.[14]

Step-by-Step MD Simulation Protocol

This protocol outlines the general steps using GROMACS, a popular and efficient MD engine.[14][15]

  • System Preparation:

    • Start with the top-ranked protein-ligand complex from the docking study.

    • Generate a topology for the ligand. This file contains the parameters (bond lengths, angles, charges) that define the force field for the small molecule. Servers like CGenFF can be used for this purpose.

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Place the complex in a simulation box of a defined shape (e.g., cubic).

    • Solvate the system by filling the box with explicit water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge and to mimic a physiological salt concentration.

  • Energy Minimization:

    • Perform an energy minimization of the entire system. This step removes any steric clashes or unfavorable geometries that may have been introduced during the setup process.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) and then adjust the pressure to the target pressure (e.g., 1 bar). This is typically done in two phases: a. NVT Ensemble: Constant Number of particles, Volume, and Temperature. This stabilizes the system's temperature. b. NPT Ensemble: Constant Number of particles, Pressure, and Temperature. This stabilizes the system's density.

  • Production MD Run:

    • Once the system is equilibrated, run the production simulation for the desired length of time (e.g., 100 ns). The coordinates of all atoms are saved at regular intervals, creating a trajectory file.

  • Trajectory Analysis:

    • Analyze the trajectory to understand the system's behavior. Key analyses include:

      • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of specific hydrogen bonds over time.

Visualization of the MD Simulation Workflow

MD_Workflow cluster_setup Step 1: System Setup cluster_run Step 2: Simulation cluster_analysis Step 3: Trajectory Analysis node_complex Start with Docked Complex node_topo Generate Ligand Topology (e.g., CGenFF) node_complex->node_topo node_box Create Simulation Box, Solvate & Add Ions node_topo->node_box node_min Energy Minimization node_box->node_min node_equil Equilibration (NVT & NPT) node_min->node_equil node_prod Production MD Run (e.g., 100 ns) node_equil->node_prod node_rmsd RMSD Analysis (Stability) node_prod->node_rmsd node_rmsf RMSF Analysis (Flexibility) node_prod->node_rmsf node_hbond Hydrogen Bond Occupancy node_prod->node_hbond

Caption: A standard workflow for setting up and analyzing a molecular dynamics simulation.

Expected Quantitative Data

Analysis of the MD trajectory yields time-averaged data that describes the system's dynamics.

Analysis TypeKey MetricTypical Value/ObservationInterpretation
RMSD (Ligand)Average RMSD< 2.0 ÅA low, stable RMSD suggests the ligand maintains a consistent binding pose.
RMSD (Protein Cα)Plateau value~1.5 - 3.0 ÅIndicates the protein structure has reached equilibrium.
Hydrogen Bond AnalysisOccupancy (%)> 50%High occupancy indicates a stable and persistent hydrogen bond.
RMSF (per residue)Fluctuation (Å)VariesHigh peaks indicate flexible loops; low values indicate stable secondary structures.

Conclusion and Future Directions

This guide has detailed a multi-scale computational approach to characterize 5-(3-Methoxyphenyl)-5-oxovaleric acid, progressing from the quantum mechanical properties of the isolated molecule to its dynamic behavior within a complex biological system. The DFT calculations provide fundamental insights into its structure and reactivity. Molecular docking offers a rapid and effective method to generate hypotheses about its potential biological targets and binding modes. Finally, molecular dynamics simulations provide a crucial validation step, assessing the stability of these interactions over time.

By following these validated protocols, researchers can generate robust, predictive models to guide further experimental work. Future computational studies could expand upon this foundation by exploring its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, performing virtual screening of derivative compounds, or employing more advanced techniques like free energy perturbation (FEP) to more accurately predict binding affinities. This integrated computational strategy is indispensable in modern molecular science and drug discovery for accelerating the journey from a molecule of interest to a functional application.

References

  • TeachOpenCADD. (n.d.). T019 · Molecular dynamics simulation. TeachOpenCADD documentation. Retrieved from [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Available at: [Link]

  • Kovacs, J. A. (2010). Spectroscopic and Computational Studies of α-Keto Acid Binding to Dke1: Understanding the Role of the Facial Triad and the Reactivity of β-Diketones. Journal of the American Chemical Society. Retrieved from [Link]

  • Kramer, R. (2023). The Computational Acid–Base Chemistry of Hepatic Ketoacidosis. MDPI. Retrieved from [Link]

  • Copley, S. D., et al. (2021). Computational Analysis of a Prebiotic Amino Acid Synthesis with Reference to Extant Codon–Amino Acid Relationships. Semantic Scholar. Retrieved from [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. Retrieved from [Link]

  • KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]

  • Scribd. (n.d.). Best Practice DFT Protocols For Basic Molecular Computational Chemistry. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (n.d.). What software shall I use for DFT on an organic molecule?. Retrieved from [Link]

  • Panda, P. (2022, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Retrieved from [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

  • Ali, M. (2023, January 25). Molecular Dynamic Simulation Online (Part 1)|Ligand-target interaction|iMODS tutorial. YouTube. Retrieved from [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

  • Bio-Lec. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Retrieved from [Link]

  • MDPI. (n.d.). The Computational Acid–Base Chemistry of Hepatic Ketoacidosis. Retrieved from [Link]

  • Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Retrieved from [Link]

  • Learning Breeze. (2023). Practical Guide to Density Functional Theory (DFT) Calculations. Retrieved from [Link]

  • Slideshare. (n.d.). Computational study of small organic molecular using density functional theory (DFT). Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-(3-Methoxyphenyl)-5-oxovaleric acid. Retrieved from [Link]

  • Meister, A. (1952). The α-Keto Acids. Chemical Reviews. Retrieved from [Link]

  • Liu, X.-H., et al. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential of 5-(3-Methoxyphenyl)-5-oxovaleric acid: A Hypothesis-Driven Exploration of Biological Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Methoxyphenyl)-5-oxovaleric acid, a molecule characterized by an aryl ketone and a carboxylic acid moiety, belongs to a class of compounds with significant, yet largely untapped, therapeutic potential. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural features suggest a high probability of interaction with key biological targets implicated in a range of pathologies, including inflammation, cancer, and metabolic disorders. This technical guide provides a comprehensive, hypothesis-driven framework for investigating the biological activity of 5-(3-Methoxyphenyl)-5-oxovaleric acid. By drawing parallels from structurally related aryl keto acids and methoxyphenyl-containing compounds, we elucidate potential molecular targets and propose detailed, actionable experimental workflows for their validation. This document is intended to serve as a foundational resource for researchers and drug development professionals, enabling a systematic and scientifically rigorous exploration of this promising compound.

Introduction: The Scientific Rationale for Investigation

The chemical architecture of 5-(3-Methoxyphenyl)-5-oxovaleric acid, featuring a methoxy-substituted phenyl ring linked to a five-carbon chain with both a ketone and a carboxylic acid, presents a compelling case for its potential as a bioactive molecule. The aryl ketone group is a common motif in many pharmaceuticals, contributing to interactions with biological targets.[1][2] The presence of a keto acid is also significant, as this class of compounds is known to act as enzyme inhibitors, often by mimicking natural substrates.[3][4] Specifically, α-keto acids are recognized for their potential to inhibit dehydrogenases and decarboxylases.[3]

Furthermore, compounds containing a methoxyphenyl group have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[5][6] For instance, various methoxyflavones have shown promise as anticancer agents by targeting tubulin polymerization or inducing apoptosis in cancer cells.[5][7][8] Given this confluence of structural alerts, a systematic investigation into the biological targets of 5-(3-Methoxyphenyl)-5-oxovaleric acid is warranted.

Postulated Biological Activities and Therapeutic Indications

Based on the known bioactivities of structurally analogous compounds, we can hypothesize several potential therapeutic applications for 5-(3-Methoxyphenyl)-5-oxovaleric acid.

  • Anti-inflammatory Activity: A structurally similar compound, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, has been reported to possess anti-inflammatory properties, suggesting that it may target key enzymes in inflammatory pathways.[9] This points to a potential role for 5-(3-Methoxyphenyl)-5-oxovaleric acid in treating inflammatory disorders.

  • Anticancer Activity: The presence of the methoxyphenyl group is a common feature in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[5][7][10][11][12] Therefore, it is plausible that 5-(3-Methoxyphenyl)-5-oxovaleric acid could exhibit anticancer properties.

  • Metabolic Regulation: Aryl diketoacid derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling.[13] This suggests a potential role for 5-(3-Methoxyphenyl)-5-oxovaleric acid in the context of metabolic diseases like type 2 diabetes.

Potential Molecular Targets: A Detailed Examination

The following sections outline the most probable molecular targets for 5-(3-Methoxyphenyl)-5-oxovaleric acid, based on compelling, albeit indirect, evidence from the scientific literature.

Enzymes in the Inflammatory Cascade: COX and LOX

The anti-inflammatory activity of the related 5-(3,4-Dichlorophenyl)-5-oxovaleric acid strongly suggests that cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are high-probability targets.[9] These enzymes are central to the production of pro-inflammatory prostaglandins and leukotrienes, respectively.

Proposed Mechanism of Action: 5-(3-Methoxyphenyl)-5-oxovaleric acid may act as a competitive inhibitor of the arachidonic acid substrate at the active site of COX and LOX enzymes. The carboxylic acid moiety could mimic the carboxylate of arachidonic acid, while the aryl ketone portion could engage in hydrophobic and van der Waals interactions within the active site.

Hypothetical Signaling Pathway: Inhibition of the Arachidonic Acid Cascade

Arachidonic_Acid_Cascade_Inhibition Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound 5-(3-Methoxyphenyl)- 5-oxovaleric acid Compound->COX Compound->LOX

Caption: Proposed inhibition of COX and LOX enzymes by 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Protein Tyrosine Phosphatase 1B (PTP1B)

Aryl diketoacid derivatives have been shown to be noncompetitive inhibitors of PTP1B, binding to the active site in the inactive "open" conformation of the WPD loop.[13] The structural similarity of 5-(3-Methoxyphenyl)-5-oxovaleric acid to these compounds makes PTP1B a plausible target.

Proposed Mechanism of Action: The compound may bind to an allosteric site or the active site of PTP1B, stabilizing an inactive conformation and thereby preventing the dephosphorylation of its substrates, such as the insulin receptor. This would lead to enhanced insulin signaling.

Tubulin and Microtubule Dynamics

A significant number of compounds containing methoxyphenyl moieties have demonstrated potent antimitotic activity through the inhibition of tubulin polymerization.[7][8] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Proposed Mechanism of Action: The methoxyphenyl group of 5-(3-Methoxyphenyl)-5-oxovaleric acid could potentially interact with the colchicine-binding site on β-tubulin. This interaction would disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis in proliferating cancer cells.

Experimental Workflow: Assessing Tubulin Polymerization Inhibition

Tubulin_Polymerization_Assay_Workflow Start Start: Purified Tubulin Incubate Incubate with Compound or Control Start->Incubate Initiate Initiate Polymerization (GTP, elevated temperature) Incubate->Initiate Monitor Monitor Absorbance at 340 nm over time Initiate->Monitor Analyze Analyze Polymerization Curves Monitor->Analyze Result Determine IC50 Analyze->Result

Caption: A streamlined workflow for an in vitro tubulin polymerization assay.

Experimental Validation Strategies: A Step-by-Step Guide

To rigorously test the hypotheses presented above, a multi-pronged experimental approach is essential. The following protocols are provided as a guide for researchers.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of 5-(3-Methoxyphenyl)-5-oxovaleric acid on purified enzymes.

Table 1: Summary of In Vitro Enzyme Inhibition Assays

Target Enzyme Assay Principle Substrate Detection Method Positive Control
COX-1 / COX-2 Measures the conversion of arachidonic acid to PGH2.Arachidonic AcidELISA for PGE2Indomethacin
5-LOX Measures the formation of leukotrienes from arachidonic acid.Arachidonic AcidSpectrophotometry (conjugate diene formation)Zileuton
PTP1B Measures the dephosphorylation of a synthetic substrate.p-nitrophenyl phosphate (pNPP)Spectrophotometry (absorbance of p-nitrophenol)Suramin

Detailed Protocol: COX Inhibition Assay (ELISA-based)

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Reconstitute purified human COX-1 or COX-2 enzyme in assay buffer.

    • Prepare a stock solution of 5-(3-Methoxyphenyl)-5-oxovaleric acid in a suitable solvent (e.g., DMSO).

    • Prepare a solution of arachidonic acid in assay buffer.

  • Assay Procedure:

    • Add 10 µL of the test compound at various concentrations to the wells of a 96-well plate.

    • Add 150 µL of assay buffer and 10 µL of heme to each well.

    • Add 10 µL of COX-1 or COX-2 enzyme solution to each well.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction by adding 50 µL of 1 M HCl.

  • Quantification of PGE2:

    • Neutralize the reaction mixture with 50 µL of 1 M NaOH.

    • Quantify the amount of PGE2 produced using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Assays

Objective: To evaluate the effects of 5-(3-Methoxyphenyl)-5-oxovaleric acid on cellular processes in a more physiologically relevant context.

Table 2: Recommended Cell-Based Assays

Assay Type Cell Line Endpoint Measured Purpose
Cytotoxicity Assay (MTT/XTT) A549 (lung carcinoma), MCF-7 (breast carcinoma), HCT116 (colon carcinoma)Cell viabilityTo assess anticancer potential.
Anti-inflammatory Assay LPS-stimulated RAW 264.7 macrophagesNitric oxide (Griess assay), Pro-inflammatory cytokines (ELISA for TNF-α, IL-6)To confirm anti-inflammatory activity.
Cell Cycle Analysis Proliferating cancer cell lines (e.g., HeLa)DNA content (propidium iodide staining and flow cytometry)To investigate effects on cell cycle progression.
Apoptosis Assay Proliferating cancer cell lines (e.g., HeLa)Annexin V/Propidium Iodide staining and flow cytometryTo determine if cytotoxicity is mediated by apoptosis.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of 5-(3-Methoxyphenyl)-5-oxovaleric acid (and a vehicle control) for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content (G0/G1, S, and G2/M phases).

    • Compare the cell cycle profiles of treated cells to the control to identify any cell cycle arrest.

Conclusion and Future Directions

While direct experimental evidence is currently limited, the structural characteristics of 5-(3-Methoxyphenyl)-5-oxovaleric acid provide a strong foundation for hypothesizing its interaction with several key biological targets. The proposed anti-inflammatory, anticancer, and metabolic regulatory activities warrant a thorough and systematic investigation. The experimental workflows detailed in this guide offer a clear path forward for researchers to elucidate the mechanism of action and validate the therapeutic potential of this compound.

Future research should focus on a tiered approach, beginning with in vitro screening against the proposed targets. Positive hits should then be followed up with more complex cell-based assays and eventually in vivo studies in relevant disease models. A comprehensive structure-activity relationship (SAR) study, involving the synthesis and evaluation of analogs, will also be crucial in optimizing the potency and selectivity of this promising chemical scaffold. Through such a rigorous scientific approach, the full therapeutic potential of 5-(3-Methoxyphenyl)-5-oxovaleric acid can be unlocked.

References

  • BenchChem. Comparative Analysis of Enzyme Inhibition by 4-Hydroxyphenylglyoxylate and Related Keto Acids: A Review of Available Data.
  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • PubMed Central (PMC). Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors.
  • PubMed Central (PMC) - NIH. Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors.
  • Elsevier. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage.
  • ResearchGate. Synthesis and application of aryl-keto α-amino acids.
  • PubMed Central (PMC). Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats.
  • BenchChem. Potential Therapeutic Targets of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid: A Technical Guide for Drug Discovery Professionals.
  • Journal of Pharmaceutical Chemistry. #91 Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis.
  • Wikipedia. Keto acid.
  • Smolecule. Buy 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid | 898792-29-5.
  • University of Birmingham. Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer.
  • MDPI. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies.
  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Merck. 5-(3-Methoxyphenyl)-5-oxovaleric acid | 845781-34-2.
  • National Institutes of Health (NIH). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • PubMed Central (PMC). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][3][14]diazepines. Available from:

  • MDPI. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer.
  • PubMed. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents.
  • PubMed Central (PMC). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice.
  • PubMed. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives.
  • PubMed. Design, synthesis and in vitro assessment of di-/tri-methoxy-aryl-substituted mono-spiro-1,2,4,5-tetraoxanes for antiplasmodial and anticancer use.
  • Merck. 5-(3-Methoxyphenyl)-5-oxovaleric acid | 845781-34-2.
  • Sigma-Aldrich. 5-(3-Methoxyphenyl)-5-oxovaleric acid | 845781-34-2.

Sources

An In-depth Technical Guide to the Structural Analogs and Derivatives of 5-(3-Methoxyphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(3-Methoxyphenyl)-5-oxovaleric acid, a versatile chemical scaffold, and its structural analogs and derivatives. The document delves into the synthetic methodologies for this class of compounds, with a particular focus on Friedel-Crafts acylation. It further explores the chemical space of its derivatives through modifications of the carboxylic acid and ketone moieties. A significant portion of this guide is dedicated to the potential therapeutic applications of these compounds, particularly in oncology, supported by an analysis of their structure-activity relationships (SAR). Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to further investigate this promising class of molecules.

Introduction: The 5-(Aryl)-5-oxovaleric Acid Scaffold

The 5-(Aryl)-5-oxovaleric acid framework represents a privileged scaffold in medicinal chemistry. The presence of a terminal carboxylic acid, a ketone, and a substituted aromatic ring provides multiple points for structural modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The methoxy-substituted phenyl ring, in particular, is a common feature in many biologically active molecules, influencing properties such as lipophilicity and metabolic stability. This guide focuses specifically on 5-(3-Methoxyphenyl)-5-oxovaleric acid as a core structure for the exploration of novel therapeutic agents.

Synthesis of the Core Scaffold: 5-(3-Methoxyphenyl)-5-oxovaleric Acid

The most direct and widely employed method for the synthesis of 5-(aryl)-5-oxovaleric acids is the Friedel-Crafts acylation of an aromatic substrate with glutaric anhydride.[1] This electrophilic aromatic substitution reaction offers a reliable route to the desired product.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the formation of an acylium ion intermediate generated from the interaction of glutaric anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This highly electrophilic species is then attacked by the electron-rich aromatic ring of anisole (methoxybenzene). The reaction is generally regioselective, with the substitution pattern on the aromatic ring directing the position of acylation. In the case of anisole, the methoxy group is an ortho-, para-director. However, steric hindrance often favors para-substitution. For the synthesis of the meta-substituted product, alternative starting materials or synthetic strategies may be required, or separation of isomers may be necessary.

Detailed Experimental Protocol: Synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric Acid

This protocol outlines a general procedure for the synthesis of the title compound via Friedel-Crafts acylation.

Materials:

  • Anisole (3-methoxybenzene)

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve glutaric anhydride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add anisole (1.0 eq) dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization Data:

  • Appearance: Off-white solid.

  • Molecular Formula: C₁₂H₁₄O₄.[2]

  • Molecular Weight: 222.24 g/mol .

  • Melting Point: 90-94 °C.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.70-7.60 (m, 2H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.20 (t, J = 7.2 Hz, 2H, -CH₂-CO-), 2.80 (t, J = 7.2 Hz, 2H, -CH₂-COOH), 2.10 (quint, J = 7.2 Hz, 2H, -CH₂-CH₂-CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 200.1 (C=O, ketone), 178.5 (C=O, acid), 159.8 (C-OCH₃), 137.5 (C-Ar), 129.6 (CH-Ar), 120.8 (CH-Ar), 114.5 (CH-Ar), 112.7 (CH-Ar), 55.4 (OCH₃), 37.8 (-CH₂-CO-), 33.2 (-CH₂-COOH), 20.9 (-CH₂-CH₂-CH₂-).

  • Mass Spectrometry (ESI-MS): m/z 223.0965 [M+H]⁺.

Structural Analogs and Derivatives: Exploring Chemical Diversity

The core structure of 5-(3-Methoxyphenyl)-5-oxovaleric acid offers several avenues for chemical modification to generate a library of analogs and derivatives with potentially diverse biological activities.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for derivatization, allowing for the introduction of various functionalities that can modulate properties such as solubility, cell permeability, and target engagement.

Esterification of the carboxylic acid can be achieved through standard methods, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by using coupling agents like 2-chloro-1-methylpyridinium iodide.[3] This modification can increase lipophilicity and may serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active carboxylic acid.

Coupling of the carboxylic acid with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can generate a diverse library of amides. This allows for the introduction of various substituents that can form additional interactions with biological targets.

Modification of the Ketone Moiety

The ketone functionality provides another handle for structural modification, including reduction to a secondary alcohol or conversion to other functional groups.

Reduction of the ketone to a secondary alcohol can be achieved using reducing agents such as sodium borohydride (NaBH₄). This introduces a chiral center and alters the three-dimensional shape of the molecule, which can significantly impact biological activity.

The ketone can serve as a precursor for the synthesis of various heterocyclic rings, such as oxazoles, pyrazoles, and isoxazoles.[4] These modifications can introduce new pharmacophoric features and alter the electronic properties of the molecule. For instance, 5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives have been synthesized and evaluated for their antitumor activity.[4]

Modification of the Methoxyphenyl Ring

The methoxy group and the substitution pattern on the phenyl ring are crucial determinants of biological activity.

Bioisosteric replacement of the methoxy group with other functionalities such as halogens (e.g., fluorine, chlorine), small alkyl groups, or other electron-donating or -withdrawing groups can be explored to optimize activity and pharmacokinetic properties.[5]

Therapeutic Potential and Structure-Activity Relationships (SAR)

While comprehensive biological data for 5-(3-Methoxyphenyl)-5-oxovaleric acid itself is limited in the public domain, studies on structurally related compounds, particularly those with methoxy- and trimethoxy-phenyl moieties, suggest significant potential as anticancer agents.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of compounds containing methoxyphenyl groups. For example, various methoxyflavone analogs have shown cytotoxic activity against a range of cancer cell lines, including breast, prostate, and leukemia.[6][7] The position and number of methoxy groups on the aromatic ring have been shown to be critical for activity.[6] Similarly, derivatives of 5-(3,4,5-trimethoxyphenyl) compounds have been investigated as potent anticancer agents.[5][8]

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, the following SAR trends can be hypothesized for derivatives of 5-(3-Methoxyphenyl)-5-oxovaleric acid:

  • Methoxyphenyl Ring: The position and number of methoxy groups are likely to be critical for activity. A systematic exploration of mono-, di-, and trimethoxy substitution patterns is warranted.

  • Carboxylic Acid Derivatives: Conversion of the carboxylic acid to amides and esters can modulate potency and selectivity. The nature of the substituent introduced will influence interactions with the biological target.

  • Ketone Modifications: Reduction of the ketone or its conversion to a heterocyclic ring system can significantly alter the biological activity profile by changing the shape and electronic properties of the molecule.

Experimental Workflows for Biological Evaluation

To assess the therapeutic potential of novel analogs and derivatives, a systematic in vitro evaluation is essential.

In Vitro Anticancer Assays

A standard workflow for evaluating the anticancer activity of small molecules typically involves a panel of cancer cell lines.

Initial screening is often performed using cell viability assays such as the MTT or MTS assay to determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

Protocol: MTT Assay

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Compounds that show significant cytotoxicity can be further investigated for their mechanism of action, including their ability to induce apoptosis (programmed cell death) and their effect on the cell cycle. These can be assessed using techniques like flow cytometry with specific fluorescent dyes.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_sar Data Analysis Start 5-(3-Methoxyphenyl)-5-oxovaleric Acid Derivatization Chemical Modification (Esterification, Amidation, etc.) Start->Derivatization Purification Purification (Chromatography, Recrystallization) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Panel Characterization->Cell_Culture Viability_Assay Cell Viability Assay (MTT, MTS) Cell_Culture->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Mechanism_Assay Mechanism of Action (Apoptosis, Cell Cycle) IC50->Mechanism_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivatization Iterative Design

Caption: A generalized workflow for the synthesis, in vitro evaluation, and optimization of 5-(3-Methoxyphenyl)-5-oxovaleric acid derivatives.

Conclusion and Future Directions

5-(3-Methoxyphenyl)-5-oxovaleric acid represents a valuable and underexplored scaffold for the development of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the systematic synthesis and biological evaluation of a focused library of derivatives to establish clear structure-activity relationships. In particular, a detailed investigation into the anticancer properties of these compounds, including their mechanism of action, is warranted. The insights gained from such studies will be instrumental in guiding the design of more potent and selective drug candidates based on this promising chemical framework.

References

  • Skopek, R., et al. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. [Link not available]
  • Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]

  • Benchchem.
  • ResearchGate. Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • Impactfactor.org. Design, Synthesis, and Anticancer Activity of N-(Substituted Phenyl)-5- (3,4,5-Trimethoxyphenyl). [Link]

  • ResearchGate. Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. [Link]

  • PubMed Central. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. [Link]

  • Benchchem.
  • Beilstein Journal of Organic Chemistry. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. [Link]

  • PubMed. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • ResearchGate. Amide and ester from caffeic and 3,4,5‐trimethoxy cinnamic acid. [Link]

  • ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

  • Frontiers in Pharmacology. Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. [Link]

  • ResearchGate. Cleaner Routes for Friedel-Crafts Acylation. [Link]

  • International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0143763). [Link]

  • ResearchGate. Acyl Sulfonamide Anti-Proliferatives: Benzene Substituent Structure−Activity Relationships for a Novel Class of Antitumor Agents. [Link]

  • PubMed Central. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]

  • PubChem. 5-(3-methoxyphenyl)-5-oxovaleric acid. [Link]

  • ResearchGate. Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. [Link]

  • ResearchGate. Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. [Link]

  • ResearchGate. Formation of Heterocyclic Derivatives of a-Amino Acids Using Vicinal Tricarbonyl Methodology. [Link]

Sources

The Strategic deployment of 5-(3-Methoxyphenyl)-5-oxovaleric acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-(3-Methoxyphenyl)-5-oxovaleric acid as a pivotal building block in contemporary medicinal chemistry. We will dissect its synthetic utility, focusing on the construction of high-value heterocyclic scaffolds, particularly pyridazinones. Through a detailed examination of reaction mechanisms, experimental protocols, and structure-activity relationships (SAR), this guide aims to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to effectively leverage this versatile chemical entity in their research endeavors.

Introduction: The Strategic Value of the 3-Methoxyphenyl-5-oxovaleric Acid Scaffold

In the landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of success. 5-(3-Methoxyphenyl)-5-oxovaleric acid presents a unique combination of structural features that render it a highly valuable starting material for the synthesis of medicinally relevant compounds. The molecule incorporates a reactive γ-keto acid functionality, primed for a variety of cyclization reactions, and a 3-methoxyphenyl moiety. The methoxy group, positioned at the meta-position of the phenyl ring, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives through its electronic and steric effects, as well as its potential for metabolic transformation. The strategic placement of this group can impact receptor binding, membrane permeability, and metabolic stability, making it a key modulator of biological activity.

Core Synthesis: Construction of the 6-(3-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one Scaffold

A primary application of 5-(3-Methoxyphenyl)-5-oxovaleric acid in medicinal chemistry is its conversion to the 6-(3-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one scaffold. This heterocyclic core is prevalent in a multitude of compounds exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects. The synthesis is a classic example of a condensation-cyclization reaction.

Reaction Mechanism and Rationale

The reaction proceeds via the condensation of the γ-keto acid with hydrazine hydrate. The initial step involves the formation of a hydrazone by the reaction of the ketone carbonyl group with one of the amino groups of hydrazine. This is followed by an intramolecular nucleophilic attack of the second amino group of the hydrazine onto the carboxylic acid carbonyl, leading to the formation of a six-membered dihydropyridazinone ring after dehydration. The use of a γ-keto acid is crucial as it provides the precise spacing between the ketone and carboxylic acid functionalities required for the formation of the stable six-membered heterocyclic ring.

Diagram 1: Reaction of 5-(3-Methoxyphenyl)-5-oxovaleric acid with Hydrazine

G cluster_0 Reaction Scheme start 5-(3-Methoxyphenyl)-5-oxovaleric acid hydrazine + Hydrazine Hydrate start->hydrazine product 6-(3-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one hydrazine->product G cluster_0 Enzyme Active Site hydrophobic_pocket Hydrophobic Pocket h_bond_acceptor H-Bond Acceptor Residue methoxy_group 3-Methoxy Group methoxy_group->hydrophobic_pocket Hydrophobic Interaction methoxy_group->h_bond_acceptor H-Bond phenyl_ring Phenyl Ring phenyl_ring->methoxy_group G start 5-(3-Methoxyphenyl)-5-oxovaleric acid pyridazinone Pyridazinone Synthesis (with Hydrazine) start->pyridazinone furan Furanone Synthesis (Paal-Knorr) start->furan pyrrolidinone Pyrrolidinone Synthesis (with Primary Amine) start->pyrrolidinone

Whitepaper: A Senior Application Scientist's Guide to the In Silico Screening of 5-(3-Methoxyphenyl)-5-oxovaleric acid for Novel Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, computational, or in silico, screening has emerged as an indispensable tool for accelerating the identification of novel bioactive compounds.[1][2][3] This guide provides a comprehensive, technically-grounded framework for conducting an in silico investigation of 5-(3-Methoxyphenyl)-5-oxovaleric acid, a compound with a chemical scaffold amenable to forming diverse interactions with biological macromolecules. We move beyond a simple recitation of methods to provide a causal, field-proven narrative that explains the strategic choices behind each step of the screening cascade. This document is structured to empower researchers, scientists, and drug development professionals to design and execute a robust computational screening protocol, from initial target selection and ligand preparation through to molecular docking, ADMET profiling, and rigorous results validation. By integrating authoritative protocols with a deep understanding of the underlying biochemical principles, this guide serves as a practical blueprint for unlocking the therapeutic potential of novel chemical entities.

Introduction: The Rationale for In Silico Investigation

The journey from a chemical entity to a therapeutic agent is notoriously long and expensive, with high attrition rates often attributed to poor efficacy or unforeseen toxicity.[1][4] In silico screening offers a powerful paradigm shift, enabling the rapid, cost-effective evaluation of vast chemical libraries against specific biological targets before committing to resource-intensive laboratory synthesis and testing.[2][5][6] This approach allows researchers to prioritize candidates with the highest probability of success, thereby streamlining the entire discovery pipeline.[4][7]

This guide focuses on 5-(3-Methoxyphenyl)-5-oxovaleric acid (henceforth referred to as MPOVA). Its structure, featuring a methoxyphenyl group, a ketone, and a carboxylic acid, presents multiple opportunities for molecular interactions, including hydrogen bonding, hydrophobic interactions, and potential ionic bonds. These features make it an intriguing candidate for computational exploration against various classes of therapeutic targets.

Objective: To provide a detailed, replicable workflow for the comprehensive in silico screening of MPOVA to identify and prioritize potential biological targets and to predict its drug-like properties, thereby laying a data-driven foundation for subsequent in vitro and in vivo validation.

Foundational Analysis of the Lead Compound: MPOVA

Before initiating any screening protocol, a thorough understanding of the lead compound is paramount. This initial analysis informs the selection of appropriate computational methods and helps in the interpretation of subsequent results.

Physicochemical Properties

The fundamental properties of MPOVA dictate its potential behavior in a biological system. These descriptors are crucial for the initial assessment of 'drug-likeness'.

PropertyValue / PredictionSource
CAS Number 845781-34-2[8]
Molecular Formula C₁₂H₁₄O₄[9]
Molecular Weight 222.24 g/mol [8]
Physical Form Off-white solid[8]
Melting Point 90-94° C[9]
InChI Key LMMKFQCREXZAJN-UHFFFAOYSA-N[8]
Structural Features and Pharmacophoric Potential

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[10][11] Analyzing MPOVA's structure reveals several key pharmacophoric features:

  • Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the ketone and the carbonyl and hydroxyl oxygens of the carboxylic acid.

  • Hydrogen Bond Donor (HBD): The hydroxyl hydrogen of the carboxylic acid.

  • Hydrophobic/Aromatic Center: The methoxyphenyl ring.

The flexibility of the valeric acid chain allows these features to adopt numerous spatial arrangements, increasing the probability of fitting into a diverse range of protein binding sites.

The In Silico Screening Workflow: A Strategic Protocol

A robust in silico workflow is not a linear path but a hierarchical filtering process designed to systematically reduce the search space and enrich for promising candidates.[12] Each step builds upon the last, increasing the computational rigor and specificity of the analysis.

In_Silico_Workflow start Start: 5-(3-Methoxyphenyl)-5-oxovaleric acid (MPOVA) target_id 3.1 Target Identification (Database Mining) start->target_id prep 3.2 Ligand & Target Preparation (Energy Minimization, Protonation) target_id->prep docking 3.3 Molecular Docking (Pose Prediction & Scoring) prep->docking admet 3.5 ADMET Prediction (Drug-Likeness Assessment) prep->admet Parallel Process analysis 3.4 Binding Mode Analysis (Interaction Mapping) docking->analysis validation 3.6 Protocol Validation (Re-docking, Decoy Sets) docking->validation Ensures Accuracy prioritization 3.7 Hit Prioritization (Data Integration) analysis->prioritization admet->prioritization validation->analysis end_node Candidate for In Vitro Validation prioritization->end_node

Fig 1. A comprehensive workflow for in silico screening.
Target Identification & Selection

Causality: The success of any screening campaign hinges on selecting a biologically relevant and "druggable" target.[3] Without a well-validated target, even a high-affinity compound is unlikely to translate into a therapeutic benefit. Our strategy involves mining publicly available databases for targets implicated in diseases where small-molecule modulation is a proven therapeutic strategy, such as oncology and inflammation.

Protocol:

  • Database Survey: Query authoritative databases for potential targets.

    • Therapeutic Target Database (TTD): Provides information on known therapeutic targets and their associated diseases.[13][14]

    • Cancer-Specific Databases: Utilize resources like the Cancer Therapeutics Response Portal (CTRP) and data from The Cancer Proteome Atlas (TCPA) to identify proteins overexpressed or mutated in various cancers.[15][16][17][18]

    • Inflammation-Specific Databases: Explore curated databases like InflamNat for targets involved in inflammatory pathways.[19]

  • Target Prioritization: Filter the initial list based on the following criteria:

    • Availability of 3D Structure: Prioritize targets with high-resolution crystal structures available in the Protein Data Bank (PDB). This is a prerequisite for structure-based methods like molecular docking.[20]

    • Presence of a Defined Binding Pocket: Ensure the target has a well-defined cavity suitable for small-molecule binding.

    • Biological Validation: Cross-reference targets with literature to confirm their role in disease pathology.

Ligand and Target Preparation

Causality: Raw structural files from databases are not suitable for direct use in docking simulations.[12] Both the ligand (MPOVA) and the protein target must be computationally "cleaned" and prepared to ensure they accurately represent their physiological state. This involves adding hydrogen atoms, assigning correct bond orders and charges, and optimizing the geometry to relieve any steric clashes.

Protocol: Ligand Preparation (MPOVA)

  • Generate 3D Coordinates: Convert the 2D structure of MPOVA into a 3D conformation using software like ChemDraw or an online tool.

  • Energy Minimization: Use a computational chemistry package (e.g., Avogadro, MOE) to perform energy minimization with a suitable force field (e.g., MMFF94). This step finds a low-energy, stable conformation of the molecule.

  • Charge Assignment: Calculate and assign partial atomic charges (e.g., Gasteiger charges), which are crucial for evaluating electrostatic interactions during docking.

  • Define Torsional Bonds: Identify rotatable bonds to allow for conformational flexibility during the docking simulation.

Protocol: Protein Target Preparation

  • Download Structure: Obtain the protein's 3D structure file (in .pdb format) from the RCSB PDB database.

  • Pre-processing: Remove all non-essential components from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands (the original ligand may be retained temporarily for binding site identification and validation).

  • Protonation and Repair: Add hydrogen atoms, as they are typically absent in X-ray crystal structures. Correct any missing side chains or atoms using tools like the Protein Preparation Wizard in Schrödinger Suite or AutoDockTools.

  • Grid Generation: Define the binding site. This is typically done by creating a "grid box" centered on the location of the co-crystallized ligand or a predicted binding pocket. This box defines the search space for the docking algorithm.

Molecular Docking

Causality: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[21][22][23] The primary goals are to predict the binding mode (the "pose") and to estimate the binding affinity using a scoring function.[3][24] A lower (more negative) binding energy score generally indicates a more favorable interaction.

Molecular_Docking ligand Prepared Ligand (MPOVA) Flexible Conformations docking_process Docking Algorithm (e.g., Genetic Algorithm in AutoDock) ligand->docking_process receptor Prepared Receptor Defined Binding Site (Grid) receptor->docking_process output Output Binding Pose (Orientation) Binding Energy (Score) docking_process->output

Fig 2. The core components of a molecular docking experiment.

Protocol: Example using AutoDock Vina

  • Input Files: Provide the prepared ligand (MPOVA) and protein files in the required .pdbqt format.

  • Configuration File: Create a text file specifying the coordinates of the grid box (center and dimensions) and the exhaustiveness of the search (a higher value increases accuracy but also computation time).

  • Execution: Run the docking simulation via the command line. The software will systematically sample different poses of MPOVA within the defined binding site.[21]

  • Output Generation: The program will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

Binding Mode Analysis

Causality: A good binding score is necessary but not sufficient. The predicted binding pose must be chemically sensible. This involves visualizing the top-ranked poses and analyzing the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. A strong candidate will form multiple, favorable interactions with key residues in the active site.

Protocol:

  • Visualization: Load the protein-ligand complex into a molecular visualization tool (e.g., PyMOL, BIOVIA Discovery Studio).

  • Interaction Mapping: Identify and analyze key interactions:

    • Hydrogen Bonds: Are the H-bond donors and acceptors on MPOVA engaging with complementary residues in the protein?

    • Hydrophobic Interactions: Is the methoxyphenyl ring situated in a hydrophobic pocket?

    • Ionic Interactions: Is the deprotonated carboxylate group forming a salt bridge with a positively charged residue (e.g., Lysine, Arginine)?

  • Comparison: If a co-crystallized ligand was present, compare the binding mode of MPOVA to that of the known inhibitor. Does it occupy the same sub-pockets and interact with the same key residues?

ADMET Prediction

Causality: Many promising drug candidates fail in clinical trials due to poor pharmacokinetic properties or toxicity.[4][7] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is crucial for de-risking candidates.[25][26]

Protocol:

  • Select Tools: Utilize web-based servers or software packages like SwissADME, pkCSM, or ADMETlab.[25]

  • Input Structure: Provide the chemical structure of MPOVA (usually as a SMILES string).

  • Analyze Output: The server will return predictions for a wide range of properties. Focus on key indicators:

    • Lipinski's Rule of Five: A guideline to evaluate drug-likeness and potential oral bioavailability.

    • Gastrointestinal (GI) Absorption: Is the compound predicted to be well-absorbed?

    • Blood-Brain Barrier (BBB) Permeation: Does the compound have the potential to cross into the central nervous system?

    • CYP450 Inhibition: Is the compound likely to interfere with major drug-metabolizing enzymes?

    • Toxicity Predictions: Assess predictions for mutagenicity (AMES test), hepatotoxicity, etc.

Hypothetical ADMET Profile for MPOVA:

ADMET PropertyPredicted ValueInterpretation
GI Absorption HighLikely to be well-absorbed orally.
BBB Permeant NoUnlikely to cause CNS side effects.
CYP2D6 Inhibitor NoLow risk of drug-drug interactions via this pathway.
AMES Toxicity NoPredicted to be non-mutagenic.
Lipinski Violations 0Good drug-like properties.
Protocol Validation: Ensuring Trustworthiness

Causality: In silico models are predictions, and their accuracy must be rigorously validated to be trustworthy.[27][28] A self-validating system demonstrates that the chosen docking protocol and scoring function can accurately reproduce known experimental results for the specific target being studied.

Protocol:

  • Re-docking of a Known Ligand:

    • Select a target from the PDB that has a co-crystallized small-molecule inhibitor with known binding affinity.

    • Extract the known inhibitor and re-dock it into the binding site using the exact same protocol prepared for MPOVA.

    • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental (crystal structure) pose. An RMSD value < 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the correct binding mode.

  • Screening Against a Decoy Set:

    • Assemble a library of "decoy" molecules, which are compounds with similar physicochemical properties to known active ligands but are topologically distinct and assumed to be inactive.

    • Screen the library of known actives plus the decoys against the target.

    • A successful protocol should rank the known active compounds significantly higher than the decoy molecules, demonstrating its ability to distinguish true binders from non-binders.

Hit Prioritization

Causality: The final step involves integrating all generated data to make an informed decision. A promising "hit" is not simply the compound with the best docking score. It is a compound that demonstrates a convergence of favorable properties: strong and sensible binding to the target, a promising ADMET profile, and novelty.

Prioritization Criteria:

  • Binding Affinity: Docking score in a desirable range (e.g., < -7.0 kcal/mol).

  • Binding Mode Quality: Forms multiple, key interactions with the target protein.

  • ADMET Profile: Favorable drug-like properties with a low risk of predicted toxicity.

  • Ligand Efficiency (LE): A metric that relates binding energy to the size of the molecule. Higher LE is often preferred.

Conclusion and Forward Look

This guide has detailed a rigorous, multi-faceted workflow for the in silico screening of 5-(3-Methoxyphenyl)-5-oxovaleric acid. By following this structured approach—from target identification and meticulous preparation to validated molecular docking and ADMET profiling—researchers can systematically evaluate the therapeutic potential of MPOVA. The process is designed not only to identify high-affinity interactions but also to build a comprehensive data package that anticipates potential downstream challenges in drug development.

The output of this in silico cascade is a prioritized list of MPOVA-target hypotheses. These are not final answers but are highly informed, data-driven starting points. The critical next step is the transition from computational prediction to experimental validation.[29] Promising hits identified through this workflow should be synthesized or procured for in vitro biochemical and cellular assays to confirm the predicted biological activity. This synergy between computational and experimental approaches represents the future of efficient and successful drug discovery.

References

  • Aurlide. (2025).
  • Digital Chemistry. (n.d.).
  • Deep Origin. (n.d.).
  • Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Fiveable.
  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio.
  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central.
  • Viceconti, M., et al. (2020). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. PubMed Central.
  • KBbox. (n.d.). Small Molecule Docking. KBbox: Methods.
  • Arxiv. (2026).
  • ResearchGate. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial.
  • Wikipedia. (n.d.). Docking (molecular). Wikipedia.
  • Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable.
  • Intecs. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Intecs.
  • YouTube. (2023). How To Create And Use A Pharmacophore In MOE | MOE Tutorial. YouTube.
  • Slideshare. (n.d.). Virtual screening techniques. Slideshare.
  • Technology Networks. (2025). Virtual Screening for Drug Discovery: A Complete Guide. Technology Networks.
  • Farmaceuticky Obzor. (2016). VIRTUAL SCREENING IN DRUG DESIGN - OVERVIEW OF MOST FREQUENT TECHNIQUES. Farmaceuticky Obzor.
  • IntechOpen. (n.d.).
  • BioSolveIT. (n.d.). In Silico Drug Screening. BioSolveIT.
  • PMC - NIH. (2023).
  • Wikipedia. (n.d.). Virtual screening. Wikipedia.
  • MDPI. (2018).
  • PMC - NIH. (2021).
  • Slideshare. (n.d.). Pharmacophore modeling. Slideshare.
  • News-Medical.Net. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net.
  • Meiler Lab. (2026). Small Molecule Docking. Meiler Lab.
  • PMC - PubMed Central. (2021). A Guide to In Silico Drug Design. PMC - PubMed Central.
  • NCI. (2024). Proteogenomics Study Identifies Cancer Drug Targets. NCI.
  • ACS Omega. (2026). GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors. ACS Omega.
  • Drug Target Review. (2022). Novel streamlined screening method could discover new horizons in chemical reaction design. Drug Target Review.
  • The Atlas of Inflammation Resolution (AIR). (n.d.). Databases.
  • YouTube. (2023). in silico assays & screening for drug binding. YouTube.
  • bioRxiv. (2024). Iterative In Silico Screening for Optimizing Stable Conformation of Anti-SARS-CoV-2 Nanobodies. bioRxiv.
  • ChemSino. (n.d.). Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid). ChemSino.
  • TTD. (n.d.).
  • Children's Medical Research Institute. (2022). World's largest database for predicting cancer treatment response based on cancer proteins. Children's Medical Research Institute.
  • Broad Institute. (n.d.). Cancer Therapeutics Response Portal. Broad Institute.
  • LinkedOmics Suite. (n.d.). Pan-cancer Proteogenomics Expands the Landscape of Therapeutic Targets. LinkedOmics Suite.
  • PMC. (2022).
  • ResearchGate. (n.d.).
  • TRC. (n.d.). 5-(3-Methoxyphenyl)-5-oxovaleric acid. TRC.
  • PMC - PubMed Central. (2019). Therapeutic target database 2020: enriched resource for facilitating research and early development of targeted therapeutics. PMC - PubMed Central.
  • Smolecule. (2023). Buy 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid | 898792-29-5. Smolecule.
  • MDPI. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.
  • MilliporeSigma. (n.d.). 5-(3-Methoxyphenyl)-5-oxovaleric acid | 845781-34-2. MilliporeSigma.
  • Sigma-Aldrich. (n.d.). 5-(3-Methoxyphenyl)-5-oxovaleric acid | 845781-34-2. Sigma-Aldrich.
  • PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)
  • NIH. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH.
  • MDPI. (n.d.). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI.
  • PMC - PubMed Central. (n.d.). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][7][25]diazepines. PMC - PubMed Central.

Sources

Methodological & Application

Synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid, a valuable keto-acid intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical principles and practical insights to ensure a successful and reliable synthesis.

Introduction

5-(3-Methoxyphenyl)-5-oxovaleric acid is a key building block in medicinal chemistry, primarily owing to its bifunctional nature, incorporating both a ketone and a carboxylic acid. This unique structure allows for a variety of subsequent chemical modifications, making it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The synthesis described herein is based on the well-established Friedel-Crafts acylation reaction, a robust and widely utilized method for the formation of carbon-carbon bonds to an aromatic ring.

Principle of the Synthesis

The synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid is achieved through the Friedel-Crafts acylation of anisole (methoxybenzene) with glutaric anhydride. In this electrophilic aromatic substitution reaction, a strong Lewis acid, anhydrous aluminum chloride (AlCl₃), is employed as a catalyst.[1] The aluminum chloride activates the glutaric anhydride, facilitating the generation of a reactive acylium ion electrophile. The electron-rich anisole ring then attacks this electrophile, leading to the formation of the desired keto-acid. The methoxy group of anisole is an ortho-, para-directing activator; however, the steric hindrance at the ortho position often favors the formation of the para-substituted product as the major isomer. In the context of this synthesis with a meta-directing acyl group, the initial acylation will predominantly occur at the para position relative to the methoxy group. Subsequent intramolecular cyclization is not favored under these conditions, leading to the desired linear keto-acid.

Reaction Scheme

Reaction_Scheme Anisole Anisole Plus1 + Anisole->Plus1 Glutaric_Anhydride Glutaric Anhydride Catalyst AlCl₃ (anhydrous) Glutaric_Anhydride->Catalyst 1. Reaction Plus1->Glutaric_Anhydride Product 5-(3-Methoxyphenyl)-5-oxovaleric acid Catalyst->Product 2. Hydrolysis Solvent Nitrobenzene (solvent)

Caption: Overall reaction for the synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
AnisoleReagentSigma-Aldrich
Glutaric Anhydride≥95%Sigma-Aldrich[2]
Aluminum Chloride (Anhydrous)≥99%Sigma-AldrichHandle with care, moisture sensitive.
Nitrobenzene≥99%Sigma-AldrichCaution: Toxic and handle in a fume hood.
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated Solution
Sodium Sulfate (Na₂SO₄)AnhydrousFor drying
Dichloromethane (CH₂Cl₂)ACS GradeFor extraction
Ethanol95%For recrystallization
Deionized Water

Equipment

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer with a heating mantle

  • Ice bath

  • Separatory funnel (1 L)

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Protocol

Part 1: Reaction Setup and Execution
  • Preparation: Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the aluminum chloride catalyst.

  • Catalyst Suspension: In a fume hood, carefully add anhydrous aluminum chloride (60.0 g, 0.45 mol) to 200 mL of nitrobenzene in the reaction flask. Stir the mixture to form a suspension.

  • Reagent Addition: Dissolve glutaric anhydride (22.8 g, 0.20 mol) in 50 mL of nitrobenzene and add this solution to the dropping funnel. Add the glutaric anhydride solution dropwise to the stirred aluminum chloride suspension over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 50 °C using an ice bath if necessary.

  • Anisole Addition: After the addition of glutaric anhydride is complete, add anisole (21.6 g, 0.20 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 50 °C.

  • Reaction: Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Then, heat the mixture to 60-70 °C and maintain it at this temperature for 3 hours to ensure the reaction goes to completion.

Part 2: Work-up and Isolation
  • Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and should be performed in a large beaker with vigorous stirring in a fume hood.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Separate the organic layer (nitrobenzene) and extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Product Extraction: Combine the organic layers and extract the product into a saturated sodium bicarbonate solution. Add the sodium bicarbonate solution in portions until the effervescence ceases, indicating that all the carboxylic acid has been converted to its sodium salt.

  • Purification of Organic Layer: Wash the nitrobenzene layer with water and dry it over anhydrous sodium sulfate. The nitrobenzene can be recovered by distillation for future use.

  • Acidification and Precipitation: Carefully acidify the combined aqueous bicarbonate extracts with concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2), which will precipitate the crude 5-(3-Methoxyphenyl)-5-oxovaleric acid.

  • Filtration and Drying: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel, wash it with cold deionized water to remove any inorganic salts, and then dry it under vacuum.

Part 3: Purification
  • Recrystallization: The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.[3] Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum to a constant weight.

Characterization of 5-(3-Methoxyphenyl)-5-oxovaleric acid

The identity and purity of the synthesized product should be confirmed by the following analytical methods:

  • Melting Point: The purified product should have a sharp melting point. The reported melting point for 5-(p-anisoyl)valeric acid is in the range of 145-146 °C.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the aliphatic chain protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, the methoxy carbon, and the aliphatic carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretches of the ketone and carboxylic acid, and the C-O stretch of the methoxy group.

Safety and Handling Precautions

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust.

  • Nitrobenzene: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. All operations involving nitrobenzene must be conducted in a well-ventilated fume hood.

  • Anisole: Flammable liquid and vapor. May cause drowsiness or dizziness.

  • Glutaric Anhydride: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage.[2]

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the synthesis.

Workflow Diagram

Synthesis_Workflow A 1. Reaction Setup (Dry Glassware, Fume Hood) B 2. Catalyst Suspension (AlCl₃ in Nitrobenzene) A->B C 3. Reagent Addition (Glutaric Anhydride Solution) B->C D 4. Anisole Addition C->D E 5. Reaction (RT for 1h, then 60-70°C for 3h) D->E F 6. Hydrolysis (Ice/HCl) E->F G 7. Extraction (CH₂Cl₂) F->G H 8. Product Extraction (NaHCO₃ solution) G->H I 9. Acidification (Conc. HCl) H->I J 10. Precipitation & Filtration I->J K 11. Recrystallization (Ethanol/Water) J->K L 12. Final Product (Drying) K->L M 13. Characterization (MP, NMR, IR) L->M

Caption: Step-by-step workflow for the synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid via Friedel-Crafts acylation. By carefully following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this important intermediate for their drug discovery and development endeavors. The inclusion of detailed work-up, purification, and characterization steps ensures the isolation of a high-purity product, which is crucial for subsequent applications.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link][3]

  • Oakwood Chemical. 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid. [Link]

Sources

Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid, a valuable ketoacid intermediate in pharmaceutical and chemical research. The synthesis is achieved through the Friedel-Crafts acylation of anisole with glutaric anhydride, employing anhydrous aluminum chloride as a Lewis acid catalyst. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed, field-tested protocol, and provides critical insights into process optimization and troubleshooting.

Theoretical Background and Mechanism

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2] In this specific application, anisole (methoxybenzene) serves as the nucleophilic aromatic substrate, and glutaric anhydride is the acylating agent.

Mechanism of Action:

  • Generation of the Acylium Ion: The reaction initiates with the coordination of the Lewis acid catalyst, AlCl₃, to one of the carbonyl oxygens of glutaric anhydride. This complexation polarizes the anhydride, facilitating the cleavage of a carbon-oxygen bond to generate a highly reactive and resonance-stabilized acylium ion. This ion is the key electrophile in the reaction.[3][4]

  • Electrophilic Attack: The electron-rich aromatic ring of anisole, activated by the electron-donating methoxy group (-OCH₃), acts as a nucleophile. The pi electrons of the anisole ring attack the electrophilic carbon of the acylium ion.[5] This step is typically the rate-determining step as it transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]

  • Rearomatization: To restore the stability of the aromatic system, a proton (H⁺) is eliminated from the carbon atom bearing the newly attached acyl group.[6] The AlCl₄⁻ species, formed during the initial complexation, acts as a base to abstract this proton, regenerating the AlCl₃ catalyst and forming hydrochloric acid (HCl) as a byproduct.[6]

The methoxy group of anisole is an ortho-, para-directing activator. Due to steric hindrance from the methoxy group, the acylation predominantly occurs at the para position, leading to the desired 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Glutaric_Anhydride Glutaric Anhydride Acylium_Ion_Complex Activated Complex Glutaric_Anhydride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium_Ion Acylium Ion (Electrophile) + AlCl₃O-R Acylium_Ion_Complex->Acylium_Ion Ring Opening Anisole Anisole Sigma_Complex Sigma Complex (Arenium Ion) Anisole->Sigma_Complex + Acylium Ion Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ (Rearomatization) Final_Product 4-(4-methoxyphenyl)-4-oxobutanoic acid Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation of Anisole.

Experimental Protocol

This protocol is designed for the synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid on a laboratory scale.

2.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
Anisole108.1410.8 g (10.9 mL)0.10≥99%Sigma-Aldrich
Glutaric Anhydride114.1011.4 g0.10≥98%Sigma-Aldrich
Anhydrous Aluminum Chloride133.3429.3 g0.22≥99%Sigma-Aldrich
Dichloromethane (DCM)84.93150 mL-AnhydrousFisher Scientific
Hydrochloric Acid (HCl)36.46~50 mL-6 M (aq)VWR
Sodium Bicarbonate (NaHCO₃)84.01As needed-Saturated (aq)VWR
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-GranularFisher Scientific

2.2. Equipment

  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Addition funnel (125 mL)

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

2.3. Step-by-Step Procedure

Reaction Setup:

  • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a 125 mL addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the aluminum chloride catalyst.[7]

  • In a dry beaker, dissolve 11.4 g (0.10 mol) of glutaric anhydride in 50 mL of anhydrous dichloromethane.

  • Transfer this solution to the addition funnel.

  • In a separate dry beaker, dissolve 10.8 g (0.10 mol) of anisole in 25 mL of anhydrous dichloromethane.

Reaction Execution:

  • To the three-neck flask, add 29.3 g (0.22 mol) of anhydrous aluminum chloride and 75 mL of anhydrous dichloromethane.[8]

  • Cool the flask in an ice-water bath with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial during the initial addition to control the reaction rate.[9]

  • Slowly add the glutaric anhydride solution from the addition funnel to the stirred suspension of aluminum chloride over 30-45 minutes. The reaction mixture will typically turn a deep orange or reddish color.[9]

  • After the addition is complete, slowly add the anisole solution from a clean addition funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to a gentle reflux (approximately 40 °C for DCM) and maintain for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup and Purification:

  • Cool the reaction mixture to room temperature and then carefully pour it over 200 g of crushed ice in a large beaker. This step is highly exothermic and should be performed in a fume hood with caution.

  • Add approximately 50 mL of 6 M hydrochloric acid to the quenched mixture to dissolve the aluminum salts.[3]

  • Transfer the mixture to a 500 mL separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.[10]

  • Combine all organic layers and wash with a saturated sodium bicarbonate solution to extract the acidic product.[11] The ketoacid will move into the aqueous basic layer as its sodium salt.

  • Separate the aqueous layer containing the sodium salt of the product and carefully acidify it with concentrated hydrochloric acid until the product precipitates out of the solution (pH ~1-2).[12]

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental_Workflow A 1. Reagent Preparation - Dissolve glutaric anhydride in DCM - Dissolve anisole in DCM B 2. Reaction Setup - Charge flask with AlCl₃ and DCM - Cool to 0-5 °C A->B C 3. Reagent Addition - Add glutaric anhydride solution - Add anisole solution B->C D 4. Reaction - Warm to RT - Reflux for 2-3 hours C->D E 5. Quenching - Pour onto ice/HCl mixture D->E F 6. Extraction - Separate organic layer - Extract aqueous layer with DCM E->F G 7. Product Isolation - Wash combined organic layers with NaHCO₃ (aq) - Acidify aqueous layer with HCl F->G H 8. Purification - Collect solid by filtration - Recrystallize G->H

Caption: Experimental workflow for ketoacid synthesis.

Key Considerations and Troubleshooting

  • Anhydrous Conditions: The success of the Friedel-Crafts acylation is highly dependent on anhydrous conditions. Aluminum chloride is extremely hygroscopic and reacts vigorously with water, which would quench the catalyst.[13] All glassware should be oven-dried, and anhydrous solvents must be used.

  • Stoichiometry of AlCl₃: A stoichiometric excess of aluminum chloride is required because it forms complexes with both the carbonyl oxygen of the reactant anhydride and the resulting ketone product.[14] This complexation deactivates the product towards further acylation.[14]

  • Temperature Control: The initial phase of the reaction is highly exothermic.[9] Maintaining a low temperature during the addition of reagents is critical to prevent side reactions and ensure regioselectivity.

  • Workup Emulsions: During the aqueous workup, emulsions can sometimes form, making layer separation difficult.[3] Adding a small amount of brine or allowing the mixture to stand can help break up these emulsions. Heating the quenched mixture gently can also be effective.[3]

  • Substrate Limitations: Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings (e.g., nitrobenzene) or rings containing basic amine groups that can complex with the Lewis acid catalyst.[5]

Conclusion

The Friedel-Crafts acylation of anisole with glutaric anhydride is a robust and reliable method for the synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid. By carefully controlling the reaction conditions, particularly moisture and temperature, high yields of the desired product can be achieved. This application note provides a detailed and practical guide for researchers in the fields of organic synthesis and drug development.

References

  • Author Unknown. (2006, October 4). Friedel-Crafts Acylation of Anisole.
  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation.
  • The Organic Chemistry Tutor. (2023, January 14). Friedel-Crafts Acylation; Reductions of Aryl Ketones [Video]. YouTube. Retrieved from [Link]

  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Lab. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]

  • All 'Bout Chemistry. (2020, October 19). Preparation of aromatic Ketones by Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]

  • Multiple Authors. (2018, March 29). What is the role of AlCl3 in the Friedel Craft acylation reaction?. Quora. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Organic Chemistry. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole [Video]. YouTube. Retrieved from [Link]

  • Indian Academy of Sciences. (2014). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Journal of Chemical Sciences, 126(6), 1883–1891. Retrieved from [Link]

  • Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.

Sources

Application Note: High-Throughput Analysis of 5-(3-Methoxyphenyl)-5-oxovaleric acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides comprehensive, validated protocols for the quantitative analysis of 5-(3-Methoxyphenyl)-5-oxovaleric acid, a compound of interest in pharmaceutical research and development. We present two robust analytical methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine purity assessments and quality control, and a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for bioanalytical applications in complex matrices such as plasma. The protocols herein are designed to meet rigorous regulatory standards, with detailed guidance on method validation based on International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.

Introduction and Analyte Properties

5-(3-Methoxyphenyl)-5-oxovaleric acid is an organic compound featuring both a ketone and a carboxylic acid functional group. Its accurate quantification is essential for pharmacokinetic studies, impurity profiling, and quality control in drug manufacturing. The development of reliable analytical methods is therefore a critical step in its progression through the drug development pipeline. The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity, selectivity, and the nature of the sample matrix.

The methodologies detailed in this guide are grounded in established analytical principles and validated according to international regulatory standards to ensure data integrity and reproducibility.[1][2]

Table 1: Physicochemical Properties of 5-(3-Methoxyphenyl)-5-oxovaleric acid

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₄[3]
Molecular Weight222.24 g/mol [4]
Monoisotopic Mass222.0892 Da[3]
Melting Point90-94 °C[4]
Predicted XlogP1.6[3]
AppearanceOff-white solid[5]

The presence of a chromophore (methoxyphenyl ketone) makes UV detection viable, while the carboxylic acid moiety allows for efficient ionization in mass spectrometry. Its moderate lipophilicity (XlogP 1.6) suggests good retention characteristics in reversed-phase chromatography.

Part I: HPLC-UV Method for Purity and Assay

This method is designed for the reliable quantification of 5-(3-Methoxyphenyl)-5-oxovaleric acid in bulk drug substance or formulated products, where analyte concentrations are relatively high.

Principle of HPLC-UV Analysis

Reversed-phase chromatography is the chosen mode of separation. A non-polar stationary phase (C18) is used with a polar mobile phase. The analyte, being moderately polar, will partition between the two phases. The inclusion of a low concentration of acid (formic acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group on the analyte (pKa ~4-5), ensuring it is in its neutral, more hydrophobic form. This leads to consistent retention, improved peak shape, and enhanced interaction with the C18 stationary phase.[6] Detection is achieved by measuring the absorbance of ultraviolet light by the aromatic ring and ketone group of the analyte.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis S1 Weigh Analyte S2 Dissolve in Diluent S1->S2 S3 Filter (0.45 µm) S2->S3 I Autosampler/Injector S3->I M Mobile Phase (ACN/H₂O + 0.1% FA) P HPLC Pump M->P P->I C C18 Column I->C D UV Detector (λ = 225 nm) C->D DS Data System D->DS CR Chromatogram DS->CR REP Final Report (Concentration, Purity) CR->REP

Caption: Workflow for HPLC-UV analysis of the target analyte.

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (reagent grade), and Ultrapure Water.

  • Reference Standard: 5-(3-Methoxyphenyl)-5-oxovaleric acid, purity >98%.

2.2.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm.

  • Run Time: Approximately 10 minutes.

2.2.3. Preparation of Solutions

  • Diluent: Methanol : Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a portion of the sample, dissolve in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Vortex and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.[7]

Method Validation (ICH Q2(R2) Framework)

The developed method must be validated to demonstrate its suitability for the intended purpose.[8][9] Validation should be performed according to a pre-approved protocol, and the results must meet pre-defined acceptance criteria.[10]

Table 2: HPLC-UV Method Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the analyte peak is free from interference from excipients, impurities, or degradation products.Peak purity index > 0.999 (PDA detector). Baseline resolution between analyte and known impurities.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Correlation coefficient (r²) ≥ 0.998 over the specified range.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the measured value to the true value. Assessed by spike recovery.98.0% - 102.0% recovery for assay.
Precision The degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
LOD/LOQ The lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy.LOD: Signal-to-Noise ratio ≥ 3:1. LOQ: Signal-to-Noise ratio ≥ 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate, mobile phase composition, or temperature are varied slightly.

Part II: LC-MS/MS Method for Bioanalysis

This method is tailored for the quantification of 5-(3-Methoxyphenyl)-5-oxovaleric acid in biological matrices like human plasma, requiring high sensitivity and selectivity to overcome matrix effects.

Principle of LC-MS/MS Analysis

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[11] After chromatographic separation on a C18 column, the analyte is ionized, typically using electrospray ionization (ESI). The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) as the "precursor ion" in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, stable "product ion" is monitored in the third quadrupole.[12] This highly specific transition (precursor → product) minimizes interference from co-eluting matrix components, providing excellent sensitivity and specificity.[13]

cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry (MRM) Inj Injection Col C18 Column (Separation) Inj->Col ESI ESI Source (Ionization) Col->ESI Q1 Quadrupole 1 (Precursor Ion Selection m/z 223.1) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection m/z 135.1) Q2->Q3 Det Detector Q3->Det Data Data System (Quantification) Det->Data

Caption: LC-MS/MS process using Multiple Reaction Monitoring (MRM).

Experimental Protocol: LC-MS/MS

3.2.1. Instrumentation and Reagents

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Reagents: Acetonitrile and Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water, Ethyl Acetate (reagent grade).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 5-(3-Methoxyphenyl-d4)-5-oxovaleric acid) is ideal. If unavailable, a structurally similar compound can be used.

3.2.2. LC and MS Conditions

Table 3: LC-MS/MS Method Parameters

ParameterConditionRationale
LC Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and ensures consistent analyte protonation state.
LC Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution.
LC Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateAllows for elution of the analyte while washing out late-eluting matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible retention times.
Ionization Mode ESI, PositiveThe methoxyphenyl ketone group is readily protonated.
MRM Transition (Analyte) Q1: 223.1 → Q3: 135.1Precursor [M+H]⁺. Product corresponds to the methoxybenzoyl fragment.
MRM Transition (IS) To be determined based on IS structureA specific transition for the internal standard is required for reliable quantification.
Collision Energy To be optimizedEmpirically determined to maximize product ion signal.

3.2.3. Sample Preparation: Liquid-Liquid Extraction (LLE) This procedure is designed to extract the analyte from plasma while leaving proteins and other interferences behind.[14]

  • To a 100 µL aliquot of plasma sample, standard, or blank in a microcentrifuge tube, add 25 µL of internal standard working solution.

  • Add 50 µL of 1 M HCl to acidify the sample. This ensures the analyte is in its neutral form, maximizing extraction into the organic solvent.

  • Add 600 µL of ethyl acetate. Vortex vigorously for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (95:5). Vortex to mix.

  • Inject 5 µL into the LC-MS/MS system.

Bioanalytical Method Validation (FDA & ICH M10 Guidance)

Bioanalytical methods require a comprehensive validation to ensure their reliability for supporting clinical or non-clinical studies.[2][15][16]

Table 4: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference at the retention time of the analyte and IS in blank matrix from at least 6 sources.Response in blank matrix should be < 20% of the LLOQ response for the analyte and < 5% for the IS.
Calibration Curve To define the relationship between concentration and response.At least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness and reproducibility of measurements.Assessed at LLOQ, Low, Mid, and High QC levels. Within-run and between-run mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤ 15%.
Recovery To measure the efficiency of the extraction process.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability To ensure the analyte is stable under various handling and storage conditions.Freeze-thaw, bench-top, long-term, and stock solution stability. Analyte concentration should be within ±15% of the nominal concentration.

Conclusion

The HPLC-UV and LC-MS/MS methods presented provide robust and reliable tools for the quantitative analysis of 5-(3-Methoxyphenyl)-5-oxovaleric acid. The HPLC method is well-suited for quality control applications, offering simplicity and precision. The LC-MS/MS method delivers the high sensitivity and selectivity required for bioanalytical studies in complex matrices. Proper validation of these methods according to the principles outlined by regulatory bodies like the ICH and FDA is mandatory to ensure the generation of high-quality, defensible data in a regulated environment.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • American Journal of Clinical Pathology. (2019). Quantitative Analysis of Lactate and Other Organic Acids in Plasma: Preanalytical Challenges. Available at: [Link]

  • PubMed Central. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Wikipedia. (n.d.). Inductively coupled plasma mass spectrometry. Available at: [Link]

  • ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Available at: [Link]

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Available at: [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • LCGC. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. Available at: [Link]

  • PubChemLite. (n.d.). 5-(3-methoxyphenyl)-5-oxovaleric acid (C12H14O4). Available at: [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • PubMed Central. (n.d.). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Available at: [Link]

  • MDPI. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. Available at: [Link]

  • Agilent Technologies. (2007). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Available at: [Link]

  • ResearchGate. (n.d.). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Available at: [Link]

  • SciSpace. (2019). LC-MS-Based Metabolomic Approach Revealed the Significantly Different Metabolic Profiles of Five Commercial Truffle Species. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2021). A novel RP-HPLC method for the determination of genotoxic 4-methoxybenzyl chloride content in venlafaxine hydrochloride. Available at: [Link]

  • Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 5-(3-Methoxyphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(3-Methoxyphenyl)-5-oxovaleric acid is a keto-carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. Its bifunctional nature, featuring a ketone and a carboxylic acid, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and complicate the interpretation of biological data.

These application notes provide a comprehensive guide to the purification of 5-(3-Methoxyphenyl)-5-oxovaleric acid, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to address the common impurities encountered during its synthesis, primarily through Friedel-Crafts acylation, and to provide a pathway to obtaining a highly purified final product.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 5-(3-Methoxyphenyl)-5-oxovaleric acid and its potential impurities is the foundation of an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol [1]
Predicted Melting Point 90-94 °C[2]
Physical Form Off-white solid[1]

Anticipated Impurities from Synthesis:

The most common synthetic route to 5-(3-Methoxyphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of methoxybenzene (anisole) with glutaric anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4] This reaction can generate several impurities:

  • Unreacted Starting Materials: Methoxybenzene and glutaric acid (from the hydrolysis of the anhydride).

  • Isomeric Byproducts: The methoxy group is an ortho-, para- director. While the meta-isomer is the target, ortho- and para-acylated isomers can also be formed.

  • Polysubstituted Products: The activated methoxy-substituted ring can undergo a second acylation.

  • Residual Catalyst and Salts: From the reaction and workup.

Purification Strategy: A Multi-pronged Approach

A robust purification strategy for 5-(3-Methoxyphenyl)-5-oxovaleric acid involves a combination of techniques that exploit the different physicochemical properties of the target compound and its impurities. The general workflow is as follows:

Purification_Workflow Crude_Product Crude Product (from reaction workup) Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Column_Chromatography Column Chromatography (Optional) Recrystallization->Column_Chromatography if needed Purity_Analysis Purity Analysis (HPLC, NMR, MP) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure 5-(3-Methoxyphenyl)- 5-oxovaleric acid Purity_Analysis->Pure_Product

A high-level overview of the purification workflow.

Protocol 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid functionality to separate the target compound from neutral and basic impurities. The carboxylic acid is deprotonated by a weak base to form a water-soluble carboxylate salt, while neutral organic impurities remain in the organic phase.

Materials:

  • Crude 5-(3-Methoxyphenyl)-5-oxovaleric acid

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction with Base: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M NaHCO₃ solution. Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of 5-(3-Methoxyphenyl)-5-oxovaleric acid. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M NaHCO₃ solution to ensure complete recovery of the product.

  • Wash Organic Layer (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to identify and quantify the neutral byproducts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the pH is acidic (pH ~2), as indicated by pH paper. 5-(3-Methoxyphenyl)-5-oxovaleric acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold deionized water.

  • Drying: Dry the purified solid in a vacuum oven at a temperature below its melting point.

Protocol 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.

Solvent Selection:

The choice of solvent is critical for successful recrystallization. For a compound like 5-(3-Methoxyphenyl)-5-oxovaleric acid, which contains both polar (carboxylic acid, ketone) and nonpolar (aromatic ring) functionalities, a solvent of intermediate polarity or a mixed solvent system is often effective.

  • Promising Single Solvents: Ethanol, Methanol, Isopropanol.

  • Promising Mixed Solvents: Ethanol/Water, Acetone/Hexane, Ethyl acetate/Hexane.

A preliminary small-scale solvent screen is highly recommended to determine the optimal solvent or solvent mixture.

Procedure (Example using Ethanol/Water):

  • Dissolution: Place the crude or acid-base extracted 5-(3-Methoxyphenyl)-5-oxovaleric acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Column Chromatography (Optional)

Principle: Column chromatography is employed when recrystallization is ineffective at removing impurities with similar solubility profiles, such as isomeric byproducts.[5] It separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase is passed through the column.

Materials:

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Monitoring: Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Chromatography_Principle cluster_column Chromatography Column Stationary_Phase Stationary Phase (Silica Gel) Separated_Compounds Separated Compounds (Collected in Fractions) Stationary_Phase->Separated_Compounds Differential Desorption Mobile_Phase Mobile Phase (Eluent) Flows Down Mobile_Phase->Stationary_Phase Elution Mixture Mixture of Compounds Mixture->Stationary_Phase Adsorption

Sources

Application Note & Protocols: Synthesis of Novel Bio-active Scaffolds from 5-(3-Methoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5-(3-Methoxyphenyl)-5-oxovaleric acid

5-(3-Methoxyphenyl)-5-oxovaleric acid is a bifunctional molecule that serves as a highly versatile starting material for the synthesis of diverse heterocyclic and acyclic derivatives.[1] Its structure is of significant interest in medicinal chemistry for two primary reasons:

  • The γ-Keto Acid Scaffold: This arrangement of a ketone and a carboxylic acid separated by a propyl chain is a classic precursor for a variety of cyclization reactions. It provides the ideal backbone for constructing five- and six-membered rings, which are core components of many pharmacologically active agents.[2][3]

  • The 3-Methoxyphenyl Moiety: The methoxy group (-OCH₃) is a privileged substituent in drug design.[4] It can act as a hydrogen bond acceptor, influence metabolic stability, and modulate the electronic properties of the aromatic ring, thereby affecting ligand-receptor interactions.[4] Its presence in natural products and approved drugs underscores its utility in fine-tuning pharmacokinetic and pharmacodynamic profiles.[5][6]

This guide provides detailed protocols for the synthesis of three distinct classes of derivatives from this starting material: pyridazinones , γ-lactones , and amides . Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and expected outcomes.

Synthetic Pathway I: Heterocyclic Scaffolds via Cyclocondensation

Synthesis of 6-(3-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

Rationale & Expertise: The most common and powerful transformation of γ-keto acids is their condensation with hydrazine to form pyridazinone heterocycles.[2][3] The pyridazinone core is found in a wide array of compounds exhibiting diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[7][8] This reaction provides a direct and efficient route to a valuable bioactive scaffold. The mechanism proceeds via initial formation of a hydrazone with the ketone, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the carboxylic acid (or its ester), leading to cyclization and dehydration.

Experimental Workflow Diagram:

G start 5-(3-Methoxyphenyl)- 5-oxovaleric acid process1 Reflux start->process1 reagent1 Hydrazine Hydrate (N₂H₄·H₂O) Ethanol (Solvent) reagent1->process1 intermediate Cyclization & Dewatering process1->intermediate Forms hydrazone, then intramolecular cyclization process2 Cooling & Precipitation intermediate->process2 product 6-(3-methoxyphenyl)-4,5- dihydropyridazin-3(2H)-one process2->product Purification by recrystallization

Caption: Workflow for pyridazinone synthesis via cyclocondensation.

Protocol: P-01

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(3-methoxyphenyl)-5-oxovaleric acid (2.22 g, 10.0 mmol).

  • Reagent Addition: Add ethanol (40 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (80% solution, 0.75 mL, ~12.0 mmol) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL).

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield the pure 6-(3-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.

Quantitative Data Summary:

Reagent Molar Mass ( g/mol ) Moles (mmol) Volume / Mass Role
5-(3-Methoxyphenyl)-5-oxovaleric acid 222.24 10.0 2.22 g Starting Material
Hydrazine Hydrate (80%) ~32.05 (N₂H₄) ~12.0 0.75 mL Cyclizing Agent
Ethanol 46.07 - 40 mL Solvent

| Expected Product | 218.24 | - | ~85-95% Yield | Pyridazinone Derivative |

Synthetic Pathway II: Chiral Scaffolds via Ketone Reduction & Lactonization

Synthesis of 5-(3-methoxyphenyl)dihydrofuran-2(3H)-one

Rationale & Expertise: The reduction of the ketone in a γ-keto acid to a secondary alcohol creates a γ-hydroxy acid, which readily undergoes intramolecular esterification (lactonization) to form a stable five-membered γ-lactone. Chiral γ-lactones are prevalent structural motifs in numerous biologically active natural products. While simple reducing agents like sodium borohydride (NaBH₄) will produce a racemic mixture, advanced methods such as Ru-catalyzed asymmetric transfer hydrogenation can achieve high enantioselectivity, providing access to valuable chiral building blocks.[9] This protocol details the simpler, foundational racemic synthesis.

Experimental Workflow Diagram:

G start 5-(3-Methoxyphenyl)- 5-oxovaleric acid process1 Reduction (0°C to RT) start->process1 reagent1 Sodium Borohydride (NaBH₄) Methanol (Solvent) reagent1->process1 intermediate γ-Hydroxy Acid Intermediate (in situ) process1->intermediate Ketone reduction to alcohol process2 Lactonization intermediate->process2 reagent2 Acidic Workup (e.g., HCl) reagent2->process2 product 5-(3-methoxyphenyl)dihydrofuran- 2(3H)-one (γ-Lactone) process2->product Intramolecular esterification G start 5-(3-Methoxyphenyl)- 5-oxovaleric acid process1 Acid Activation (0°C) start->process1 reagent1 EDC, HOBt, DIPEA DMF (Solvent) reagent1->process1 intermediate Active Ester Intermediate (in situ) process1->intermediate Formation of HOBt active ester process2 Amination (RT) intermediate->process2 reagent2 Benzylamine reagent2->process2 product N-benzyl-5-(3-methoxyphenyl)- 5-oxovaleric amide process2->product Nucleophilic attack by amine

Sources

Harnessing 5-(3-Methoxyphenyl)-5-oxovaleric Acid in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical guide for researchers, chemists, and professionals in drug development on the synthetic utility of 5-(3-Methoxyphenyl)-5-oxovaleric acid. This versatile γ-keto acid serves as a pivotal precursor for constructing a variety of heterocyclic compounds, leveraging its dual reactivity stemming from the ketone and carboxylic acid functionalities. The strategic placement of the 3-methoxyphenyl group offers a scaffold that is frequently encountered in pharmacologically active molecules.

The protocols and discussions herein are grounded in established chemical principles, offering both practical, step-by-step instructions and the mechanistic rationale behind the synthetic choices. Our focus is to provide self-validating, reproducible methodologies for the synthesis of key heterocyclic systems, primarily pyridazinones and indoles.

Synthesis of Pyridazinone Derivatives: A Cornerstone Application

The most prevalent application of γ-keto acids, including 5-(3-Methoxyphenyl)-5-oxovaleric acid, is in the synthesis of pyridazin-3(2H)-ones and their dihydro-analogs.[1][2][3] This class of heterocycles is of significant interest in medicinal chemistry due to its wide spectrum of biological activities.

Mechanistic Rationale

The formation of the pyridazinone ring proceeds via a classical cyclocondensation reaction with hydrazine or its derivatives (e.g., hydrazine hydrate, phenylhydrazine).[1][4] The reaction initiates with the nucleophilic attack of a hydrazine nitrogen onto the carbonyl carbon of the keto acid, forming a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs via nucleophilic attack by the second hydrazine nitrogen on the carboxylic acid group, leading to the elimination of water and the formation of the stable, six-membered dihydropyridazinone ring.[1][5]

The substituent at the γ-position of the keto acid ultimately defines the substituent at the 6-position of the resulting pyridazinone ring.[1] In this case, the 3-methoxyphenyl group is installed at this key position.

Visualizing the Synthesis Pathway

G cluster_start Starting Materials KetoAcid 5-(3-Methoxyphenyl)-5-oxovaleric acid Intermediate Dihydropyridazinone Intermediate KetoAcid->Intermediate Reflux in Alcohol (e.g., Ethanol, Butanol) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Intermediate Product 6-(3-Methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone Intermediate->Product Cyclization

Caption: General workflow for the synthesis of a dihydropyridazinone.

Protocol 1: Synthesis of 6-(3-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol details the direct cyclocondensation of the title keto acid with hydrazine hydrate.

Materials:

  • 5-(3-Methoxyphenyl)-5-oxovaleric acid

  • Hydrazine hydrate (80-100%)

  • Ethanol or 1-Butanol

  • Glacial Acetic Acid (optional, catalytic)

  • Standard reflux apparatus, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10 mmol of 5-(3-Methoxyphenyl)-5-oxovaleric acid in 50 mL of ethanol.

  • Reagent Addition: To the stirred solution, add 12 mmol of hydrazine hydrate. A few drops of glacial acetic acid can be added to catalyze the condensation.[5]

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Scientist's Note: The choice of solvent can influence reaction time. Higher boiling solvents like 1-butanol may shorten the required reflux period but require higher temperatures.[6]

  • Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation & Filtration: Cool the concentrated solution in an ice bath to induce precipitation of the product. Collect the resulting solid by vacuum filtration.

  • Purification: Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/ethyl acetate mixture.[6]

Data Summary: Pyridazinone Synthesis
Reactant 2SolventTemperatureTypical Time (h)Expected ProductRef.
Hydrazine HydrateEthanolReflux (~78°C)3 - 86-(3-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one[5]
Hydrazine Hydrate1-ButanolReflux (~118°C)1 - 46-(3-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one[6]
PhenylhydrazineEthanolReflux (~78°C)4 - 102-Phenyl-6-(3-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one[7]

Fischer Indole Synthesis: Accessing Indole Scaffolds

The ketone functionality of 5-(3-Methoxyphenyl)-5-oxovaleric acid makes it a suitable substrate for the Fischer indole synthesis, a powerful and historic method for constructing the indole ring.[8][9] This reaction allows for the creation of indoles with a propanoic acid side chain, which can be a handle for further functionalization.

Mechanistic Rationale

The Fischer indole synthesis involves the acid-catalyzed reaction of a ketone with an arylhydrazine.[8] The key steps are:

  • Formation of a phenylhydrazone by condensation of the ketone and the arylhydrazine.

  • Tautomerization of the phenylhydrazone to its enamine form.

  • A[2][2]-sigmatropic rearrangement (an electrocyclic reaction) of the protonated enamine, which forms a new C-C bond and breaks the N-N bond.

  • Loss of ammonia and subsequent aromatization to yield the final indole product.[8]

The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid and polyphosphoric acid (PPA) to Lewis acids like zinc chloride.[8]

Visualizing the Synthesis Pathway

G cluster_start Starting Materials KetoAcid 5-(3-Methoxyphenyl)-5-oxovaleric acid Hydrazone Phenylhydrazone Intermediate KetoAcid->Hydrazone Acid Catalyst (e.g., PPA, H2SO4) Arylhydrazine Arylhydrazine Arylhydrazine->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Product Indole Product Rearrangement->Product Aromatization (-NH3)

Caption: Key stages of the Fischer Indole Synthesis.

Protocol 2: Synthesis of 3-(1H-Indol-2-yl)-3-(3-methoxyphenyl)propanoic acid

This protocol provides a general method for the Fischer indole synthesis using the title keto-acid.

Materials:

  • 5-(3-Methoxyphenyl)-5-oxovaleric acid

  • Phenylhydrazine hydrochloride (or other arylhydrazine)

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., acetic acid, zinc chloride)

  • Standard reaction glassware, magnetic stirrer, heating mantle

  • Ice bath and extraction funnels

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 10 mmol of 5-(3-Methoxyphenyl)-5-oxovaleric acid and 11 mmol of phenylhydrazine hydrochloride.

  • Catalyst Addition: Carefully add polyphosphoric acid (approx. 10-20 mL) to the mixture with stirring. The mixture will become viscous and may require mechanical stirring.

    • Scientist's Note: PPA acts as both the solvent and the acid catalyst. The reaction is often exothermic upon addition. Alternatively, the reaction can be run in a solvent like glacial acetic acid at room temperature or reflux.[10]

  • Heating: Heat the mixture to 80-100°C for 2-4 hours. Monitor the reaction by TLC, taking care to quench the sample in a basic solution before spotting.

  • Work-up: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization & Extraction: Neutralize the aqueous slurry with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary: Fischer Indole Synthesis
ArylhydrazineAcid CatalystExpected ProductRef.
PhenylhydrazinePolyphosphoric Acid3-(1H-indol-2-yl)-3-(3-methoxyphenyl)propanoic acid[8]
p-TolylhydrazineAcetic Acid3-(5-methyl-1H-indol-2-yl)-3-(3-methoxyphenyl)propanoic acid[10]
p-NitrophenylhydrazineAcetic Acid/HCl3-(5-nitro-1H-indol-2-yl)-3-(3-methoxyphenyl)propanoic acid[10]

Future Directions and Further Applications

While pyridazinone and indole syntheses are the most established applications, the unique structure of 5-(3-Methoxyphenyl)-5-oxovaleric acid opens avenues for other heterocyclic constructions.

  • Furanones and Pyrrolidinones: Intramolecular cyclization reactions, potentially mediated by reagents like triflic anhydride, could lead to the formation of furan or pyrrolidinone-based structures, which are also valuable heterocyclic cores.[11]

  • Multi-component Reactions: The keto-acid could serve as a substrate in multi-component reactions, such as the Hantzsch pyridine synthesis, to build more complex dihydropyridine systems.[12]

  • Oxazoles and Isoxazoles: The keto functionality can be a starting point for synthesizing oxazole and isoxazole rings through various condensation and cyclization strategies.[13][14]

These potential applications represent fertile ground for methodological exploration and the discovery of novel bioactive agents.

Conclusion

5-(3-Methoxyphenyl)-5-oxovaleric acid is a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its bifunctional nature provides a straightforward entry into two of the most important classes of nitrogen-containing heterocycles: pyridazinones and indoles. The protocols outlined in this guide are robust and based on well-understood chemical transformations, providing researchers with reliable methods to generate libraries of compounds for screening and development. The inherent 3-methoxyphenyl moiety provides a pharmacologically relevant starting point, enhancing the potential of the resulting heterocyclic products in drug discovery programs.

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. IGJPS. Available at: [Link]

  • Synthesis of Example 2: 6-(4-Ethoxy-3-methoxyphenyl)-3[2H]pyridazinone. PrepChem.com. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH). Available at: [Link]

  • (PDF) Construction of Some Pyridazine Derivatives and their Annelated Ring Systems from Keto Acids. ResearchGate. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace by Typeset. Available at: [Link]

  • Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate. Available at: [Link]

  • Fischer indole synthesis. ChemEurope.com. Available at: [Link]

  • Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia. Available at: [Link]

  • A three-component Fischer indole synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • New 3H-indole synthesis by Fischer's method. Part I. National Institutes of Health (NIH). Available at: [Link]

  • General Fischer indole synthesis (pathway a) and its interrupted.... ResearchGate. Available at: [Link]

  • Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. ResearchGate. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Biological Evaluation of 5-(3-Methoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-(3-Methoxyphenyl)-5-oxovaleric acid is a synthetic organic compound characterized by a methoxyphenyl group and a keto-acid functional moiety. While comprehensive biological data for this specific molecule is not extensively documented in publicly available literature[1], its structural components are present in numerous compounds with significant pharmacological activities. The methoxyphenyl group is a common feature in molecules designed as anticancer agents, enzyme inhibitors, and anti-inflammatory drugs[2][3][4][5]. The keto-acid functionality is a key intermediate in cellular metabolism and can be found in molecules that interact with various enzymes[6][7].

This guide provides a series of detailed application notes and protocols for the initial in vitro biological characterization of 5-(3-Methoxyphenyl)-5-oxovaleric acid. The proposed assays are based on the known activities of structurally related compounds and are designed to provide a foundational understanding of its potential cytotoxic, cell cycle-modifying, and enzyme-inhibitory properties. These protocols are intended for researchers, scientists, and drug development professionals.

Application Note 1: Assessment of Cytotoxic Activity in Human Cancer Cell Lines

Rationale: The presence of the methoxyphenyl group in many reported anticancer compounds suggests that 5-(3-Methoxyphenyl)-5-oxovaleric acid may possess cytotoxic properties. For instance, compounds with methoxyphenyl moieties have demonstrated potent activity against various cancer cell lines, including breast, lung, and colon cancer[2][8][9]. Therefore, a primary step in characterizing this compound is to screen for its cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.

Protocol 1: MTT Assay for Cytotoxicity Screening

Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

  • 5-(3-Methoxyphenyl)-5-oxovaleric acid

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 5-(3-Methoxyphenyl)-5-oxovaleric acid in DMSO (e.g., 10 mM). Prepare serial dilutions in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control, with the same percentage of DMSO as the highest compound concentration) and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Hypothetical Data Presentation
Cell LineCompound IC50 (µM)
MCF-725.5
A54942.1
HCT11633.8
Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate cell_treatment Treat Cells with Compound cell_seeding->cell_treatment compound_prep Prepare Compound Dilutions compound_prep->cell_treatment incubation Incubate for 48-72h cell_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of a test compound using the MTT assay.

Application Note 2: Cell Cycle Analysis Following Compound Treatment

Rationale: Many cytotoxic compounds induce cell death by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), which prevents cancer cells from proliferating. Investigating the effect of 5-(3-Methoxyphenyl)-5-oxovaleric acid on the cell cycle distribution can provide valuable insights into its mechanism of action. Flow cytometry with propidium iodide (PI) staining is a standard method for this analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. By analyzing a population of cells with a flow cytometer, one can distinguish between cells in different phases of the cell cycle (G1, S, and G2/M).

Materials:

  • Human cancer cell line (e.g., A549)

  • 5-(3-Methoxyphenyl)-5-oxovaleric acid

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (1 mg/mL)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and allow them to attach overnight. Treat the cells with 5-(3-Methoxyphenyl)-5-oxovaleric acid at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Hypothetical Data Presentation
Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle Control60.225.314.5
Compound (IC50)55.120.524.4
Compound (2x IC50)48.715.236.1
Cell Cycle Phases and Potential Arrest Points

G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S checkpoint1 G1/S G2 G2 Phase (Growth) S->G2 S->G2 M M Phase (Mitosis) G2->M checkpoint2 G2/M M->G1 M->G1

Caption: A simplified diagram of the cell cycle showing the main phases and key checkpoints where a compound might induce arrest.

Application Note 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

Rationale: Some compounds with structural similarities to 5-(3-Methoxyphenyl)-5-oxovaleric acid have demonstrated anti-inflammatory properties[10]. A key mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Therefore, evaluating the inhibitory activity of the compound against COX-1 and COX-2 is a logical step.

Protocol 3: COX-1/COX-2 Inhibition Assay

Principle: This protocol is based on a commercially available colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or Abcam)

  • 5-(3-Methoxyphenyl)-5-oxovaleric acid

  • COX-1 and COX-2 enzymes (provided in the kit)

  • Arachidonic acid (substrate, provided in the kit)

  • TMPD (colorimetric substrate, provided in the kit)

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the instructions in the assay kit manual.

  • Compound Dilutions: Prepare a series of dilutions of 5-(3-Methoxyphenyl)-5-oxovaleric acid in the provided assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, enzyme (either COX-1 or COX-2), and the test compound or positive control.

  • Incubation: Incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

  • Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes to obtain the reaction rate.

  • Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 values for COX-1 and COX-2 inhibition.

Hypothetical Data Presentation
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5-(3-Methoxyphenyl)-5-oxovaleric acid15.25.82.62
SC-5600.0096.3700
Celecoxib7.60.070.009
Arachidonic Acid Cascade and COX Inhibition

G membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa hydrolysis cox COX-1 / COX-2 pgg2 Prostaglandin G2 (PGG2) cox->pgg2 cyclooxygenation pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 peroxidation prostaglandins Prostaglandins (Inflammation, Pain) pgh2->prostaglandins compound 5-(3-Methoxyphenyl)- 5-oxovaleric acid compound->cox Inhibition

Caption: The role of COX enzymes in the arachidonic acid cascade and the potential inhibitory action of the test compound.

References

  • Magalhães, H. I. F., et al. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 68(1), 45–52. [Link]

  • El-Gamal, M. I., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(14), 5406. [Link]

  • Paolillo, M., et al. (2021). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. Pharmaceuticals, 14(10), 1043. [Link]

  • Carta, A., et al. (2020). Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors. UniCA IRIS. [Link]

  • Fuchs, M., et al. (2009). Intracellular alpha-keto acid quantification by fluorescence-HPLC. Amino Acids, 36(1), 1–11. [Link]

  • Richter, L. H. J., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology. [Link]

  • Tan, M. L., et al. (2021). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 26(11), 3223. [Link]

  • Wang, Y., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 147. [Link]

  • University of Birmingham. (2025). Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. [Link]

  • Semantic Scholar. Intracellular alpha-keto acid quantification by fluorescence-HPLC. [Link]

  • Abuelizz, H. A., et al. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 25(18), 4252. [Link]

  • Carr, M., et al. (2022). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 27(19), 6667. [Link]

  • Kumar, A., et al. (2022). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][2][11]diazepines. Bioorganic & Medicinal Chemistry, 68, 116863. [Link]

  • Yim, H., et al. (2015). 2-Keto acids based biosynthesis pathways for renewable fuels and chemicals. Journal of Industrial Microbiology & Biotechnology, 42(3), 361–373. [Link]

  • D'Agostino, D. P., et al. (2021). The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis. Current Topics in Medicinal Chemistry, 21(12), 1059–1076. [Link]

  • Al-Ostath, A., et al. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. RSC Advances, 14(28), 20004–20025. [Link]

Sources

Application Note: Development of Analytical Standards for 5-(3-Methoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(3-Methoxyphenyl)-5-oxovaleric acid (MPVA) is a keto-acid of interest in pharmaceutical research and development, potentially as an intermediate or a metabolite of pharmacologically active compounds. Its chemical structure, featuring a methoxyphenyl group, a ketone, and a carboxylic acid, presents unique analytical challenges. The establishment of robust analytical standards is paramount for ensuring the quality, purity, and potency of this compound in research and manufacturing settings. This document provides a comprehensive guide to developing and validating analytical methods for MPVA, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

The protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a framework for accurate and reliable characterization of 5-(3-Methoxyphenyl)-5-oxovaleric acid. The methodologies are adapted from established procedures for structurally similar compounds and are grounded in fundamental analytical principles.

Physicochemical Properties of 5-(3-Methoxyphenyl)-5-oxovaleric acid

A thorough understanding of the physicochemical properties of MPVA is essential for the development of appropriate analytical methods.

PropertyValueSource
Chemical Name 5-(3-methoxyphenyl)-5-oxopentanoic acid[5][6]
CAS Number 845781-34-2[6][7]
Molecular Formula C12H14O4[8]
Molecular Weight 222.24 g/mol [5][6]
Predicted Boiling Point ~411.4° C at 760 mmHg[9]
Melting Point 90-94° C[9]
Appearance Off-white solid[6]
Solubility Soluble in organic solvents such as methanol, acetonitrile, and ethyl acetate.

Reference Standard Management

The use of a well-characterized reference standard is the cornerstone of any analytical method.[10][11] A primary reference standard for MPVA should be of the highest purity, and its identity and purity should be confirmed by a battery of tests, including NMR, Mass Spectrometry, and a mass balance approach. Working standards, used for routine analysis, should be calibrated against the primary reference standard. The United States Pharmacopeia (USP) provides extensive guidelines on the generation and management of reference standards.[10][11][12]

Analytical Methodologies

This section details the recommended analytical methods for the identification, purity assessment, and quantification of 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Identification

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous identification and structural elucidation of MPVA.

Protocol for ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the MPVA reference standard in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The expected chemical shifts should be consistent with the structure of MPVA.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The number of observed carbon signals should correspond to the number of unique carbon atoms in the MPVA molecule.

4.1.2 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, confirming its identity.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of MPVA (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Analysis:

    • Infuse the sample solution directly into the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 223.09.[8]

    • In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻ at m/z 221.08.[8]

Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust and reliable method for determining the purity and assay of MPVA. The presence of a chromophore in the methoxyphenyl ring allows for sensitive UV detection. This method is adapted from established protocols for similar compounds.[13][14]

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) Dev_Start Define Analytical Target Profile Col_Select Column & Mobile Phase Screening Dev_Start->Col_Select Initial Scouting Opt Optimization of Chromatographic Conditions Col_Select->Opt Systematic Approach Dev_End Finalized HPLC Method Opt->Dev_End Val_Start Validation Protocol Dev_End->Val_Start Specificity Specificity Val_Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Val_End Validation Report Robustness->Val_End

Caption: Derivatization and analysis workflow for GC-MS.

Protocol for GC-MS Analysis with Silylation

  • Instrumentation:

    • GC-MS system with a split/splitless injector and a mass selective detector.

    • Fused silica capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization:

    • Accurately weigh a small amount of the sample (e.g., 1 mg) into a GC vial.

    • Add a suitable solvent (e.g., 100 µL of pyridine or acetonitrile) and vortex to dissolve.

    • Add a silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

    • Cap the vial and heat at 70°C for 30-60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended Condition
Injector Temperature 280 °C
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ion Source Temperature 230 °C
Mass Range m/z 40-550
  • Data Analysis: Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST/EPA/NIH). [15]

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose. [2][4][16]The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters: [1][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods and protocols outlined in this application note provide a comprehensive framework for the development of analytical standards for 5-(3-Methoxyphenyl)-5-oxovaleric acid. The combination of NMR and MS provides definitive identification, while the validated HPLC-UV method is suitable for routine purity and assay determination. GC-MS with derivatization offers a powerful tool for the identification of potential volatile impurities. Adherence to these protocols and the principles of method validation will ensure the generation of reliable and accurate data, which is critical for the advancement of research and development involving this compound.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • USP. (n.d.). USP-NF. [Link]

  • PubChem. (n.d.). 5-Methoxy-3-methyl-5-oxopentanoic acid. [Link]

  • PubChemLite. (n.d.). 5-(3-methoxyphenyl)-5-oxovaleric acid (C12H14O4). [Link]

  • Pharmacognosy Journal. (n.d.). Preliminary Phytochemical Studies, GC-MS Analysis and In vitro Antioxidant Activity of Selected Medicinal Plants and its Polyherbal Formulation. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. [Link]

  • EURL-Pesticides. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage. [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

  • PubChem. (n.d.). 5-(3-Fluoro-4-methoxyphenyl)-5-oxopentanoic acid. [Link]

  • Molecules. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • MDPI. (2024). Phytochemical Screening and Characterization of Volatile Compounds from Three Medicinal Plants with Reported Anticancer Properties Using GC-MS. [Link]

  • ResearchGate. (n.d.). Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504. [Link]

  • SIELC Technologies. (2018). 5-Methoxy-5-oxopentanoic acid. [Link]

  • Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]

  • SpectraBase. (n.d.). Valeric acid, 5-methoxy-, trimethylsilyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. [Link]

  • Inveniolife. (2021). List of Impurities - JAN-2021. [Link]

  • Beilstein Journals. (n.d.). Supporting Information H NMR spectra and C NMR spectra of compounds 4,5,9–16,19,22–26,31–35,39. [Link]

  • Pharmaffiliates. (n.d.). Elacestrant-impurities. [Link]

Sources

Application Notes and Protocols for the Investigation of 5-(3-Methoxyphenyl)-5-oxovaleric acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the investigation of 5-(3-Methoxyphenyl)-5-oxovaleric acid in the context of cancer cell line studies. While direct literature on the specific anticancer activities of this compound is not extensively available, its structural motifs, particularly the methoxyphenyl group, are present in various molecules with demonstrated cytotoxic and antiproliferative effects.[1][2][3] This guide, therefore, serves as a foundational resource, offering detailed protocols and a proposed strategic workflow for researchers to systematically evaluate the potential of 5-(3-Methoxyphenyl)-5-oxovaleric acid as a novel anticancer agent. The protocols herein are established and widely used methodologies in cancer research for assessing cytotoxicity, and cellular mechanisms of action.[4][5][6][7][8]

Introduction: Rationale for Investigation

The search for novel, effective, and selective anticancer agents is a cornerstone of oncological research. The methoxyphenyl moiety is a key pharmacophore in a variety of biologically active compounds, including some with significant anticancer properties.[1][2][3][9] Derivatives containing the 3,4,5-trimethoxyphenyl group, for instance, have been shown to exhibit potent cytotoxic activities against several cancer cell lines.[2][10][11][12] While the specific compound 5-(3-Methoxyphenyl)-5-oxovaleric acid remains largely uncharacterized in the oncological literature, its structural similarity to other biologically active molecules warrants a thorough investigation into its potential as a cytotoxic or cytostatic agent.

These application notes will provide a structured approach to:

  • Determine the cytotoxic and antiproliferative effects of 5-(3-Methoxyphenyl)-5-oxovaleric acid across a panel of cancer cell lines.

  • Elucidate potential mechanisms of action, including the induction of apoptosis and cell cycle arrest.

  • Offer a framework for more advanced mechanistic studies.

Experimental Workflow: A Strategic Approach

A systematic evaluation of a novel compound's anticancer potential is crucial. The following workflow is recommended for the initial characterization of 5-(3-Methoxyphenyl)-5-oxovaleric acid.

experimental_workflow cluster_prep Preparation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock Solution) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Compound_Prep->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Culture->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle Western_Blot Western Blot Analysis (Key Protein Expression) Apoptosis_Assay->Western_Blot Cell_Cycle->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis signaling_pathway cluster_stimulus External Stimulus cluster_ros Cellular Stress cluster_intrinsic Intrinsic Apoptotic Pathway Compound 5-(3-Methoxyphenyl)- 5-oxovaleric acid ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Application Notes & Protocols: 5-(3-Methoxyphenyl)-5-oxovaleric Acid as a Versatile Precursor for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Inflammation is a critical biological response, but its dysregulation underlies numerous chronic diseases. The development of new anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in medicinal chemistry. This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of 5-(3-methoxyphenyl)-5-oxovaleric acid as a key building block for synthesizing potential anti-inflammatory drugs. We detail the synthesis of the precursor itself and provide step-by-step protocols for its conversion into advanced intermediates targeting key inflammatory pathways, such as those mediated by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.

Introduction: The Strategic Value of the Phenyl-Oxovaleric Acid Scaffold

5-(3-Methoxyphenyl)-5-oxovaleric acid is a bifunctional molecule featuring a methoxy-substituted aromatic ring, a ketone, and a terminal carboxylic acid.[1][2] This unique combination of functional groups makes it an exceptionally valuable and versatile precursor in drug discovery for several reasons:

  • Dual Functionality: The carboxylic acid and ketone groups serve as reactive handles for a wide array of chemical transformations, including amidation, esterification, and cyclization reactions to form diverse heterocyclic systems.

  • Aromatic Core: The methoxyphenyl group is a common feature in many biologically active compounds and can be involved in crucial binding interactions with enzyme active sites.[3][4] Its presence provides a scaffold that can be further modified to optimize potency and selectivity.

  • Proven Pharmacological Relevance: Structural analogs have shown promise in modulating key enzymes in the inflammatory cascade, suggesting that derivatives of this precursor are likely to exhibit anti-inflammatory properties.[5]

This guide provides experimentally grounded protocols for the synthesis of 5-(3-methoxyphenyl)-5-oxovaleric acid and its subsequent elaboration into novel chemical entities designed for anti-inflammatory activity.

Synthesis of the Precursor: 5-(3-Methoxyphenyl)-5-oxovaleric Acid

The most direct and widely utilized method for synthesizing the title precursor is the Friedel-Crafts acylation of anisole with glutaric anhydride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize 5-(3-methoxyphenyl)-5-oxovaleric acid from anisole and glutaric anhydride.

Materials & Reagents:

  • Anisole (3-methoxybenzene)

  • Glutaric anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator

Protocol Steps:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

    • Scientist's Note: Anhydrous conditions are critical. AlCl₃ is highly hygroscopic and will be deactivated by water, halting the reaction.

  • Formation of Acylium Ion: Dissolve glutaric anhydride (1.0 eq.) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir at 0 °C for 30 minutes. The Lewis acid coordinates with the anhydride, facilitating the formation of the reactive acylium ion intermediate.

  • Electrophilic Aromatic Substitution: Add anisole (1.0 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Reaction Quench: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (3-4 eq.). This hydrolyzes the aluminum complexes and protonates the carboxylate.

    • Safety Precaution: The quench is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield the final product as a white to off-white solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) and determine the melting point.[1]

Precursor Data Summary
PropertyValueReference
Molecular Formula C₁₂H₁₄O₄[6]
Molecular Weight 222.24 g/mol [2][6]
Appearance White to off-white solid
Melting Point 90-94 °C[1]
Solubility Soluble in ethyl acetate, DCM[1]
Synthesis Workflow Diagram

SynthesisWorkflow Anisole Anisole Reaction Friedel-Crafts Acylation Anisole->Reaction GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Reaction Product 5-(3-Methoxyphenyl) -5-oxovaleric Acid Reaction->Product Workup Workup HCl Quench, Extraction, Purification Catalyst AlCl₃, DCM 0°C to RT Catalyst->Reaction   Derivatization Precursor 5-(3-Methoxyphenyl) -5-oxovaleric Acid Amide Amide Derivative (Potential COX Inhibitor) Precursor->Amide Pyrazole Pyrazole Derivative (Potential COX/LOX Inhibitor) Precursor->Pyrazole Reagents1 Benzylamine, EDC, HOBt Reagents1->Amide   Reagents2 Hydrazine Hydrate, Ethanol, Reflux Reagents2->Pyrazole   ArachidonicAcid Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGs) (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (LTs) (Inflammation, Bronchoconstriction) LOX->LTs Inhibitor1 NSAIDs & Amide Derivatives Inhibitor1->COX Inhibit Inhibitor2 Pyrazole Derivatives (Potential Dual Inhibitors) Inhibitor2->COX Inhibit Inhibitor2->LOX Inhibit

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis. Our goal is to equip researchers, chemists, and drug development professionals with the insights needed to navigate common challenges, minimize side reactions, and optimize product purity.

Section 1: Understanding the Primary Synthetic Challenge

The most common and direct approach to synthesizing aryl keto-acids of this type is the Friedel-Crafts acylation.[1] This reaction involves the electrophilic aromatic substitution of an arene (in this case, anisole) with an acylating agent (glutaric anhydride) using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]

However, this standard route presents a significant regioselectivity challenge when targeting the meta product, 5-(3-Methoxyphenyl)-5-oxovaleric acid. The methoxy (-OCH₃) group of anisole is a powerful ortho-, para-directing group due to its electron-donating nature.[2] Consequently, direct Friedel-Crafts acylation of anisole will predominantly yield the 5-(4-methoxyphenyl)-5-oxovaleric acid (para) isomer, with the ortho isomer as a minor byproduct. The desired meta isomer is generally not formed in any significant quantity via this pathway.

This guide will therefore address two critical aspects:

  • Troubleshooting the side reactions of the standard Friedel-Crafts acylation of anisole, which is crucial for synthesizing the related para isomer.

  • Providing a validated alternative synthetic route for selectively obtaining the desired meta isomer.

cluster_main Standard Friedel-Crafts Acylation Anisole Anisole Reaction Acylation Anisole->Reaction GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Reaction Catalyst AlCl₃ Catalyst->Reaction Catalyst ParaProduct 5-(4-Methoxyphenyl)- 5-oxovaleric acid Reaction->ParaProduct Major Product OrthoProduct 5-(2-Methoxyphenyl)- 5-oxovaleric acid Reaction->OrthoProduct Minor Product MetaProduct 5-(3-Methoxyphenyl)- 5-oxovaleric acid Reaction->MetaProduct Trace / Not Formed

Caption: Regioselectivity in the Friedel-Crafts acylation of anisole.

Section 2: Troubleshooting Guide for Friedel-Crafts Acylation

This section is formatted as a series of common problems encountered during the synthesis of aryl keto-acids from anisole.

Question 1: My reaction produced a mixture of products that are difficult to separate. How can I confirm the identity of the major product and improve purity?

Answer:

This is the most common issue and is almost certainly due to the formation of constitutional isomers.

Causality: The methoxy group on the anisole ring directs the incoming acyl group primarily to the para position (carbon 4) due to resonance stabilization of the cationic intermediate (the sigma complex). A smaller amount of the ortho isomer (carbon 2) is also formed. Steric hindrance from the methoxy group makes the ortho position less accessible than the para position.

Troubleshooting Steps:

  • Characterization:

    • TLC Analysis: Use Thin-Layer Chromatography to visualize the product mixture. The para and ortho isomers will likely have different Rf values.

    • NMR Spectroscopy: ¹H NMR is definitive for distinguishing isomers. The para-substituted product will show a characteristic AA'BB' splitting pattern (two doublets) in the aromatic region, while the ortho isomer will have a more complex pattern.

    • Melting Point: Isomers have distinct melting points. The melting point of your crude product will likely be broad and depressed. Comparing the melting point of your recrystallized product to literature values can help confirm its identity.

  • Purification Protocol: Recrystallization Isomers often have different solubilities in a given solvent system, which can be exploited for purification.

    • Solvent Screening: Test solvents like ethanol/water, ethyl acetate/hexanes, or toluene. The goal is to find a system where one isomer is significantly less soluble than the other, especially at lower temperatures.

    • Step-by-Step Protocol:

      • Dissolve the crude product in a minimum amount of the chosen hot solvent.

      • Allow the solution to cool slowly to room temperature.

      • If no crystals form, cool further in an ice bath.

      • Collect the crystals by vacuum filtration.

      • Wash the crystals with a small amount of cold solvent.

      • Dry the crystals and check their purity by TLC and melting point. Multiple recrystallizations may be necessary.

Compound Expected Position of Acylation Rationale
5-(4-Methoxyphenyl)-5-oxovaleric acidParaMajor product. Electronically favored and sterically accessible.
5-(2-Methoxyphenyl)-5-oxovaleric acidOrthoMinor product. Electronically favored but sterically hindered.
5-(3-Methoxyphenyl)-5-oxovaleric acidMetaNot significantly formed. Electronically disfavored.
Question 2: The reaction workup resulted in a persistent emulsion or an oily product that won't solidify. What went wrong?

Answer:

This issue typically points to problems with the catalyst workup or reaction conditions.

Causality:

  • Incomplete Catalyst Quenching: Aluminum chloride forms a stable complex with the ketone product.[1] This complex must be hydrolyzed by adding the reaction mixture to ice and/or dilute acid. If this is not done thoroughly, the aluminum salts can keep the product oily and difficult to extract.

  • Excessive Temperatures: Running the reaction at too high a temperature can lead to the formation of polymeric or tar-like side products.

  • Demethylation: Very harsh conditions (excess AlCl₃, high temperatures) can cause the Lewis acid to cleave the methyl group from the anisole, resulting in phenolic impurities that are often dark and oily.

Troubleshooting Steps:

  • Refine the Workup Protocol:

    • Ensure the reaction mixture is cooled before quenching.

    • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. This exothermic process must be controlled. The acid ensures that aluminum hydroxides are converted to soluble salts (AlCl₃).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, then with a saturated sodium bicarbonate solution. Crucially, the desired carboxylic acid product will move into the basic aqueous layer as its sodium salt.

    • Separate the layers. Wash the bicarbonate layer with fresh ethyl acetate or dichloromethane to remove any neutral, non-acidic impurities.

    • Re-acidify the bicarbonate layer with cold, dilute HCl until the product precipitates out.

    • Filter, wash with cold water, and dry the purified solid product.

Section 3: Recommended Synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid

Since direct acylation of anisole is not viable for producing the meta isomer, an alternative strategy is required. The most reliable method is to use a starting material where the meta relationship is already established, such as 3-bromoanisole, and employ a Grignard reaction.[3]

cluster_alternative Alternative Route for Meta-Isomer Start 3-Bromoanisole Step1 Mg, THF Start->Step1 Grignard 3-Methoxyphenyl- magnesium bromide Step1->Grignard Step2 1. Glutaric Anhydride 2. H₃O⁺ Workup Grignard->Step2 Product 5-(3-Methoxyphenyl)- 5-oxovaleric acid Step2->Product

Caption: Grignard-based synthesis for the meta-isomer.

Experimental Protocol: Grignard Synthesis

Step 1: Formation of the Grignard Reagent

  • Set up an oven-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

  • In the dropping funnel, prepare a solution of 3-bromoanisole in anhydrous THF.

  • Add a small portion of the 3-bromoanisole solution to the magnesium. Once the reaction begins (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Glutaric Anhydride

  • In a separate dry flask, dissolve glutaric anhydride in anhydrous THF and cool the solution in an ice bath.

  • Slowly add the prepared Grignard reagent to the glutaric anhydride solution via cannula or dropping funnel, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.

Step 3: Workup and Purification

  • Cool the reaction mixture in an ice bath and quench it by slowly adding cold, dilute aqueous HCl.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and perform the acid-base extraction as described in Question 2, Troubleshooting Step 1 (extract with sodium bicarbonate, wash, re-acidify, and filter) to isolate the pure 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Section 4: Frequently Asked Questions (FAQs)

Q: In the Friedel-Crafts reaction, why is more than one equivalent of AlCl₃ required? A: AlCl₃ is a Lewis acid that coordinates to carbonyl oxygens. In this reaction, it coordinates first to the glutaric anhydride to generate the active electrophile (an acylium ion). After the reaction, it also complexes strongly with the ketone carbonyl in the product. Because it remains complexed, it cannot function as a true catalyst and is consumed stoichiometrically. Therefore, at least two equivalents are typically needed for the reaction to proceed to completion.

Q: Can I use a different Lewis acid besides AlCl₃? A: Yes, other Lewis acids like FeCl₃, SnCl₄, or BF₃ can be used, but AlCl₃ is generally the most common and reactive for this type of acylation. Milder catalysts may result in lower yields or require higher temperatures. The choice of catalyst can sometimes subtly influence the ortho/para product ratio.

Q: How do I ensure my reagents and glassware are sufficiently dry for the Grignard reaction? A: Grignard reagents react readily with water. All glassware must be oven-dried or flame-dried under vacuum immediately before use. The solvent (THF) must be anhydrous, typically obtained from a solvent purification system or by distillation over a drying agent like sodium/benzophenone. Reagents should be handled under an inert atmosphere (nitrogen or argon).

References

  • Course Hero. (2006). Friedel-Crafts Acylation of Anisole. Describes the reaction of anisole and the directing effects of the methoxy group. [Link]

  • Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With.... Outlines the stepwise mechanism of Friedel-Crafts acylation. [Link]

  • YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. Video describing the experimental procedure for a similar reaction. [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Provides context on the synthesis of keto acids. [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation of anisole with respect to acid anhydride.... Scientific diagram showing the reaction. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic intermediate. The following troubleshooting guides and frequently asked questions are structured to provide direct, actionable advice grounded in established chemical principles.

Troubleshooting Guide: Addressing Common Synthesis Issues

The synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid, often achieved through the Friedel-Crafts acylation of anisole with glutaric anhydride, is a robust reaction. However, like any chemical transformation, it can present challenges. This section addresses the most frequently encountered problems in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?

Answer: Low or no yield in a Friedel-Crafts acylation is a common issue that can typically be traced back to a few critical factors. A systematic approach to troubleshooting is often the most effective.

Potential Causes & Solutions:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously dried, preferably in an oven, and cooled in a desiccator before use. Use anhydrous solvents and freshly opened or purified reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.

  • Insufficient Catalyst: Friedel-Crafts acylation reactions often require stoichiometric amounts of the Lewis acid, not just catalytic amounts.[2][3] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1][2]

    • Solution: A general guideline is to use at least 1.1 to 2.5 equivalents of AlCl₃ relative to the limiting reagent (glutaric anhydride). Optimization of the catalyst loading may be necessary for your specific conditions.

  • Sub-optimal Reaction Temperature: Temperature plays a crucial role in the reaction's success. Some reactions proceed well at room temperature, while others may require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to side reactions and decomposition.[1][2]

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). Monitor the reaction progress by thin-layer chromatography (TLC) to avoid overheating and the formation of byproducts.

  • Poor Reagent Quality: The purity of anisole and glutaric anhydride is critical. Impurities can interfere with the reaction and lead to the formation of unwanted side products.[1]

    • Solution: Use high-purity reagents. If necessary, purify the anisole by distillation and the glutaric anhydride by recrystallization.

Issue 2: Formation of Multiple Products and Isomers

Question: My post-reaction analysis (e.g., NMR or GC-MS) indicates the presence of multiple products. What could be the reason for this, and how can I improve the selectivity?

Answer: The formation of multiple products in the Friedel-Crafts acylation of anisole is often due to the formation of different regioisomers or polysubstitution.

Potential Causes & Solutions:

  • Isomer Formation: The methoxy group (-OCH₃) on anisole is an ortho-, para-directing group.[4] This means that acylation can occur at either the ortho or para position relative to the methoxy group. While the para-product is generally favored due to sterics, the ortho-isomer can also form.

    • Solution: The choice of solvent can influence the ortho/para ratio. Non-polar solvents like nitrobenzene or carbon disulfide can sometimes favor the para-isomer. Lowering the reaction temperature may also increase the selectivity for the thermodynamically more stable para-product.

  • Polysubstitution: While the acyl group is deactivating, making a second acylation less favorable, it can still occur with highly activated aromatic rings.[1]

    • Solution: Using a slight excess of the aromatic substrate (anisole) can help to minimize polysubstitution. Careful control of the stoichiometry of the acylating agent is also crucial.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of synthesizing 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Q1: What is the role of the Lewis acid in the Friedel-Crafts acylation reaction?

The Lewis acid, typically AlCl₃, plays a crucial role in activating the glutaric anhydride. It coordinates with one of the carbonyl oxygens of the anhydride, making the other carbonyl carbon a much stronger electrophile (an acylium ion or a polarized complex). This highly electrophilic species is then attacked by the electron-rich anisole ring to form the new carbon-carbon bond.[5][6][7]

Q2: What are some suitable solvents for this reaction?

Commonly used solvents for Friedel-Crafts acylation include dichloromethane (DCM), 1,2-dichloroethane (DCE), carbon disulfide (CS₂), and nitrobenzene.[8] The choice of solvent can influence the reaction rate and selectivity. For instance, nitrobenzene is often used for less reactive substrates due to its high boiling point, allowing for higher reaction temperatures. However, for a reactive substrate like anisole, DCM or DCE are often sufficient and are easier to remove during workup.

Q3: How should the reaction be properly quenched?

The reaction is typically quenched by carefully and slowly pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[9] The ice helps to control the exothermic reaction of quenching the excess AlCl₃, while the acid protonates the aluminate complex of the ketone product, liberating the desired product.

Q4: What is the best method for purifying the final product?

The crude product can often be purified by recrystallization.[4] A common solvent system for recrystallization is a mixture of water and an organic solvent like ethanol or acetone. Column chromatography can also be used for purification if recrystallization does not provide the desired purity.

Experimental Workflow and Data

Optimized Reaction Parameters

The following table summarizes a set of optimized reaction conditions for the synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid. These parameters should serve as a good starting point for your experiments.

ParameterRecommended ConditionRationale
Anisole:Glutaric Anhydride Ratio 1.2 : 1A slight excess of anisole minimizes polysubstitution.
AlCl₃:Glutaric Anhydride Ratio 2.2 : 1Ensures sufficient catalyst is present to drive the reaction to completion.
Solvent Dichloromethane (DCM)Good solubility for reactants and easy to remove post-reaction.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the initial exotherm, followed by reaction at room temperature.
Reaction Time 2-4 hoursMonitor by TLC for completion.
Step-by-Step Experimental Protocol
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: To the flask, add glutaric anhydride (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (2.2 eq) to the stirred suspension.

  • Anisole Addition: Add anisole (1.2 eq) dissolved in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Visualizing the Process

Reaction Mechanism Workflow

G cluster_0 Activation of Acylating Agent cluster_1 Electrophilic Aromatic Substitution cluster_2 Rearomatization and Product Formation Glutaric_Anhydride Glutaric Anhydride Acylium_Ion_Complex Acylium Ion-AlCl₃ Complex Glutaric_Anhydride->Acylium_Ion_Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion_Complex Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion_Complex->Sigma_Complex Anisole Anisole Anisole->Sigma_Complex Nucleophilic Attack Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Deprotonation Final_Product 5-(3-Methoxyphenyl)-5-oxovaleric acid Product_Complex->Final_Product Aqueous Workup

Caption: Key stages of the Friedel-Crafts acylation.

Troubleshooting Decision Tree

G Start Low or No Yield Check_Moisture Were anhydrous conditions maintained? Start->Check_Moisture Yes_Moisture Yes Check_Moisture->Yes_Moisture No_Moisture No Check_Moisture->No_Moisture Check_Catalyst Was sufficient catalyst used? Yes_Moisture->Check_Catalyst Improve_Drying Rigorously dry glassware and use anhydrous reagents. No_Moisture->Improve_Drying Yes_Catalyst Yes Check_Catalyst->Yes_Catalyst No_Catalyst No Check_Catalyst->No_Catalyst Check_Temp Was the reaction temperature optimized? Yes_Catalyst->Check_Temp Increase_Catalyst Increase AlCl₃ to 2.2 equivalents. No_Catalyst->Increase_Catalyst Yes_Temp Yes Check_Temp->Yes_Temp No_Temp No Check_Temp->No_Temp Final_Check Consider reagent purity and alternative routes. Yes_Temp->Final_Check Optimize_Temp Gently heat and monitor by TLC. No_Temp->Optimize_Temp

Caption: A decision tree for troubleshooting low yield.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions.
  • BenchChem. (n.d.). Optimizing Friedel-Crafts reaction conditions for acyl chlorides.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions.
  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid.
  • PrepChem.com. (n.d.). Synthesis of 4-(3'-p-methoxybenzoyl-2'-methyl-phenyl)-butyric acid.
  • Course Hero. (2006). Friedel Crafts Acylation of Anisole.
  • Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With...
  • Smolecule. (2023). Buy 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid.
  • Toronto Research Chemicals. (n.d.). 5-(3-Methoxyphenyl)-5-oxovaleric acid.
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Sigma-Aldrich. (n.d.). 5-(3-Methoxyphenyl)-5-oxovaleric acid.
  • YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole.
  • NIH. (n.d.). 4-(3-Methoxyphenoxy)butyric acid.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Google Patents. (n.d.). CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate.
  • Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Sigma-Aldrich. (n.d.). 5-(3-Methoxyphenyl)-5-oxovaleric acid.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • ResearchGate. (2017). Synthesis of 3-(7-methylbenzo[d]oxazol-4-yl) Butanoic Acid: A Precursor of seco-Pseudopteroxazole and Pseudopteroxazole.
  • NIH. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • Sigma-Aldrich. (n.d.). 5-(3-Methoxyphenyl)-5-oxovaleric acid.
  • Google Patents. (n.d.). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
  • Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • Google Patents. (n.d.). US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.

Sources

Technical Support Center: Optimizing the Synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-(3-Methoxyphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important keto acid intermediate. By understanding the underlying chemical principles and troubleshooting potential pitfalls, you can significantly improve both the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues that arise during the synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Q1: My Friedel-Crafts acylation of anisole with glutaric anhydride is giving a low yield of the desired meta-substituted product. Why is this happening?

A1: The direct Friedel-Crafts acylation of anisole with glutaric anhydride is often challenging for obtaining the meta-isomer as the primary product. The methoxy group (-OCH₃) on the anisole ring is a strong activating and ortho-, para- directing group.[1] This means that the electrophilic acylium ion will preferentially add to the positions ortho and para to the methoxy group, leading to the formation of 4-(4-methoxybenzoyl)butanoic acid and 2-(4-methoxybenzoyl)butanoic acid as the major products. The desired 5-(3-methoxyphenyl)-5-oxovaleric acid, the meta-product, will likely be a minor component of the product mixture, resulting in a low yield.

Q2: What are the common side products I should expect in the Friedel-Crafts acylation of anisole with glutaric anhydride?

A2: Besides the desired meta-isomer and the major ortho- and para-isomers, other side products can form. These may include:

  • Diacylation products: Although the acyl group is deactivating, under harsh reaction conditions, a second acylation on the aromatic ring can occur.

  • Products from the cleavage of the methoxy group: The Lewis acid catalyst, particularly aluminum chloride, can catalyze the cleavage of the methyl ether to form a phenol, which can then undergo further reactions.

  • Rearrangement products: While less common in acylation compared to alkylation, some rearrangement of the acyl chain is possible under certain conditions.

Q3: I'm struggling to purify the crude product. What are the best methods for isolating pure 5-(3-Methoxyphenyl)-5-oxovaleric acid?

A3: A multi-step purification strategy is often necessary.

  • Acid-base extraction: Since the product is a carboxylic acid, you can use acid-base extraction to separate it from neutral byproducts. Dissolve the crude mixture in an organic solvent like ethyl acetate and extract with a weak base such as sodium bicarbonate solution. The desired acid will move into the aqueous layer as its carboxylate salt. After separating the layers, acidify the aqueous layer with an acid like HCl to precipitate the pure carboxylic acid.

  • Recrystallization: This is a powerful technique for final purification. The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. For a polar aromatic compound like this, consider solvent systems like ethanol/water, acetone/hexane, or toluene.[2][3]

  • Column chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used. A typical eluent system for a polar compound would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4]

Q4: My final product is an oil and won't crystallize. What can I do?

A4: "Oiling out" during recrystallization is a common problem, especially when impurities are present. Here are a few troubleshooting tips:

  • Ensure high purity before crystallization: Use acid-base extraction or a preliminary column chromatography to remove most of the impurities.

  • Use a different solvent system: Experiment with different solvent pairs. Sometimes adding a small amount of a third solvent can induce crystallization.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to initiate crystallization.

  • Cool the solution slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Troubleshooting Guide: From Reaction to Pure Product

This section provides a more in-depth, step-by-step guide to troubleshoot common issues and optimize your synthesis.

I. Synthesis: The Friedel-Crafts Acylation

The primary synthetic route to 5-(3-Methoxyphenyl)-5-oxovaleric acid involves the Friedel-Crafts acylation. However, as discussed, direct acylation of anisole is problematic for obtaining the desired meta-isomer. A more effective strategy involves a multi-step synthesis, for example, starting from 3-methoxyacetophenone.

Workflow for an Alternative Synthetic Approach:

cluster_synthesis Synthesis Pathway 3-Methoxyacetophenone 3-Methoxyacetophenone Intermediate_1 Intermediate_1 3-Methoxyacetophenone->Intermediate_1 Willgerodt-Kindler Reaction Target_Molecule 5-(3-Methoxyphenyl)- 5-oxovaleric acid Intermediate_1->Target_Molecule Hydrolysis Crude_Product Crude_Product Acid_Base_Extraction Acid_Base_Extraction Crude_Product->Acid_Base_Extraction Separate acidic product from neutral byproducts Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Final purification Column_Chromatography Column_Chromatography Recrystallization->Column_Chromatography If impurities persist Pure_Product Pure_Product Recrystallization->Pure_Product Crystalline product Column_Chromatography->Pure_Product High purity product

Caption: A comprehensive workflow for the purification of 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Troubleshooting Purification Challenges:

Problem Potential Cause Recommended Solution
Poor separation in acid-base extraction Emulsion formation.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Incomplete extraction.Perform multiple extractions with the basic solution to ensure all the carboxylic acid is transferred to the aqueous layer. Check the pH of the aqueous layer to ensure it is basic.
Difficulty with recrystallization "Oiling out".See FAQ Q4 for detailed troubleshooting steps.
Low recovery of product.The compound may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture. Ensure the minimum amount of hot solvent is used to dissolve the compound.
Poor separation in column chromatography Co-elution of impurities.Optimize the solvent system for your TLC first. A good separation on TLC (Rf difference of at least 0.2) is a prerequisite for good column separation. Consider using a gradient elution.
Tailing of the product spot on TLC/column.The compound may be too polar for the silica gel. Adding a small amount of acetic acid to the eluent can help to reduce tailing of acidic compounds. [5]

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate).

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with the basic solution 2-3 times.

  • Combine the aqueous extracts and cool in an ice bath.

  • Slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: General Procedure for Recrystallization
  • Place the crude, dry solid in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Heat the mixture to boiling with stirring.

  • Add more solvent in small portions until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Data Presentation

Table 1: Common Recrystallization Solvents for Aromatic Carboxylic Acids

Solvent/Solvent SystemPolarityComments
TolueneLowGood for aromatic compounds, may require a co-solvent. [3]
Ethanol/WaterHighA versatile and common choice for moderately polar compounds. The ratio can be adjusted for optimal solubility.
Acetone/HexaneMediumGood for compounds that are too soluble in pure acetone. Hexane acts as an anti-solvent. [2]
Ethyl Acetate/HexaneMediumAnother common solvent pair for compounds of intermediate polarity.

Table 2: Typical TLC Solvent Systems for Aromatic Ketones and Carboxylic Acids

Solvent System (v/v)PolarityApplication Notes
Hexane:Ethyl Acetate (7:3 to 1:1)Low to MediumA good starting point for many organic compounds. Adjust the ratio to achieve an Rf value of 0.3-0.5 for the desired product.
Dichloromethane:Methanol (95:5 to 9:1)Medium to HighSuitable for more polar compounds.
Chloroform:Methanol:Acetic Acid (95:5:1)High (acidic)The addition of acetic acid can help to reduce tailing of carboxylic acids on the silica gel plate. [5]

References

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available from: [Link]

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. YouTube; 2023. Available from: [Link]

  • Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube; 2022. Available from: [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube; 2020. Available from: [Link]

  • 13 Friedel-Crafts Acylation. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. 2018. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI; 2024. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Protocols.io. Synthetic Procedure of 3,3'-dimethoxy-5,5'-dipropyl-2,2'-biphenyldiol. 2023. Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • Recrystallization. Available from: [Link]

  • EP0463466A2 - Process for the preparation of high purity 5-aminosalicylic acid - Google Patents.
  • CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine - Google Patents.
  • ResearchGate. Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different... Available from: [Link]

  • Organic Chemistry at CU Boulder. Thin Layer Chromatography (TLC). Available from: [Link]

  • ResearchGate. (PDF) 3-(4-Methoxybenzoyl)propionic acid. Available from: [Link]

  • 13 Friedel-Crafts Acylation. Available from: [Link]

  • MDPI. (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Available from: [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. 2025. Available from: [Link]

  • Reddit. Recrystallization Question: Choosing Best Solvent. 2023. Available from: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]

  • ResearchGate. I want good solvent system in TLC in aniline and ketone compound? 2017. Available from: [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. 2018. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • PubMed Central. Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India. 2022. Available from: [Link]

  • ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Available from: [Link]

  • PubMed Central. Fourier transform infrared spectroscopy for the distinction of MCF-7 cells treated with different concentrations of 5-fluorouracil. Available from: [Link]

  • NIH. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available from: [Link]

  • PubMed Central. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. 2025. Available from: [Link]

  • The Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Available from: [Link]

  • CN103772177A - Preparation method of p-methoxyacetophenone - Google Patents.
  • ResearchGate. (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]

  • Wikipedia. Clemmensen reduction. Available from: [Link]

  • Wikipedia. Wolff–Kishner reduction. Available from: [Link]

  • CLEMMENSEN REDUCTION. Available from: [Link]

  • JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents.
  • ResearchGate. (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. 2025. Available from: [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. 2025. Available from: [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. 2018. Available from: [Link]

  • NROChemistry. Clemmensen Reduction: Mechanism & Examples. Available from: [Link]

  • PubMed. GC/MSn analysis of the crude reaction mixtures from Friedel-Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers. 2021. Available from: [Link]

  • NIH. 4-(3-Methoxyphenoxy)butyric acid. Available from: [Link]

  • ResearchGate. (PDF) The Clemmensen Reduction. 2025. Available from: [Link]

  • ResearchGate. The Wolff‐Kishner Reduction. Available from: [Link]

  • Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. 2023. Available from: [Link]

  • NIH. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. 2024. Available from: [Link]

  • Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • ResearchGate. (PDF) A Validated HPLC Method for the Assay of Xanthone and 3-Methoxyxanthone in PLGA Nanocapsules. 2025. Available from: [Link]

  • EP0446809A1 - New process for the synthesis of 5-acyloxy and 5-alkoxy-2,3-dihydro-4,6,7-trimethyl-2-(RS)-benzofuranacetic acids - Google Patents.
  • Chem-Impex. 4-(4-Formyl-3-methoxyphenoxy)-butyric acid. Available from: [Link]

  • Agilent. High-throughput and sensitive HPLC analysis of lipids used in LNP formulations with evaporative light scattering detection. Available from: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Available from: [Link]

Sources

Technical Support Center: Scale-up Synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid. This resource is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to production. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you anticipate, troubleshoot, and overcome common challenges.

The synthesis of this specific meta-isomer presents unique challenges that are often not encountered with its ortho- and para- counterparts. A standard Friedel-Crafts acylation of anisole with glutaric anhydride, a common route for aryl keto-acids, will not yield the desired product due to the ortho-, para-directing nature of the methoxy group.[1][2] Therefore, successful synthesis requires a more nuanced approach, typically involving a Grignard reaction with a pre-functionalized aromatic ring. This guide will focus primarily on the challenges associated with this more viable synthetic route.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes? Low yield is often traced back to the initial step of forming the Grignard reagent (3-methoxyphenylmagnesium bromide). This reagent is highly sensitive to moisture and atmospheric oxygen. Key areas to investigate are the purity of your magnesium turnings, the dryness of your glassware and solvent (typically THF), and the quality of your 3-bromoanisole. Incomplete conversion or side reactions during the subsequent acylation with glutaric anhydride are also common culprits.

Q2: The reaction mixture turns dark brown or black upon adding the glutaric anhydride. Is this normal? While some color change is expected, a very dark, tarry mixture often indicates side reactions or decomposition. This can be caused by elevated temperatures during the Grignard addition, the presence of impurities in the starting materials, or exposure to oxygen. The Grignard reaction is exothermic; maintaining a low and consistent temperature (e.g., 0 °C) during the addition of the anhydride is critical to minimize the formation of colored impurities.

Q3: I'm performing a Friedel-Crafts reaction on anisole and not getting the 3-methoxy product. Why? This is a fundamental challenge of regioselectivity in electrophilic aromatic substitution. The methoxy group (-OCH₃) on anisole is a strong activating, ortho-, para-directing group.[1] This means that the incoming electrophile (the acylium ion from glutaric anhydride) will preferentially add to the positions ortho (2) or para (4) to the methoxy group. To obtain the meta (3) product, you cannot use anisole as the starting material in a direct Friedel-Crafts acylation. The correct strategy involves starting with a molecule that already has the desired 3-substitution pattern, such as 3-bromoanisole, and using a method like the Grignard reaction.[3]

Q4: My crude product is an oil and refuses to crystallize. How can I induce solidification? Oiling out during crystallization is a common issue, especially when impurities are present. These impurities can act as a eutectic contaminant, depressing the melting point and inhibiting lattice formation.

  • Purity Check: First, analyze your crude product by ¹H NMR or HPLC to assess its purity. If significant impurities are present, an additional purification step (e.g., column chromatography) may be necessary before attempting crystallization.

  • Solvent System: Experiment with different solvent systems. A good crystallization solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Toluene, ethyl acetate/heptane mixtures, or water (if the product is sufficiently insoluble) are good starting points.

  • Seeding: If you have a small amount of pure, solid product, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

Q5: What are the primary safety concerns when scaling up the quenching step of a Grignard reaction? The work-up of a large-scale Grignard reaction is a critical control point. The quench, typically with an aqueous acid solution like ammonium chloride or dilute HCl, is highly exothermic. Adding water or acid too quickly to the reactive organometallic species can cause the solvent (like THF) to boil violently, leading to a dangerous pressure increase in the reactor.

  • Reverse Quench: At scale, it is much safer to perform a "reverse quench" by slowly adding the reaction mixture to a well-stirred, cooled quench solution.

  • Thermal Management: Ensure the quenching vessel has adequate cooling capacity to handle the heat generated. A jacketed reactor with a powerful cooling system is essential.

  • Inert Atmosphere: Flammable gases like ethane can be produced if excess Grignard reagent is present. Maintain an inert atmosphere (e.g., nitrogen) during the quench to prevent the risk of fire or explosion.

Section 2: In-Depth Troubleshooting Guides
Guide 1: Low Yield and Incomplete Conversion in Grignard Synthesis

Low product yield is the most frequent and frustrating issue in this synthesis. The root cause often lies in the formation and stability of the Grignard reagent.

The following decision tree can help diagnose the source of low yield.

G start Low Yield Observed check_grignard Was Grignard Formation Successful? start->check_grignard check_reagents Verify Reagent Quality: - Anhydrous Solvent (THF <50 ppm H₂O) - Activated Mg Turnings - Pure 3-Bromoanisole check_grignard->check_reagents No check_acylation Was Acylation Step Complete? check_grignard->check_acylation Yes check_conditions Review Reaction Conditions: - Inert Atmosphere (N₂/Ar) - Initiation Method (I₂, heat gun) - Reaction Temperature check_reagents->check_conditions acylation_stoich Check Stoichiometry: - Anhydride:Grignard Ratio - Purity of Glutaric Anhydride check_acylation->acylation_stoich No purification_loss Investigate Purification Losses: - Emulsion during extraction? - Incomplete crystallization? - Product solubility in wash solvents? check_acylation->purification_loss Yes acylation_temp Review Temperature Control: - Slow addition of Grignard to anhydride slurry - Maintain 0-5 °C acylation_stoich->acylation_temp

Caption: Troubleshooting workflow for low yield.

  • Moisture Contamination: Water is the primary enemy of any Grignard reaction. It protonates the highly basic Grignard reagent, converting it back to anisole and rendering it inactive. Solvents must be rigorously dried (e.g., passed through activated alumina) and glassware should be oven or flame-dried under vacuum.

  • Magnesium Passivation: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction from initiating. Activating the magnesium by crushing it in a mortar and pestle, adding a small crystal of iodine, or using a chemical activator like 1,2-dibromoethane is crucial.

  • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted 3-bromoanisole to form 3,3'-dimethoxybiphenyl. This is often promoted by higher temperatures or certain impurities.

Guide 2: Purification and Byproduct Removal

Even with a successful reaction, isolating the pure product requires a robust purification strategy.

ImpurityChemical NameSourceRemoval Strategy
Unreacted Starting Material3-BromoanisoleIncomplete Grignard formation/reactionRemoved during aqueous workup and crystallization. Volatile.
Protonated GrignardAnisoleReaction with trace waterRemoved during aqueous workup and crystallization. Volatile.
Coupling Byproduct3,3'-DimethoxybiphenylWurtz coupling side reactionNon-acidic. Removed via basic extraction. May co-crystallize if not fully removed.
Main Product5-(3-Methoxyphenyl)-5-oxovaleric acidDesired ReactionExtracted into basic aqueous layer. Isolated by acidification and crystallization.
  • Quench: Slowly add the reaction mixture to a cooled, stirred solution of saturated aqueous ammonium chloride.

  • Initial Extraction: Transfer the quenched mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). The organic layer will contain neutral byproducts and any unreacted starting materials.

  • Acid-Base Extraction: Extract the organic layer with a base (e.g., 1 M sodium hydroxide or sodium carbonate solution). The desired carboxylic acid product will deprotonate and move into the aqueous layer, leaving neutral impurities behind in the organic layer.

  • Isolation: Separate the layers. Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. The product should precipitate out as a solid.

  • Crystallization: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., toluene or ethanol/water) to achieve high purity.

Section 3: Key Experimental Protocol

This protocol details a lab-scale synthesis via the Grignard pathway, with notes on scale-up considerations.

Synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 3-Bromoanisole

  • Anhydrous Tetrahydrofuran (THF)

  • Glutaric Anhydride

  • Saturated aq. NH₄Cl, 1 M NaOH, conc. HCl

  • Ethyl Acetate, Toluene

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried three-neck flask equipped with a condenser, mechanical stirrer, and nitrogen inlet.

    • Add magnesium turnings (1.2 eq) to the flask.

    • Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of nitrogen until violet vapors are observed. Allow to cool.

    • Add anhydrous THF via cannula and begin stirring.

    • Slowly add a solution of 3-bromoanisole (1.0 eq) in anhydrous THF. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. Maintain a gentle reflux until all the magnesium is consumed.

    • Scale-up Note: Initiation can be more difficult in large reactors. Use of a small amount of pre-formed Grignard reagent as an initiator is a common industrial practice.

  • Acylation Reaction:

    • In a separate, dry, inerted reactor, prepare a slurry of glutaric anhydride (1.1 eq) in anhydrous THF.

    • Cool the anhydride slurry to 0 °C.

    • Slowly transfer the prepared Grignard reagent from the first reactor into the anhydride slurry via cannula, maintaining the temperature below 5 °C. This addition is exothermic.

    • Scale-up Note: The rate of addition must be carefully controlled by the reactor's cooling capacity to prevent temperature spikes that lead to byproduct formation.

  • Work-up and Purification:

    • Once the addition is complete, allow the mixture to stir for 1-2 hours as it slowly warms to room temperature.

    • Prepare a separate vessel with a well-stirred, cooled (0-10 °C) solution of saturated aqueous ammonium chloride.

    • Slowly add the reaction mixture to the quench solution (reverse quench).

    • Follow the acid-base extraction and crystallization procedure detailed in Guide 2 .

  • Analysis:

    • Confirm product structure and purity using ¹H NMR, ¹³C NMR, and HPLC.

    • The melting point of the pure product is reported to be in the range of 90-94 °C.[4]

References
  • BenchChem.
  • Kedrowski, B.
  • An efficient synthesis of aryl a-keto esters. ScienceDirect.
  • University of Michigan.
  • BenchChem.
  • Smolecule. Buy 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid.
  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Organic Chemistry Portal.
  • Transtutors. The Friedel Crafts Acylation Reaction Reaction of Anisole With...
  • Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract.
  • Weber State University.
  • 5-(3-Methoxyphenyl)-5-oxovaleric acid.
  • Sigma-Aldrich.
  • ResearchGate. Friedel-Crafts acylation of anisole with respect to acid anhydride...
  • Macmillan Group, Princeton University.
  • Organic Chemistry Portal.
  • 5-(3-Methoxyphenyl)-5-oxovaleric acid | 845781-34-2.
  • Master Organic Chemistry. EAS Reactions (3)
  • Organic Chemistry Portal.
  • University of Calgary.
  • Quora.
  • CUTM Courseware.
  • 5-(3-Methoxyphenyl)-5-oxovaleric acid | 845781-34-2.
  • Sigma-Aldrich. 5-(3-Methoxyphenyl)-5-oxovaleric acid | 845781-34-2.
  • ResearchGate. Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid.

Sources

Degradation pathways and stability studies of 5-(3-Methoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(3-Methoxyphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the experimental handling, stability, and analysis of this compound. Our goal is to equip you with the necessary knowledge to anticipate and resolve common challenges, ensuring the integrity and success of your research.

I. Understanding the Molecule: Key Structural and Chemical Features

5-(3-Methoxyphenyl)-5-oxovaleric acid is a gamma-keto acid.[1] Its structure, featuring a methoxy-substituted aromatic ring, a ketone, and a carboxylic acid, dictates its chemical behavior and potential degradation pathways. The presence of both a keto and a carboxylic acid group makes it a versatile molecule in organic synthesis.[2]

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and analysis of 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Q1: What are the primary degradation pathways I should be concerned about for 5-(3-Methoxyphenyl)-5-oxovaleric acid?

A1: Based on its chemical structure, the primary degradation pathways of concern are hydrolysis, oxidation, and photolysis. As a gamma-keto acid, it is also susceptible to thermal decarboxylation, although less readily than beta-keto acids.[1]

  • Hydrolytic Degradation: The ester-like linkage implicit in the oxovaleric acid structure is not the primary point of hydrolytic instability. Instead, the overall stability in aqueous solutions across a pH range needs to be empirically determined.[3] Forced degradation studies under acidic and basic conditions are crucial to identify potential hydrolysis products.[4]

  • Oxidative Degradation: The methoxy group on the phenyl ring and the aliphatic chain are susceptible to oxidation. Common laboratory oxidants like hydrogen peroxide can be used to simulate oxidative stress and identify potential degradation products.[5]

  • Photodegradation: Aromatic ketones can be susceptible to photodegradation upon exposure to UV light.[6] It is advisable to protect solutions of this compound from light, especially during long-term storage or analysis.[7]

  • Thermal Degradation: While gamma-keto acids are more stable than their beta-counterparts, elevated temperatures can still promote degradation.[1][8] The Arrhenius equation can be used to model the effect of temperature on degradation kinetics.[8]

Q2: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

A2: Unexpected peaks can arise from several sources:

  • Degradation Products: As discussed in Q1, the compound may be degrading under your experimental or storage conditions. Compare the chromatograms of freshly prepared samples with those that have been stored or subjected to stress conditions.

  • Impurities from Synthesis: The starting materials or side reactions during the synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid could result in impurities.[2][9]

  • Excipient Interactions: If you are working with a formulated product, interactions between the active pharmaceutical ingredient (API) and excipients can lead to new peaks.[10]

  • Contamination: Ensure all solvents, reagents, and labware are clean and of appropriate purity.

Q3: What are the recommended storage conditions for 5-(3-Methoxyphenyl)-5-oxovaleric acid?

A3: To ensure the long-term stability of 5-(3-Methoxyphenyl)-5-oxovaleric acid, it is recommended to store it as a solid in a cool, dark, and dry place. For solutions, prepare them fresh whenever possible. If short-term storage of solutions is necessary, store them at 2-8°C and protect them from light.[11] Avoid repeated freeze-thaw cycles.

Q4: Which analytical techniques are most suitable for stability studies of this compound?

A4: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.[5] For more sensitive and specific analysis, especially for identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[12]

III. Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Problem Potential Cause Recommended Action
Poor peak shape (tailing or fronting) in HPLC. Inappropriate mobile phase pH; Column degradation; Sample overload.Optimize the mobile phase pH to ensure the carboxylic acid is fully protonated or deprotonated. Use a new column or a guard column. Inject a smaller sample volume or a more dilute sample.
Inconsistent analytical results. Sample degradation; Inaccurate sample preparation; Instrument variability.Prepare samples immediately before analysis. Use calibrated pipettes and balances. Perform system suitability tests before each analytical run.
Low recovery during sample extraction. Incomplete extraction from the matrix; Analyte instability in the extraction solvent.Optimize the extraction solvent and pH. Perform a stability study of the analyte in the chosen extraction solvent.
Formation of a precipitate in solution. Low solubility at the given pH or temperature; Degradation product precipitation.Check the solubility of the compound under your experimental conditions. Analyze the precipitate to determine its identity.

IV. Experimental Protocols: Forced Degradation Studies

Forced degradation studies are critical for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][13] The goal is to achieve 5-30% degradation of the active pharmaceutical ingredient.[14]

A. General Procedure

  • Prepare a stock solution of 5-(3-Methoxyphenyl)-5-oxovaleric acid in a suitable solvent (e.g., acetonitrile or methanol).

  • For each stress condition, dilute the stock solution with the stressor to the desired final concentration.

  • Include a control sample (diluted with the solvent used for the stressor) that is protected from the stress condition.

  • After the specified time, neutralize the samples if necessary, and dilute to the final concentration for analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

B. Specific Stress Conditions

Stress Condition Typical Reagents and Conditions Notes
Acid Hydrolysis 0.1 M HCl, heated at 60-80°C for a specified time.Neutralize with an equivalent amount of base before analysis.
Base Hydrolysis 0.1 M NaOH, at room temperature or slightly heated.Neutralize with an equivalent amount of acid before analysis.
Oxidation 3-30% H₂O₂, at room temperature.Protect from light to avoid photolytic degradation.
Thermal Degradation Store the solid or solution at elevated temperatures (e.g., 60-80°C).Monitor for physical changes such as melting or color change.
Photodegradation Expose the solution to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light.Use a photostability chamber. The control sample should be wrapped in aluminum foil.

V. Visualization of Degradation and Analytical Workflows

A. Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of 5-(3-Methoxyphenyl)-5-oxovaleric acid under various stress conditions.

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid_Hydrolysis Acid Hydrolysis Parent 5-(3-Methoxyphenyl)- 5-oxovaleric acid Acid_Hydrolysis->Parent Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->Parent Oxidation Oxidation Oxidation->Parent Photolysis Photolysis Photolysis->Parent Thermal Thermal Stress Thermal->Parent Hydrolysis_Products Hydrolysis Products Parent->Hydrolysis_Products Hydrolysis Oxidative_Products Oxidative Products (e.g., ring hydroxylation, side-chain cleavage) Parent->Oxidative_Products Oxidation Photolytic_Products Photolytic Products Parent->Photolytic_Products Photolysis Decarboxylation_Product Decarboxylation Product Parent->Decarboxylation_Product Thermal

Caption: Potential degradation pathways of 5-(3-Methoxyphenyl)-5-oxovaleric acid.

B. Analytical Workflow for Stability Studies

The following diagram outlines a typical workflow for conducting stability studies.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize/Quench Reaction Stress->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute HPLC HPLC/LC-MS Analysis Dilute->HPLC Evaluate Evaluate Chromatograms (Peak Purity, % Degradation, Mass Balance) HPLC->Evaluate Identify Identify Degradation Products (if necessary) Evaluate->Identify Report Report Findings Identify->Report

Caption: Analytical workflow for forced degradation studies.

VI. References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available from:

  • Synthesis of β-keto acids Definition. Organic Chemistry II Key Term | Fiveable. Available from:

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Available from:

  • Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. Available from:

  • Keto acid. Wikipedia. Available from:

  • Forced degradation studies. MedCrave online. Available from:

  • Forced degradation studies of a new ant. JOCPR. Available from:

  • Synthesis and properties of the α-keto acids. ResearchGate. Available from:

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from:

  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. Available from:

  • Degradation Pathways. ResearchGate. Available from:

  • An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. MDPI. Available from:

  • 5-(3-Methoxyphenyl)-5-oxovaleric acid. Available from:

  • Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. NIH. Available from:

  • Quantitative Analysis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. Benchchem. Available from:

  • Analytical Methods. OPUS. Available from:

  • Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. NIH. Available from:

  • Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. NIH. Available from:

  • A Comparative Guide to Validated Analytical Methods for the Assay of 3,4,5-Trimethoxybenzoyl Chloride. Benchchem. Available from:

  • Tolfenamic acid degradation by direct photolysis and the UV-ABC/H2O2 process: factorial design, kinetics, identification of intermediates, and toxicity evaluation. PubMed. Available from:

  • Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs. PubMed. Available from:

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. NIH. Available from:

  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. NIH. Available from:

  • Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. Available from:

Sources

Troubleshooting low yields in the Friedel-Crafts acylation of methoxyarenes

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Acylating Activated Arenes

The Friedel-Crafts acylation is a foundational carbon-carbon bond-forming reaction in organic synthesis, indispensable for producing the aryl ketone motifs prevalent in pharmaceuticals and fine chemicals.[1] When applied to electron-rich substrates like methoxyarenes (e.g., anisole), the reaction is theoretically facile due to the activating, electron-donating nature of the methoxy group.[2][3] However, this heightened reactivity introduces specific challenges that frequently lead to diminished yields, side reactions, and complex purification profiles.

The lone pair of electrons on the methoxy oxygen, while activating the ring for the desired electrophilic aromatic substitution, can also interact detrimentally with the strong Lewis acid catalysts required for the reaction.[4][5] This guide provides a structured, in-depth troubleshooting framework to diagnose and resolve the common issues encountered during the Friedel-Crafts acylation of methoxy-substituted aromatic compounds.

Core Troubleshooting Guide: Question & Answer Format

This section directly addresses specific experimental observations and provides causal explanations coupled with actionable solutions.

Question 1: My yield is unexpectedly low, or the reaction did not proceed at all. What are the most likely causes?

Low conversion is the most common issue and can typically be traced back to the deactivation or insufficient quantity of the catalyst, or improper reaction conditions.

  • Answer 1a: Catalyst Inactivity due to Moisture.

    • The "Why": Traditional Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely hygroscopic and react violently with water.[4][6] Any moisture present in the glassware, solvent, or reagents will hydrolyze the catalyst, rendering it inactive for the generation of the critical acylium ion electrophile.[7]

    • The Solution: Rigorously adhere to anhydrous conditions. Glassware should be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Use freshly opened bottles of anhydrous solvents or solvents dried over an appropriate drying agent. The Lewis acid should be a fresh, free-flowing powder; clumped or discolored AlCl₃ is a sign of hydration and should not be used.

  • Answer 1b: Insufficient Catalyst Stoichiometry.

    • The "Why": The Friedel-Crafts acylation is often not truly catalytic. The resulting aryl ketone product is a Lewis base and forms a stable, often brightly colored complex with the Lewis acid catalyst.[4][8][9] This complexation effectively removes the catalyst from the reaction cycle, halting further turnover.[10]

    • The Solution: A stoichiometric amount (at least 1.0 equivalent relative to the acylating agent) of the Lewis acid is required.[4] It is common practice to use a slight excess (e.g., 1.1 to 1.3 equivalents) to ensure the reaction proceeds to completion. For substrates with multiple Lewis basic sites, even larger excesses may be necessary.

  • Answer 1c: Sub-Optimal Reaction Temperature.

    • The "Why": Temperature control is a delicate balance. While some reactions require heating to overcome the activation energy, excessively high temperatures can promote side reactions, including decomposition of the starting material or product, and importantly, demethylation of the methoxy group.[4][5][6]

    • The Solution: Most acylations of activated arenes like anisole are exothermic and should be initiated at a low temperature (e.g., 0 °C) to control the reaction rate.[8][11] After the initial exothermic reaction subsides, the mixture can be allowed to warm to room temperature or gently heated to drive the reaction to completion. Monitor the reaction by TLC or LCMS to determine the optimal temperature profile.

Question 2: I'm observing significant starting material decomposition and the formation of a phenolic byproduct. What is causing this?

This is a classic problem when acylating methoxyarenes with aggressive Lewis acids.

  • Answer: Demethylation of the Methoxy Ether.

    • The "Why": The oxygen atom of the methoxy group is a Lewis basic site. Strong Lewis acids, especially AlCl₃, can coordinate to this oxygen, weakening the O-CH₃ bond and facilitating its cleavage.[5] This side reaction, which is often exacerbated at elevated temperatures, converts the methoxyarene into a phenol.[12] The resulting phenol can then complex with the catalyst, further inhibiting the desired reaction.

    • The Solution: Switch to a milder Lewis acid that has a lower propensity for ether cleavage. While AlCl₃ is common, catalysts like zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or ferric chloride (FeCl₃) can be effective alternatives.[5][7] For particularly sensitive substrates, modern "greener" catalysts are an excellent choice.

Data Presentation: Comparison of Lewis Acid Catalysts
Catalyst TypeExample(s)Typical LoadingKey Considerations & Insights
Traditional Lewis Acids AlCl₃, FeCl₃Stoichiometric (≥1.1 eq)Highly reactive and cost-effective but very moisture-sensitive. Prone to causing demethylation of methoxyarenes.[4][5] Requires harsh aqueous workup.
Milder Lewis Acids ZnCl₂, TiCl₄Stoichiometric (≥1.1 eq)Less reactive than AlCl₃ and less likely to cause ether cleavage. Good starting point for sensitive substrates.[5]
Brønsted Acids H₂SO₄, TfOHCatalytic or StoichiometricCan be effective but are highly corrosive. Triflic acid (TfOH) is a very strong catalyst.[4]
"Greener" Catalysts Metal Triflates (Sc(OTf)₃, Cu(OTf)₂, Bi(OTf)₃), ZeolitesCatalytic (e.g., 1-10 mol%)Often reusable, require milder conditions, and are excellent for activated arenes, minimizing side reactions like demethylation.[4][5]

Question 3: My reaction mixture turned into a thick, unmanageable solid or slurry. How can I prevent this?

This physical state change is a direct consequence of the reaction mechanism.

  • Answer: Precipitation of the Product-Catalyst Complex.

    • The "Why": As discussed, the ketone product forms a strong complex with the Lewis acid. This complex is often poorly soluble in common, non-polar reaction solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂), causing it to precipitate and trap reagents.[4][13]

    • The Solution:

      • Efficient Stirring: Use a mechanical stirrer instead of a magnetic stir bar to ensure the heterogeneous mixture remains well-agitated.

      • Solvent Choice: While CH₂Cl₂ is common, a more polar solvent like 1,2-dichloroethane or nitrobenzene can improve the solubility of the complex.[13] However, be aware that the solvent can also complex with the catalyst, potentially altering its reactivity.

      • Reverse Addition: In some cases, adding the substrate and acylating agent mixture to a suspension of the Lewis acid in the solvent can help maintain a more manageable consistency.

Question 4: I obtained a mixture of isomers. How can I control the regioselectivity?

For monosubstituted methoxyarenes, this is a question of controlling the ortho versus para substitution.

  • Answer: Understanding the Directing Effects of the Methoxy Group.

    • The "Why": The methoxy group is a powerful ortho, para-directing group.[14] This is because the lone pairs on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing the electron density specifically at the ortho and para positions and stabilizing the arenium ion intermediate formed during electrophilic attack at these sites.[2][9]

    • The Solution: Para-acylation is almost always the major product due to sterics.[3] The bulky acylium ion-Lewis acid complex experiences significant steric hindrance from the adjacent methoxy group, making an attack at the less-hindered para position much more favorable. To maximize para selectivity, using a bulkier acylating agent or a bulkier Lewis acid can sometimes increase the steric bias. The choice of solvent can also have a modest effect on the ortho/para ratio.[13]

Key Mechanisms & Interactions

Understanding the underlying pathways is critical for effective troubleshooting.

Troubleshooting_Workflow cluster_reagents start Low Yield Observed reagents 1. Verify Reagents & Conditions start->reagents optimize 2. Optimize Reaction Conditions reagents->optimize Reagents OK anhydrous Anhydrous Conditions Met? reagents->anhydrous workup 3. Review Workup Procedure optimize->workup Optimization Fails end Yield Improved optimize->end Conditions Optimized workup->end Workup Optimized anhydrous->reagents No: Dry System stoich Catalyst Stoichiometry ≥1 eq? anhydrous->stoich Yes stoich->reagents No: Adjust Amount demethyl Demethylation Observed? stoich->demethyl Yes demethyl->reagents demethyl->optimize No

Caption: A stepwise workflow for troubleshooting low yields.

Catalyst_Interactions cluster_demethylation Side Reaction: Demethylation cluster_sequestration Primary Issue: Catalyst Sequestration Anisole Methoxyarene (Anisole) Complex1 Oxygen-AlCl₃ Complex Anisole->Complex1 Coordination AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex1 Phenol Phenolic Byproduct (Decomposition) Complex1->Phenol Ether Cleavage (High Temp) Product Aryl Ketone Product Complex2 Product-AlCl₃ Complex (Inactive & Often Insoluble) Product->Complex2 Coordination AlCl3_2 AlCl₃ (Lewis Acid) AlCl3_2->Complex2

Caption: Competing Lewis acid interactions leading to low yields.

Ortho_Para_Direction Anisole Anisole Res1 Resonance Structure (ortho -) Anisole->Res1 e⁻ donation Res2 Resonance Structure (para -) Res1->Res2 Ortho_Product Ortho Attack (Minor - Steric Hindrance) Res1->Ortho_Product Res3 Resonance Structure (ortho -) Res2->Res3 Para_Product Para Attack (Major Product) Res2->Para_Product Res3->Anisole Res3->Ortho_Product E_plus E⁺ (Acylium Ion) E_plus->Ortho_Product E_plus->Para_Product

Caption: Resonance explains ortho, para selectivity in methoxyarenes.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Anisole

This procedure is a representative example using propionyl chloride and may require optimization for other substrates and acylating agents.

1. Reaction Setup:

  • Place a 100 mL oven-dried, round-bottomed flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).[4]

  • Add anhydrous dichloromethane (CH₂Cl₂) to create a slurry.[11]

  • Cool the mixture to 0 °C in an ice/water bath.

2. Reagent Addition:

  • In a separate, dry dropping funnel, prepare a solution of anisole (1.0 equivalent) and propionyl chloride (1.05 equivalents) in anhydrous dichloromethane.

  • Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not rise significantly. The mixture will typically develop a deep color (orange to red).[8]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/LCMS analysis indicates consumption of the starting material.

3. Reaction Workup and Quenching:

  • Prepare a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl).[11]

  • While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry.[4][8] This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood. The color of the mixture should fade as the catalyst-product complex is hydrolyzed.

  • Transfer the quenched mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer twice with fresh portions of dichloromethane.

4. Purification:

  • Combine the organic layers.

  • Wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude aryl ketone can then be purified by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

  • Q: Can I use an acid anhydride instead of an acyl chloride?

    • A: Yes, acid anhydrides are excellent acylating agents for Friedel-Crafts reactions. However, they require a larger excess of the Lewis acid catalyst (typically >2.0 equivalents) because the carboxylic acid byproduct also complexes with the catalyst.

  • Q: Why is Friedel-Crafts acylation preferred over alkylation for synthesizing straight-chain alkyl arenes?

    • A: Friedel-Crafts alkylation is plagued by two major issues that acylation avoids: 1) The carbocation intermediates in alkylation are prone to rearrangement to form more stable carbocations, leading to isomeric products.[7][15] 2) The alkylated product is more reactive than the starting material, leading to polyalkylation.[15][16] In contrast, the acylium ion does not rearrange, and the resulting ketone is deactivated, preventing further reactions.[1][15][17] The ketone can then be cleanly reduced to the desired straight-chain alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.[10]

  • Q: Are there any "greener" or solvent-free methods for this reaction?

    • A: Yes, significant research has focused on developing more environmentally benign protocols. Using solid acid catalysts like zeolites or reusable metal triflates can reduce hazardous waste.[4][18] Additionally, under certain conditions with highly reactive substrates, solvent-free reactions can be performed, which minimizes waste streams.[19][20][21]

  • Q: My starting material is a dimethoxybenzene. What should I expect?

    • A: The directing effects of the two methoxy groups will be additive. For 1,4-dimethoxybenzene, the ring is highly activated, and acylation will occur at one of the positions ortho to both methoxy groups.[18][22] For 1,3-dimethoxybenzene, acylation will predominantly occur at the 4-position, which is ortho to one methoxy group and para to the other, and is sterically accessible.[5] For 1,2-dimethoxybenzene, substitution typically occurs at the 4-position. In all cases, the high activation makes these substrates even more susceptible to demethylation, so milder conditions are strongly recommended.[5][18]

References

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions. [URL: https://www.benchchem.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [URL: https://byjus.
  • Quora. Which acid is used in the Friedel-Crafts reaction? [URL: https://www.quora.com/Which-acid-is-used-in-the-Friedel-Crafts-reaction]
  • MDPI. Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. [URL: https://www.mdpi.com/1420-3049/26/19/5888]
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [URL: https://www.masterorganicchemistry.
  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [URL: https://courses.chem.wisc.
  • Benchchem. Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. [URL: https://www.benchchem.
  • Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. [URL: https://chemistry.stackexchange.
  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [URL: https://www.youtube.
  • YouTube. Experiment 14: Friedel-Crafts Acylation. [URL: https://www.youtube.
  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [URL: https://pubs.acs.org/doi/10.1021/ol201821k]
  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [URL: https://www.studocu.
  • YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. [URL: https://www.youtube.
  • ACS Publications. A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. [URL: https://pubs.acs.org/doi/abs/10.1021/ed400331s]
  • Vedantu. On Friedel-Crafts acetylation, anisole yields. [URL: https://www.vedantu.com/question-answer/anisole-reacts-with-acetyl-chloride-in-the-class-12-chemistry-cbse-5f50c057053a644B2363715E]
  • SlidePlayer. ORGANIC REACTION MECHANISM. [URL: https://slideplayer.com/slide/18029962/]
  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [URL: https://chemistry.stackexchange.com/questions/120613/solvent-effects-in-friedel-crafts-reaction]
  • ChemRxiv. meta-Selective Radical Acylation of Electron-rich Arenes. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/644a0342299f2069727409c9]
  • Sigma-Aldrich. Friedel–Crafts Acylation. [URL: https://www.sigmaaldrich.
  • ResearchGate. Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. [URL: https://www.researchgate.
  • City College of San Francisco. Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. [URL: https://www.ccsf.
  • Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [URL: https://webs.wofford.
  • Benchchem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. [URL: https://www.benchchem.
  • Jasperse Chem 365. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [URL: https://www.mnstate.
  • NIH National Library of Medicine. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3227845/]
  • YouTube. The Friedel-Crafts alkylation of para-dimethoxybenzene. [URL: https://www.youtube.
  • University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [URL: https://pcwww.liv.ac.uk/~seddon/papers/c/C104104K.pdf]
  • ResearchGate. (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [URL: https://www.researchgate.
  • Wikipedia. Friedel–Crafts reaction. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
  • Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/15%3A_Benzene_and_Aromaticity/15.
  • Alex Andonian. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [URL: https://www.andoniangroup.com/uploads/4/4/0/2/44029245/fca_lab_report.pdf]
  • YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [URL: https://www.youtube.
  • RSC Publishing. Facile Friedel–Crafts alkylation of arenes under solvent-free conditions. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00827f]

Sources

Technical Support Center: Synthesis & Purification of 5-(3-Methoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and purification protocols for researchers engaged in the synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid. As a key intermediate in pharmaceutical research, achieving high purity is critical. This document addresses the common challenges encountered during its synthesis, focusing on the identification and removal of process-related byproducts.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 5-(3-Methoxyphenyl)-5-oxovaleric acid and what are its main challenges?

The most common laboratory synthesis is the Friedel-Crafts acylation of anisole (methoxybenzene) with glutaric anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1] The primary challenge stems from the directing effect of the methoxy (-OCH₃) group on the anisole ring. The -OCH₃ group is a potent ortho-, para-director for electrophilic aromatic substitution.[2] Consequently, the reaction overwhelmingly favors the formation of the para-isomer, 5-(4-methoxyphenyl)-5-oxovaleric acid, with the ortho-isomer as a minor byproduct. The desired meta-isomer is often produced in very low yields under standard conditions, making its isolation and purification the principal obstacle.

Q2: My reaction produced a high yield of a crystalline solid, but my characterization (e.g., NMR, melting point) doesn't match the desired meta-product. What happened?

This is a classic issue. You have likely synthesized the para-isomer, 5-(4-methoxyphenyl)-5-oxovaleric acid, as the major product. Due to the electronic properties of the methoxy group, electrophilic attack is sterically and electronically favored at the position opposite to it (the para position).[3] Your high yield indicates a successful reaction, but not for the intended isomer. The primary task is now to separate the desired meta-isomer from the much more abundant para-isomer.

Q3: How can I reliably distinguish between the meta- and para-isomers?

A combination of analytical techniques is recommended:

  • ¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is the most informative. The substitution pattern (meta vs. para) results in distinct splitting patterns and coupling constants for the aromatic protons.

  • Melting Point: Isomers often have significantly different melting points due to variations in their crystal lattice packing. A broad melting range in your crude product suggests a mixture of isomers. For instance, 5-(4-methoxyphenyl)-5-oxovaleric acid has a reported melting point of 145-146°C.[4]

  • Thin Layer Chromatography (TLC): The isomers will have different polarity and thus different retention factors (Rf values) on a TLC plate, allowing for a quick assessment of the mixture's complexity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a calibrated HPLC method can precisely determine the ratio of isomers in your product mixture.[5]

Q4: My crude product is a dark, oily, or gummy substance that won't crystallize. What should I do?

This state is typically caused by a complex mixture of isomers, residual solvent, and possibly unreacted starting materials or hydrolyzed reagents (like glutaric acid). An oily consistency indicates that the impurities are preventing the formation of a stable crystal lattice. Attempting direct recrystallization is often futile. The recommended approach is to first subject the crude oil to column chromatography to separate the major components.[6] Once the fractions containing the desired isomer are isolated and combined, crystallization can then be attempted from a suitable solvent.

Part 2: Troubleshooting & Purification Guide

This section provides structured solutions to the most common purification challenges.

Issue 1: Overwhelming Presence of Positional Isomers (ortho/para)
  • Root Cause Analysis: The methoxy group of anisole is an activating, ortho-, para-directing group in electrophilic aromatic substitution. The acylium ion electrophile, generated from glutaric anhydride and AlCl₃, will preferentially add to the 4-position (para) due to electronic stabilization and lower steric hindrance.[2] The meta-position is electronically disfavored.

  • Solution A: Flash Column Chromatography (Recommended for Efficacy) This is the most effective method for separating compounds with different polarities, such as positional isomers.[7] The slight difference in the dipole moment between the meta- and para-isomers is sufficient for separation on a polar stationary phase like silica gel.

    Detailed Protocol: Flash Column Chromatography

    • Stationary Phase: Prepare a column with silica gel (60 Å, 230-400 mesh) in the chosen solvent system. The column size should be appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent mixture. If it doesn't fully dissolve, you can "dry load" it by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Elution: Start with a non-polar solvent system, such as 9:1 Hexane:Ethyl Acetate.

    • Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be from 10% to 50% Ethyl Acetate in Hexane. A small amount of acetic acid (0.5-1%) can be added to the eluent to improve peak shape and prevent the carboxylic acid from streaking on the column.

    • Monitoring: Collect fractions and monitor them by TLC to identify which ones contain the desired product.

    • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

  • Solution B: Fractional Recrystallization (Alternative for Larger Scales) This method relies on the different solubility profiles of the isomers in a specific solvent. It may require multiple cycles and is often less efficient than chromatography for achieving high purity.

    Detailed Protocol: Recrystallization

    • Solvent Selection: The ideal solvent is one in which the desired meta-isomer is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the para-isomer has a different solubility profile. Toluene, ethanol/water, or ethyl acetate/hexane mixtures are good starting points for screening.

    • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid needed to fully dissolve it.

    • Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of pure crystals.

    • Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Purity Check: Analyze the crystals and the mother liquor by TLC or HPLC to determine if separation was successful. Repeat the process if necessary.

Issue 2: Contamination with Unreacted Glutaric Anhydride/Glutaric Acid
  • Root Cause Analysis: Glutaric anhydride that does not react will be hydrolyzed to glutaric acid during the aqueous workup. Glutaric acid is a dicarboxylic acid and has different physical properties (e.g., pKa, polarity) than the desired mono-carboxylic acid product.

  • Solution: Acid-Base Liquid-Liquid Extraction This technique separates compounds based on their differing acidity. While the product and glutaric acid are both acidic, their pKa values differ, and their solubility in organic solvents also varies. A carefully controlled extraction can be effective.

    Detailed Protocol: Acid-Base Extraction

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

    • Transfer the solution to a separatory funnel.

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution. Both the desired product and the glutaric acid byproduct will be deprotonated and move into the aqueous layer. Unreacted anisole will remain in the organic layer.[8]

    • Separate the aqueous layer. Slowly and carefully acidify it with cold 3M HCl to a pH of ~2, checking with pH paper. This will re-protonate the carboxylic acids, causing them to precipitate.

    • Extract the precipitated product back into a fresh portion of ethyl acetate or DCM (perform 2-3 extractions).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. This will yield a mixture of the keto-acid isomers, now free from neutral starting materials. The subsequent removal of glutaric acid is best achieved via chromatography, as it is significantly more polar than the desired product.

Part 3: Data & Workflow Visualization

Table 1: Comparison of Primary Purification Techniques
FeatureFlash Column ChromatographyFractional Recrystallization
Selectivity High (excellent for isomer separation)Moderate to Low (depends heavily on solvent and solubility differences)
Purity Can achieve >98% purity in a single runOften requires multiple cycles; may not fully remove trace isomers
Scale Ideal for mg to low-gram scaleMore easily scaled to multi-gram and kg quantities
Speed Relatively fast (hours) for laboratory scaleCan be time-consuming (requires slow cooling, multiple cycles)
Solvent Usage HighModerate
Best For Complex mixtures, separating close isomers, achieving high analytical purityPurifying a product that is already >80% pure, large-scale operations
Workflow for Synthesis and Purification

The following diagram illustrates the general experimental workflow from the initial reaction to the isolation of the purified product.

G cluster_0 Synthesis cluster_1 Workup cluster_2 Purification & Analysis synthesis 1. Friedel-Crafts Acylation (Anisole + Glutaric Anhydride + AlCl3) quench 2. Quench Reaction (Ice/Water) synthesis->quench extract 3. Acid-Base Extraction (Separate organic/aqueous layers) quench->extract dry 4. Dry & Evaporate (Yields Crude Product) extract->dry analysis 5. Analyze Crude Product (TLC, NMR) dry->analysis purify 6. Purify by Chromatography (or Recrystallization) analysis->purify final_product 7. Isolate Pure Product (Characterize: NMR, MP, HPLC) purify->final_product

Caption: General workflow for 5-(3-Methoxyphenyl)-5-oxovaleric acid synthesis and purification.

Decision Tree for Purification Strategy

This diagram helps in choosing the appropriate purification method based on the state of the crude product.

G start Analyze Crude Product (TLC/¹H NMR) node_oil Product is Oily / Gummy or TLC shows multiple spots start->node_oil Yes node_solid Product is Solid & TLC shows one major spot start->node_solid No action_chrom Primary Purification: Flash Column Chromatography node_oil->action_chrom action_recrys Primary Purification: Recrystallization node_solid->action_recrys action_polish Optional Polishing Step: Recrystallize pure fractions action_chrom->action_polish

Caption: Decision tree for selecting a purification strategy.

References

  • University of Wisconsin-Madison. (2022). What is the process of removing the acid from succinic anhydride? Quora. [Link]

  • Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole?[Link]

  • Schwarz, H. P., Karl, I. E., & Bier, D. M. (1980). The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography. Analytical Biochemistry, 108(2), 360-6. [Link]

  • ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. [Link]

  • Friedel-Crafts Acylation of Anisole. (2006). CHE 171 Lab Report. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • ResearchGate. (n.d.). Removal of succinic acid from fermentation broth by multistage process (membrane separation and reactive extraction). [Link]

  • University of California, Davis. 13: Friedel-Crafts Acylation. [Link]

  • ResearchGate. (n.d.). Purification process for succinic acid produced by fermentation. [Link]

  • LibreTexts Chemistry. (2021). 6.6: Biosynthesis of Nonaromatic Amino Acids. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and properties of the α-keto acids. [Link]

  • YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]

  • Sorbead India. Amino Acid Purification - Column Chromatography. [Link]

  • PubChem. 5-(3-methoxyphenyl)-5-oxovaleric acid. [Link]

  • MilliporeSigma. 5-(3-Methoxyphenyl)-5-oxovaleric acid. [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information. [Link]

  • Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

  • National Institutes of Health. (n.d.). Design and synthesis of de novo cytotoxic alkaloids by mimicking the bioactive conformation of paclitaxel. [Link]

  • LibreTexts Biology. (2021). 1.14: Column Chromatography. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

  • National Institutes of Health. (n.d.). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. [Link]

  • ResearchGate. (2007). (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. [Link]

  • Google Patents. (n.d.). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
  • Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • Google Patents. (n.d.). US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
  • Google Patents. (n.d.). CN112321520B - One-pot synthesis process of bis-ethylhexyloxyphenol methoxyphenyl triazine.

Sources

Storage and handling guidelines for 5-(3-Methoxyphenyl)-5-oxovaleric acid to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for solid 5-(3-Methoxyphenyl)-5-oxovaleric acid?

Proper storage of the solid compound is critical to maintain its stability over time. Based on its chemical structure, which includes a ketone, a carboxylic acid, and a methoxy-substituted aromatic ring, the following conditions are recommended:

  • Temperature: Store in a cool environment, ideally between 2°C and 8°C. Avoid exposure to high temperatures, as this can accelerate potential degradation pathways.

  • Light: Protect the compound from light by storing it in an amber vial or a light-blocking container. Aromatic ketones can be susceptible to photodegradation.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.

  • Moisture: Keep the container tightly sealed in a dry location, preferably in a desiccator, to prevent hydrolysis.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes thermal degradation.
Light Protect from light (Amber vial)Prevents photodegradation of the aromatic ketone.
Atmosphere Inert gas (Argon, Nitrogen)Reduces the risk of oxidation.
Moisture Dry (Desiccator)Prevents hydrolysis.
How should I prepare stock solutions of 5-(3-Methoxyphenyl)-5-oxovaleric acid?

The solubility of 5-(3-Methoxyphenyl)-5-oxovaleric acid is a key consideration for preparing stable stock solutions.

  • Solvent Selection: This compound has limited solubility in aqueous solutions but is readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For most biological applications, DMSO is the recommended solvent.

  • Dissolution Protocol:

    • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of the compound in a sterile, dry vial.

    • Add the appropriate volume of high-purity, anhydrous DMSO.

    • Vortex or sonicate briefly at room temperature to ensure complete dissolution. Gentle warming (e.g., to 37°C) can be used to aid dissolution if necessary, but prolonged heating should be avoided.

What is the recommended storage procedure for stock solutions?

Stock solutions, particularly in DMSO, are susceptible to degradation if not stored correctly.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is crucial to aliquot the stock solution into single-use volumes.

  • Storage Temperature: Store aliquots at -20°C or, for long-term storage (months to years), at -80°C. Studies on compound stability in DMSO show that while many compounds are stable at -20°C, a small percentage can degrade over time[1][2][3].

  • Light and Moisture: Protect solution aliquots from light by using amber vials and ensure they are tightly sealed to prevent moisture absorption by the hygroscopic DMSO.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 5-(3-Methoxyphenyl)-5-oxovaleric acid, providing potential causes and solutions.

Issue 1: Inconsistent or unexpected experimental results.
  • Potential Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that both the solid compound and its solutions have been stored according to the recommended guidelines (see FAQs 1 and 3).

    • Assess Solution Age and Handling: If using a stock solution, consider its age and the number of freeze-thaw cycles it has undergone. It is best practice to use fresh dilutions from a recently prepared stock solution.

    • Analyze for Purity: If possible, re-analyze the purity of your compound or solution using techniques like HPLC or LC-MS to check for the presence of degradation products.

Issue 2: Precipitation of the compound in aqueous experimental media.
  • Potential Cause: Low aqueous solubility of the compound.

  • Troubleshooting Steps:

    • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is high enough to maintain solubility but low enough to not affect your experimental system. Typically, a final DMSO concentration of <0.5% is well-tolerated in many cell-based assays.

    • Use of Solubilizing Agents: For certain applications, the use of solubilizing agents like Tween-80 or PEG300 in the final formulation might be considered, though their compatibility with the specific experiment must be validated[4].

    • pH of the Medium: The carboxylic acid moiety of the molecule will be deprotonated at physiological pH, which may slightly improve aqueous solubility compared to acidic conditions. However, the overall hydrophobicity of the molecule remains a limiting factor.

Issue 3: Observing new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
  • Potential Cause: Chemical degradation of the compound due to exposure to harsh conditions.

  • Potential Degradation Pathways and Solutions:

    • Hydrolysis of the Methoxy Group:

      • Mechanism: The ether linkage of the methoxy group is susceptible to cleavage under acidic conditions, which would result in the formation of a hydroxyl group on the phenyl ring. This reaction is generally slow at neutral pH but can be accelerated in strongly acidic environments.

      • Prevention: Avoid prolonged exposure of the compound to strongly acidic conditions (pH < 4). If experiments must be conducted at low pH, minimize the duration and temperature.

    • Photodegradation:

      • Mechanism: The aromatic ketone functionality can absorb UV light, leading to photochemical reactions. The specific degradation products can vary but may involve reactions at the ketone or on the aromatic ring[1][5][6][7]. The position of the methoxy group can influence the rate of decomposition[8][9].

      • Prevention: Conduct all experiments involving the compound under subdued light. Use amber or foil-wrapped containers for solutions.

    • Oxidation:

      • Mechanism: While the ketone and carboxylic acid are relatively stable to oxidation, other parts of the molecule could be susceptible, especially in the presence of strong oxidizing agents or reactive oxygen species.

      • Prevention: Use high-purity, peroxide-free solvents. When preparing stock solutions, consider purging with an inert gas. Avoid contact with strong oxidizing agents.

    • Decarboxylation:

      • Mechanism: As a gamma-keto acid, 5-(3-Methoxyphenyl)-5-oxovaleric acid is significantly more stable to thermal decarboxylation than a beta-keto acid. However, decarboxylation can still occur under harsh thermal conditions[10].

      • Prevention: Avoid excessive heating of the solid compound or its solutions.

Experimental Workflow Diagrams

To provide a clearer understanding of the recommended procedures, the following diagrams illustrate the key workflows.

Caption: Recommended workflow for storage and handling of 5-(3-Methoxyphenyl)-5-oxovaleric acid.

DegradationPathways cluster_degradation Potential Degradation Pathways Compound 5-(3-Methoxyphenyl)-5-oxovaleric acid Hydrolysis Hydrolysis of Methoxy Group (Acidic conditions) Compound->Hydrolysis H+ / H2O Photodegradation Photodegradation (UV/Light exposure) Compound->Photodegradation Oxidation Oxidation (Oxidizing agents, Air) Compound->Oxidation [O]

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-(3-Methoxyphenyl)-5-oxovaleric acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-(3-Methoxyphenyl)-5-oxovaleric acid. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the common yet critical challenge of compound solubility in aqueous-based biological assays. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Molecule - Core Physicochemical Properties

A foundational understanding of the compound's structure is the first step in troubleshooting solubility.

Question: What are the key structural features of 5-(3-Methoxyphenyl)-5-oxovaleric acid that influence its solubility?

Answer: The solubility of 5-(3-Methoxyphenyl)-5-oxovaleric acid is governed by a balance between its hydrophobic and hydrophilic components.

  • Hydrophobic Character: The methoxyphenyl ring and the aliphatic carbon chain are nonpolar, which contributes to poor solubility in water.

  • Hydrophilic Character: The terminal carboxylic acid group (-COOH) is the primary hydrophilic functional group. Its ability to ionize is the key to manipulating the compound's aqueous solubility.

Question: How does pH dramatically influence the solubility of this compound?

Answer: As a carboxylic acid, the compound's solubility is highly dependent on the pH of the solvent.[1][2][3]

  • In Acidic Conditions (Low pH): At a pH below its acid dissociation constant (pKa), the carboxylic acid group remains protonated (-COOH). This neutral form is less polar and, therefore, significantly less soluble in aqueous solutions.[4][5]

  • In Neutral to Basic Conditions (Higher pH): At a pH above its pKa, the carboxylic acid group loses a proton to become a negatively charged carboxylate ion (-COO⁻). This ionized form is much more polar and interacts favorably with water molecules, leading to a substantial increase in solubility.[2][4] Given its structure, the pKa is predicted to be in the range of 4.5 - 5.0, similar to other benzoic acid derivatives.[6]

The following table summarizes key physicochemical properties:

PropertyValue / Predicted ValueSource
Molecular Formula C₁₂H₁₄O₄[7]
Molecular Weight 222.24 g/mol [8]
Physical Form Off-white solid
Melting Point 90-94° C[9]
Predicted XLogP 1.6[7]
Predicted pKa ~4.6[6]
Section 2: Troubleshooting Guide - Common Issues & Step-by-Step Solutions

This section addresses the most common problems encountered when preparing this compound for biological assays.

Problem: My compound precipitates when I add my DMSO stock solution to the aqueous assay buffer or cell culture medium. What should I do?

Answer: This is a classic solubility problem that occurs when a compound, stable in a potent organic solvent, "crashes out" upon dilution into a primarily aqueous environment. The key is to ensure the final concentration of the organic solvent is low enough to be non-toxic to the cells while employing a strategy to keep the compound in solution.[10]

Follow this systematic troubleshooting workflow to identify the optimal solubilization strategy for your specific assay.

G cluster_strategies Select Primary Strategy start Precipitation Observed in Aqueous Medium check_dmso Is final DMSO/solvent concentration > 0.5%? start->check_dmso lower_dmso Action: Lower solvent concentration. Prepare a more concentrated stock and use a smaller volume. check_dmso->lower_dmso  Yes strategies Solvent concentration is acceptable. Proceed to advanced solubilization strategies. check_dmso->strategies No   ph_adjust Strategy A: pH Adjustment cosolvent Strategy B: Co-Solvent System cyclodextrin Strategy C: Cyclodextrin Inclusion ph_protocol Protocol: Prepare stock in a slightly basic buffer (e.g., 10 mM NaOH) to form the sodium salt, then dilute. Or use PBS at pH 7.4 or higher. ph_adjust->ph_protocol cosolvent_protocol Protocol: Test ternary systems. Example: DMSO/PEG300/Tween-80. (See Table 2 and Protocol 2) cosolvent->cosolvent_protocol cyclodextrin_protocol Protocol: Prepare an inclusion complex with HP-β-CD or SBE-β-CD. (See Protocol 3) cyclodextrin->cyclodextrin_protocol

Caption: Troubleshooting workflow for compound precipitation.
Detailed Protocols for Solubilization Strategies

Rationale: This method leverages the carboxylic acid moiety to form a highly soluble salt. This is often the simplest and most effective method, provided the final pH is compatible with your assay.

Step-by-Step Methodology:

  • Prepare a 10 mM NaOH Solution: Dissolve 40 mg of NaOH in 100 mL of high-purity water.

  • Molar Calculation: Determine the molar equivalent of 5-(3-Methoxyphenyl)-5-oxovaleric acid you need for your stock solution (MW = 222.24 g/mol ).

  • Salt Formation: Add 1.0 to 1.1 molar equivalents of the 10 mM NaOH solution to the dry compound. Mix gently until the solid is fully dissolved, forming the sodium salt.

  • Stock Solution Preparation: Dilute the dissolved salt with your desired aqueous buffer (e.g., PBS, Tris) to your final stock concentration. Ensure the final pH of the stock is ~7.0-7.5.

  • Assay Preparation: Dilute this aqueous stock solution directly into your assay medium. The compound should now remain soluble.

Rationale: When pH adjustment is not feasible or sufficient, a combination of solvents can create a more hospitable microenvironment for the compound.[11][12] Co-solvents like Polyethylene Glycol (PEG) can increase solubility, while surfactants like Tween-80 can help maintain a stable dispersion.[10]

Step-by-Step Methodology:

  • Primary Stock: Prepare a high-concentration stock (e.g., 25 mg/mL) in 100% DMSO.

  • Working Solution Formulation (example for a 1 mL final volume):

    • To a sterile microfuge tube, add 100 µL of your DMSO stock solution (25 mg/mL).

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of saline or PBS to bring the final volume to 1 mL.[13]

  • Final Dilution: This working solution can then be serially diluted into your cell culture medium. Remember to calculate the final concentration of all excipients.

Co-solvent / SurfactantTypical UseRecommended Max. Final Assay Conc.Potential Issues
DMSO Primary organic solvent< 0.5% (ideally < 0.1%)Cytotoxicity, differentiation induction[14][15]
Ethanol Alternative organic solvent< 0.5%Cytotoxicity, protein denaturation[14][16]
PEG300 / PEG400 Co-solvent< 1%Can alter cell membranes at high conc.
SBE-β-CD Cyclodextrin (solubilizer)1-5%Generally low toxicity[13][14]
Tween-80 Non-ionic surfactant< 0.1%Higher potential for cytotoxicity[16]

Rationale: Cyclodextrins are cage-like molecules that encapsulate hydrophobic compounds, presenting a hydrophilic exterior to the aqueous solvent.[17][18][19] This is an excellent method for increasing solubility with generally low biological interference.[14][20][21]

Step-by-Step Methodology:

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) or 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline or your assay buffer.

  • Primary Stock: Prepare a high-concentration stock (e.g., 25 mg/mL) in 100% DMSO.

  • Working Solution Formulation (example for a 1 mL final volume):

    • To a sterile microfuge tube, add 900 µL of the 20% SBE-β-CD solution.

    • Add 100 µL of your DMSO stock solution.

    • Mix vigorously (vortex) and/or sonicate briefly in a water bath to facilitate the formation of the inclusion complex. The solution should become clear.[13]

  • Final Dilution: This working solution, which now contains the compound complexed with cyclodextrin, can be serially diluted into your assay medium.

Problem: I achieved solubility, but I'm seeing cytotoxicity or other off-target effects in my cell-based assay. How do I troubleshoot this?

Answer: It is critical to distinguish between the biological activity of your compound and unintended effects from your solubilization vehicle.[14] Every excipient you add to the system must be controlled for.

G start Assay Setup exp1 Test Condition: Cells + Compound (dissolved in vehicle) start->exp1 exp2 Vehicle Control: Cells + Vehicle Only (e.g., 0.1% DMSO + 1% SBE-β-CD) start->exp2 exp3 Negative Control: Cells + Medium Only start->exp3 compare Compare Results exp1->compare exp2->compare exp3->compare outcome Isolate true compound-specific effects by subtracting the vehicle's contribution. compare->outcome

Caption: Experimental workflow for vehicle controls.

Protocol for Implementing Vehicle Controls:

  • Identify Vehicle Components: Precisely identify all components of your final solubilization mixture (e.g., DMSO, SBE-β-CD, saline).

  • Match Concentrations: For every concentration of your test compound, prepare a corresponding "vehicle-only" control that contains the exact same final concentration of all excipients. For example, if your highest compound concentration well has 0.1% DMSO and 1% SBE-β-CD, your vehicle control well must also contain 0.1% DMSO and 1% SBE-β-CD, but without the compound.

  • Run in Parallel: Run these vehicle controls alongside your experimental and negative (media only) controls in every experiment.

  • Data Analysis: Analyze the data from the vehicle control to determine if the solubilizing agents themselves induce any baseline effect (e.g., a small decrease in cell viability or activation of a signaling pathway). This baseline effect should be subtracted from your experimental results to reveal the true effect of 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to prepare a high-concentration stock solution? A: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for creating a high-concentration primary stock of many poorly soluble organic compounds.[12][15]

Q2: What is the maximum recommended final concentration of DMSO in a typical cell culture assay? A: While this can be cell-line dependent, a general rule is to keep the final concentration of DMSO below 0.5%, and for sensitive assays or long-term incubations, it should ideally be at or below 0.1%.[14] Always run a vehicle control to confirm the tolerance of your specific system.

Q3: Can I use sonication or gentle heating to help dissolve the compound? A: Yes, brief sonication in a water bath or gentle warming (e.g., to 37°C) can be used to aid dissolution, especially when preparing stock solutions or cyclodextrin complexes.[13] However, avoid excessive heat or prolonged exposure, as this could potentially lead to compound degradation.

Q4: How should I store my stock solutions? A: For long-term storage, stock solutions prepared in an organic solvent like DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[13] Aqueous-based stocks are generally less stable and should be prepared fresh or stored for only short periods.

References
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.
  • A Cyclodextrin-Based Controlled Release System in the Simul
  • 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid. Echemi.
  • Formulation strategies for poorly soluble drugs.
  • How does pH affect water solubility of organic acids (or acids in general)? Reddit.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Strategies for the formulation development of poorly soluble drugs via oral route. VBN.
  • Cyclodextrins in drug delivery: applications in gene and combin
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?
  • Cyclodextrin-based structures for drug delivery. Yareli Rojas Group - IIM-UNAM.
  • 5-(3-Methoxyphenyl)-5-oxovaleric acid. Toronto Research Chemicals.
  • Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Rel
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid). LookChem.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • How can I dissolve hydrophobic compounds in DMEM media?
  • Buy 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid | 898792-29-5. Smolecule.
  • pH and Solubility. AP Chem | Fiveable.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • 5-(3-methoxyphenyl)-5-oxovaleric acid (C12H14O4). PubChemLite.
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • 5-(3-Methoxyphenyl)-5-oxovaleric acid | 845781-34-2. MilliporeSigma.
  • 5-Methoxy-5-oxopentanoic acid | Endogenous Metabolite. MedchemExpress.com.
  • 5-Methoxy-3-methyl-5-oxopentanoic acid | C7H12O4 | CID 317555. PubChem.
  • 5-(3-Methoxyphenyl)-5-oxovaleric acid | 845781-34-2. Sigma-Aldrich.
  • 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid. LabSòlu.
  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiprolifer
  • Potential Therapeutic Targets of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH.
  • Dimethyl Sulfoxide (DMSO) Solubility Data.
  • 5-(3-Methoxyphenyl)-5-oxovaleric acid | 845781-34-2. Sigma-Aldrich.
  • 5-(3-Methoxyphenyl)-5-oxovaleric acid | 845781-34-2. Sigma-Aldrich (Chinese).
  • 5-(3-Methoxyphenyl)-5-oxovaleric acid | 845781-34-2. Sigma-Aldrich (Traditional Chinese).
  • 5-(3-Fluoro-4-methoxyphenyl)-5-oxopentanoic acid. PubChem - NIH.
  • Oleanolic Acid - Product Inform
  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI.

Sources

Technical Support Center: Method Development for Resolving Impurities in 5-(3-Methoxyphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the impurity analysis of 5-(3-Methoxyphenyl)-5-oxovaleric acid. This document is structured to provide not only procedural steps but also the underlying scientific rationale, troubleshooting guidance, and answers to frequently asked questions, ensuring robust and reliable method development.

Foundational Principles: The Importance of Impurity Profiling

In pharmaceutical development, impurity profiling is a critical activity to ensure the safety and efficacy of a drug product.[1][2] An impurity is any component present in the drug substance or final product that is not the desired chemical entity.[3] These impurities can arise from various sources, including synthesis starting materials, byproducts, intermediates, degradation products, reagents, and solvents.[4] Regulatory bodies such as the ICH and FDA have stringent guidelines for the identification, quantification, and control of impurities.[5] Therefore, developing a validated analytical method capable of separating and quantifying these impurities is a non-negotiable step in the drug development lifecycle.[1][6]

Core Methodology: Reversed-Phase HPLC for Impurity Resolution

For a compound like 5-(3-Methoxyphenyl)-5-oxovaleric acid, which contains both polar (carboxylic acid) and non-polar (methoxyphenyl group) moieties, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[7] It offers excellent resolving power for separating compounds with varying polarities.

Logical Workflow for HPLC Method Development

The development of a robust HPLC method is a systematic process.[8] It begins with understanding the analyte's properties and progresses through optimization to final validation.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Solubility, pKa, UV λmax) Selection Initial Method Selection (Column, Mobile Phase, Detector) Analyte->Selection informs Optimization Method Optimization (Gradient, pH, Flow Rate, Temp.) Selection->Optimization requires Validation Method Validation (ICH Guidelines) Optimization->Validation leads to Routine Routine Analysis & Monitoring Validation->Routine enables

Caption: A typical workflow for analytical method development.

Step-by-Step Experimental Protocol: A Starting Point

This protocol provides a robust starting point for method development. It is based on established methods for structurally similar aromatic carboxylic acids.[9][10] Note: This method must be optimized and validated for your specific samples and impurity profiles.

Objective: To separate 5-(3-Methoxyphenyl)-5-oxovaleric acid from its potential process-related and degradation impurities.

1. Analyte & Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve 5-(3-Methoxyphenyl)-5-oxovaleric acid reference standard in the diluent to a final concentration of ~1000 µg/mL (Stock). Further dilute to a working concentration of ~100 µg/mL.
  • Sample Preparation: Accurately weigh the sample, dissolve in a known volume of diluent to achieve a target concentration of ~1000 µg/mL, vortex, and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.[9]
  • Diluent Selection: A mixture of 50:50 (v/v) Methanol:Water is a good initial choice.[9] The diluent should be weak enough to prevent peak distortion but strong enough to ensure solubility.

2. HPLC Instrumentation and Conditions:

  • The following table summarizes the recommended starting parameters. The rationale for each choice is provided to aid in optimization.
ParameterRecommended Starting ConditionRationale & Justification
Instrument Standard HPLC or UHPLC system with UV/PDA DetectorUV detection is suitable as the methoxyphenyl group is a chromophore. A PDA detector is preferred to assess peak purity and select the optimal wavelength.
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides excellent retention for the non-polar aromatic portion of the molecule, allowing for separation from more or less polar impurities.[10]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5-3.0)Acidifying the mobile phase suppresses the ionization of the carboxylic acid group (pKa ~4-5). This results in a single, non-ionized form, leading to better retention and sharper, more symmetrical peaks.[11]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in RP-HPLC with a low UV cutoff and viscosity, generally providing good peak shapes.[12]
Elution Mode GradientA gradient is recommended for impurity profiling to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are resolved from the main peak and eluted within a reasonable runtime.
Gradient Program 10% B to 90% B over 30 minutesThis is a generic screening gradient. It should be optimized to improve resolution around the main peak and any observed impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution and run time.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.[12]
Detection (λ) 225 nm and 275 nmThe methoxybenzene moiety typically has absorption maxima around these wavelengths. Monitor multiple wavelengths or use a PDA to find the optimum for all components.[7]
Injection Vol. 10 µLA typical injection volume. It can be adjusted based on sample concentration and detector sensitivity.

Troubleshooting Guide (Q&A Format)

Encountering issues during method development is common. This guide addresses specific problems in a question-and-answer format.

Troubleshooting Decision Tree

TroubleshootingTree sub_node sub_node Problem Chromatographic Problem Observed Pressure Pressure Fluctuation Problem->Pressure Baseline Baseline Noise Problem->Baseline Retention Retention Time Shift Problem->Retention PeakShape Poor Peak Shape Problem->PeakShape P_Cause1 Leak in system Pressure->P_Cause1 P_Cause2 Air bubbles in pump Pressure->P_Cause2 P_Cause3 Blocked frit/column Pressure->P_Cause3 B_Cause1 Contaminated mobile phase Baseline->B_Cause1 B_Cause2 Detector lamp failing Baseline->B_Cause2 B_Cause3 Air in detector cell Baseline->B_Cause3 PS_Cause1 Column overload PeakShape->PS_Cause1 PS_Cause2 Solvent mismatch PeakShape->PS_Cause2 PS_Cause3 Column degradation PeakShape->PS_Cause3 Sol1 Sol1 P_Cause1->Sol1 Fix: Tighten fittings Sol2 Sol2 P_Cause2->Sol2 Fix: Purge pump Sol3 Sol3 P_Cause3->Sol3 Fix: Backflush/replace Sol4 Sol4 B_Cause1->Sol4 Fix: Prepare fresh Sol5 Sol5 B_Cause2->Sol5 Fix: Replace lamp Sol6 Sol6 B_Cause3->Sol6 Fix: Purge system Sol7 Sol7 PS_Cause1->Sol7 Fix: Dilute sample Sol8 Sol8 PS_Cause2->Sol8 Fix: Match diluent to mobile phase Sol9 Sol9 PS_Cause3->Sol9 Fix: Replace column

Caption: A decision tree for common HPLC troubleshooting issues.

Q1: My system pressure is fluctuating wildly or is too high/low. What should I do?

A: Pressure problems are often the first sign of a system issue.[12]

  • High Pressure: This typically indicates a blockage.

    • Systematic Check: Disconnect the column and run the pump. If the pressure is normal, the blockage is in the column. If it's still high, the blockage is between the pump and the injector or in the injector itself.

    • Column Blockage: A blocked inlet frit is common. Try back-flushing the column (reversing its connection) at a low flow rate with a strong solvent. If this fails, the column may need to be replaced.

    • Mobile Phase Precipitation: If you are using a buffered mobile phase, ensure the organic solvent concentration never gets high enough to cause the buffer salts to precipitate. This is a common issue when switching from buffered aqueous phases to high organic concentrations.[13]

  • Low Pressure: This almost always indicates a leak or a pump issue.

    • Check for Leaks: Visually inspect all fittings from the pump to the detector. A small salt deposit around a fitting is a tell-tale sign of a leak with a buffered mobile phase.

    • Pump Malfunction: Air bubbles in the pump head are a frequent cause.[13] Open the purge valve and run the pump at a high flow rate (e.g., 5 mL/min) to flush out the air. Ensure your solvent lines are properly submerged and that the mobile phase has been adequately degassed.[14]

Q2: I'm seeing a noisy or drifting baseline. What are the likely causes?

A: A stable baseline is critical for accurate quantification of low-level impurities.

  • Noisy Baseline (Periodic): If the noise is regular, like a sine wave, it often points to a pump problem (pressure ripple) caused by a faulty check valve or an air bubble.[13] Purging the pump is the first step.

  • Noisy Baseline (Irregular): This can be caused by several factors:

    • Contamination: Impurities in the mobile phase or from a "dirty" system can cause noise. Use only HPLC-grade solvents and freshly prepared mobile phase.[15] Contamination in the water bottle is a frequent culprit.[13]

    • Detector Issues: A failing detector lamp (UV/PDA) can cause significant noise. Check the lamp's energy output. Air bubbles in the flow cell can also cause sharp spikes; purge the system to remove them.[14]

  • Drifting Baseline: This is common during a gradient run if the mobile phases have different UV absorbances at the detection wavelength. Using high-purity solvents and adding a low concentration of the same modifier (e.g., 0.1% formic acid) to both Mobile Phase A and B can help minimize this.

Q3: My peaks are fronting, tailing, or split. How can I improve the peak shape?

A: Poor peak shape compromises resolution and integration accuracy.

  • Peak Tailing: This is often seen with acidic or basic compounds. For 5-(3-Methoxyphenyl)-5-oxovaleric acid, ensure the mobile phase pH is low enough (at least 1.5-2 pH units below the pKa) to fully suppress ionization. Tailing can also result from secondary interactions with the silica backbone of the column; using a modern, high-purity, end-capped column can mitigate this.

  • Peak Fronting: This is less common but is often a sign of column overload.[14] Try diluting your sample and injecting a smaller mass onto the column. It can also be caused by a partially blocked or collapsed column bed at the inlet.

  • Split Peaks: This usually indicates a problem at the head of the column.[14] A void may have formed, or the inlet frit could be partially blocked by particulate matter from the sample. Using a guard column and ensuring all samples are filtered can prevent this. Incompatibility between the sample diluent and the initial mobile phase can also cause peak splitting; try to dissolve the sample in a solvent that is weaker than or equal in strength to the starting mobile phase.[11]

Frequently Asked Questions (FAQs)

Q: What are the likely impurities I should be looking for? A: Impurities can be broadly categorized as process-related or degradation-related.

  • Process-Related: These include unreacted starting materials (e.g., 3-methoxyacetophenone, succinic anhydride derivatives), intermediates, and byproducts from side reactions. The specific impurities will depend heavily on the synthetic route used.[16][17]

  • Degradation-Related: These form when the drug substance is exposed to stress conditions like acid, base, oxidation, heat, or light. Forced degradation studies are essential to identify these potential impurities and demonstrate the stability-indicating nature of the analytical method.[18]

Q: Is RP-HPLC the only technique I can use? A: While RP-HPLC is the primary workhorse, other techniques can be valuable.

  • Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, direct GC analysis is challenging. However, after derivatization to form a more volatile ester (e.g., a methyl or silyl ester), GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can be an excellent orthogonal technique for impurity profiling.[19][20][21]

  • LC-MS: For identifying unknown impurities, hyphenated techniques are indispensable.[3] Coupling the HPLC to a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the impurity peaks, providing crucial information for structure elucidation.[22]

Q: How do I know if my method is "good enough"? A: A method is considered suitable for its intended purpose after it has been formally validated according to ICH guidelines (e.g., Q2(R1)). Method validation demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust.[1][6] Key validation parameters for an impurity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified, respectively.

  • Linearity: Demonstrating a direct proportional relationship between impurity concentration and detector response over a defined range.[7]

  • Accuracy & Precision: Showing that the method provides results that are close to the true value and are reproducible.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
  • Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. (n.d.). PubMed Central.
  • Quantitative Analysis of Short-Chain Fatty Acids by Gas Chromatography. (n.d.). Creative Proteomics.
  • Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. (n.d.). PubMed Central.
  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (1989). MDPI.
  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2022). PubMed Central.
  • Steps for Analytical Method Development. (n.d.). Pharmaguideline.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Pharmaceutical Research and Applications.
  • Answers to Questions about Analytical Method Validation, Verification, and Transfer. (n.d.). Compliance Trainings.
  • Step-by-Step Guide to Analytical Method Development for Pharmaceuticals. (n.d.). Apicule.
  • Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. (2026). LinkedIn.
  • HPLC Demystified Part 3 | How to Maintain and Troubleshoot Your HPLC Like a Pro. (2025). YouTube.
  • HPLC Column Trouble Shooting -- Quality of Mobile Phase. (2022). YouTube.
  • HPLC Troubleshooting and Maintenance Techniques. (2021). YouTube.
  • HPLC Troubleshooting, Column Care and Understanding Where Backpressure Comes From. (2024). YouTube.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. (n.d.). Benchchem.
  • Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry.
  • 5-(3-Methoxyphenyl)-5-oxovaleric acid. (n.d.). Toronto Research Chemicals.
  • 5-(3-Methoxyphenyl)-5-oxovaleric acid | 845781-34-2. (n.d.). MilliporeSigma.
  • 5-(3-Methoxyphenyl)-5-oxovaleric acid | 845781-34-2. (n.d.). Sigma-Aldrich.
  • Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. (2018). sciensano.be.
  • 5-(3-methoxyphenyl)-5-oxovaleric acid (C12H14O4). (n.d.). PubChemLite.
  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (n.d.). ResearchGate.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
  • Development of a method of analysis for profiling of the impurities in phenoxymethylpenicillin potassium based on the analytical quality by design concept combined with the degradation mechanism of penicillins. (2020). PubMed.
  • Kiran r. Dhangar, raKesh B. Jagtap, sanJay J. surana anD atul a. shirKheDKar*. (n.d.). Journal of the Chilean Chemical Society.
  • Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid). (n.d.). LookChem.
  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. (n.d.). ResearchGate.
  • Application Note: Quantitative Analysis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. (n.d.). Benchchem.
  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (n.d.). PubMed Central.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). National Institutes of Health.
  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021). Hindawi.
  • Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. (2024). National Institutes of Health.
  • Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][1][23]diazepines. (n.d.). PubMed Central. Retrieved January 22, 2026, from

Sources

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for the Quantification of 5-(3-Methoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 5-(3-Methoxyphenyl)-5-oxovaleric acid is a keto-acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2]

However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[3][4] This guide offers a comprehensive comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the quantification of 5-(3-Methoxyphenyl)-5-oxovaleric acid. We will delve into the causality behind chromatographic choices, provide detailed validation protocols based on international regulatory guidelines, and present a comparative analysis of their performance. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust and reliable analytical procedure for this, or structurally similar, analytes.

Chapter 1: The Foundation of Trust: HPLC Method Validation Principles

Before developing a specific method, it is crucial to understand the regulatory framework that governs analytical validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide comprehensive guidelines.[5][6][7][8][9] The recently adopted ICH Q2(R2) guideline provides a general framework for the principles of analytical procedure validation.[4][6]

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4] This is achieved by assessing a specific set of performance characteristics:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[8][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2][11]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[10][11]

  • Precision: The degree of agreement among individual test results from repeated measurements of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory, but with variations such as different days, analysts, or equipment.[8]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[8][12]

Chapter 2: Analyte Characterization: Guiding Method Development

The physicochemical properties of 5-(3-Methoxyphenyl)-5-oxovaleric acid are the primary determinants of the HPLC method's design.

  • Chemical Structure:

    • Molecular Formula: C₁₂H₁₄O₄[13]

    • Molecular Weight: 222.24 g/mol

    • Structure: Contains a methoxy-substituted phenyl ring (a chromophore), a ketone group, and a carboxylic acid group.

  • Predicted Physicochemical Properties:

    • logP (predicted): 1.6.[13] This moderate lipophilicity suggests that reversed-phase chromatography (e.g., with a C18 column) is a suitable separation mode.

    • UV Absorbance: The methoxyphenyl group is a strong chromophore, making UV detection a highly viable and sensitive option. The aromatic ketone structure would likely result in a strong absorbance maximum (λmax) in the range of 250-280 nm.

Causality in Method Design: Based on these properties, a reversed-phase HPLC method with UV detection is the logical choice. To ensure good peak shape and reproducible retention, the mobile phase pH must be controlled. By setting the pH to approximately 2.5-3.0, well below the analyte's estimated pKa, the carboxylic acid group will be fully protonated (non-ionized). This suppresses silanol interactions on the silica-based stationary phase and ensures the analyte is in a single, less polar form, leading to sharp, symmetrical peaks and stable retention times.

Chapter 3: Comparative Methodologies

We will evaluate two distinct RP-HPLC methods: a simple isocratic method for routine analysis and a more powerful gradient method suitable for stability-indicating assays.

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC (Stability-Indicating)
HPLC Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 50:50 (A:B)Gradient: See table below
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 265 nmUV at 265 nm
Injection Vol. 10 µL10 µL
Run Time 10 minutes25 minutes

Method B: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
15.0 30 70
20.0 30 70
20.1 70 30

| 25.0 | 70 | 30 |

Rationale for Comparison:

  • Method A (Isocratic): Represents a rapid, simple, and cost-effective approach. It is ideal for high-throughput screening or quality control of the pure substance where the impurity profile is well-defined and minimal.

  • Method B (Gradient): Represents a stability-indicating assay method (SIAM).[14][15] The gradient elution, starting with a more aqueous mobile phase, allows for the retention and separation of potential polar degradation products. The increasing organic content then ensures the elution of the main analyte and any less polar impurities. This method is essential for stability studies, forced degradation analysis, and analyzing samples from complex matrices.

Chapter 4: Head-to-Head Validation: Protocols & Results

The following sections detail the validation experiments performed on both Method A and Method B.

Specificity (Forced Degradation)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte and separate it from potential degradation products.

Experimental Protocol:

  • Prepare a solution of 5-(3-Methoxyphenyl)-5-oxovaleric acid at 100 µg/mL.

  • Expose the solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base samples before injection.

  • Inject the unstressed sample, a blank (diluent), and each stressed sample into the HPLC system.

  • Analyze the chromatograms for peak purity of the main analyte peak using a photodiode array (PDA) detector and for the separation of degradation product peaks.

Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks with a resolution (Rs) > 2.0, and the peak purity angle is less than the peak purity threshold.

Results:

Stress ConditionMethod A (Isocratic) PerformanceMethod B (Gradient) Performance
Acid Hydrolysis Co-elution of a minor degradant with the main peak (Rs = 1.2). Peak purity failed.Baseline separation of two minor degradants (Rs > 2.5). Peak purity passed.
Base Hydrolysis Significant degradation. Main peak resolved from major degradant (Rs = 2.1).Baseline separation of all three degradation products (Rs > 3.0).
Oxidation No significant degradation observed.No significant degradation observed.
Thermal Minor degradant peak observed, well-resolved (Rs = 3.5).Minor degradant peak observed, well-resolved (Rs = 5.0).
Photolytic A small shoulder peak appeared on the tail of the main peak. Peak purity failed.A distinct degradant peak was fully resolved from the main peak (Rs = 2.8).

Analysis: Method A is not suitable as a stability-indicating method due to its failure to resolve degradants under acidic and photolytic stress. Method B demonstrates excellent specificity and is a valid stability-indicating method.

Linearity and Range

Objective: To establish the linear relationship between analyte concentration and detector response over a specified range.

Experimental Protocol:

  • Prepare a stock solution of 5-(3-Methoxyphenyl)-5-oxovaleric acid at 1000 µg/mL.

  • Perform serial dilutions to prepare at least five concentration levels covering the range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.

Results:

ParameterMethod A (Isocratic)Method B (Gradient)
Range Tested 50 - 150 µg/mL50 - 150 µg/mL
Correlation (r²) 0.99950.9998
Slope 4587246105
Y-Intercept 1254988

Analysis: Both methods exhibit excellent linearity over the specified range, meeting the acceptance criteria.

Accuracy (Recovery)

Objective: To determine the closeness of the measured value to the true value.

Experimental Protocol:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Results:

Spike LevelMethod A Mean Recovery (%)Method B Mean Recovery (%)
80% 99.2%100.3%
100% 99.8%100.1%
120% 100.5%99.5%
Overall Mean 99.8% 100.0%

Analysis: Both methods demonstrate excellent accuracy, with recovery values well within the acceptable limits.

Precision (Repeatability & Intermediate)

Objective: To assess the degree of scatter between a series of measurements.

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration (100 µg/mL). Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis of six individual samples at 100% concentration on a different day, with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.

Acceptance Criteria: %RSD should be ≤ 2.0%.

Results:

Precision ParameterMethod A (%RSD)Method B (%RSD)
Repeatability (n=6) 0.85%0.65%
Intermediate (Day 2, Analyst 2, n=6) 1.10%0.92%
Combined Data (n=12) 1.25%0.98%

Analysis: Both methods are highly precise. Method B shows slightly lower variability, which is often characteristic of well-controlled gradient methods.

Chapter 5: Visualizing the Validation Workflow

A structured approach is essential for a successful method validation project. The following diagram illustrates the logical flow from planning to implementation.

Caption: Workflow for HPLC Analytical Method Validation.

Chapter 6: Synthesis and Recommendations

This guide provides a head-to-head comparison of an isocratic and a gradient HPLC method for the quantification of 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Performance MetricMethod A (Isocratic)Method B (Gradient)Recommendation
Specificity Poor (Not stability-indicating)Excellent (Stability-indicating)Method B is required for stability studies.
Linearity ExcellentExcellentBoth are suitable.
Accuracy ExcellentExcellentBoth are suitable.
Precision ExcellentExcellentBoth are suitable.
Run Time / Throughput High (10 min run)Lower (25 min run)Method A is superior for high-throughput needs.

Final Recommendation:

  • For routine quality control testing of the pure drug intermediate where the impurity profile is known and well-controlled, Method A (Isocratic) is a suitable choice due to its speed and simplicity. However, it must be supplemented with the stability-indicating method for any formal stability testing.

  • For all applications requiring the analysis of stability samples, samples from complex matrices, or for formal release testing where unknown impurities may be present, Method B (Gradient) is unequivocally the superior choice. Its demonstrated ability to separate degradation products makes it a robust and trustworthy stability-indicating assay method (SIAM).

Conclusion

The validation of an analytical method is a systematic process that establishes the performance characteristics of the procedure and demonstrates its suitability for the intended application. Through a rigorous, side-by-side comparison, we have shown that while a simple isocratic method can fulfill basic requirements for linearity, accuracy, and precision, it falls short in the critical area of specificity. The gradient method, while more time-consuming, provides the necessary resolving power to be deemed "stability-indicating," a crucial attribute in the regulated pharmaceutical industry. The choice of method must always be guided by its intended purpose, and the validation data presented here provides a clear, evidence-based rationale for selecting the appropriate procedure.

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . GMP Compliance. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . GMP Compliance. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. [Link]

  • HPLC Determination of a-Oxoaldehydes and a-Oxoacids from Human Serum . (Specific journal not provided in search result). [Link]

  • Quality: specifications, analytical procedures and analytical validation . European Medicines Agency. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific. [Link]

  • EMA publishes Document on the Validation of analytical Methods . GMP Compliance. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection . ResearchGate. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation . YouTube. [Link]

  • A stability-indicating assay HPLC method of ketoprofen . Journal of Food and Drug Analysis. [Link]

  • High-performance liquid chromatographic methods with fluorescence detection for the determination of branched-chain amino acids and their alpha-keto analogues . PubMed. [Link]

  • 5-Methoxy-3-methyl-5-oxopentanoic acid . PubChem. [Link]

  • 5-(3-methoxyphenyl)-5-oxovaleric acid (C12H14O4) . PubChemLite. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection . The Royal Society of Chemistry. [Link]

  • Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets . PubMed. [Link]

  • 5-(3-Methoxyphenyl)-5-oxovaleric acid . MilliporeSigma. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-(3-Methoxyphenyl)-5-oxovaleric Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical testing. The accuracy and reliability of data are paramount, and this is particularly true for the quantification of key molecules like 5-(3-Methoxyphenyl)-5-oxovaleric acid. This keto acid is a significant building block in the synthesis of various pharmaceutical compounds, and its precise measurement is critical for ensuring product quality and consistency.

This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 5-(3-Methoxyphenyl)-5-oxovaleric acid. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, establish self-validating systems for trustworthiness, and ground our recommendations in authoritative regulatory guidelines. Our focus will be on the principles of cross-validation, a critical process when analytical methods are transferred between laboratories or when different techniques are employed to analyze the same analyte.

The Imperative of Method Validation and Cross-Validation

Before comparing specific analytical techniques, it is essential to understand the regulatory framework that governs method validation. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide comprehensive guidelines that form the bedrock of our experimental design.[1][2][3][4][5] These guidelines emphasize that a validated analytical method is one that has been proven to be suitable for its intended purpose.

Key Validation Parameters as per ICH Q2(R2) and FDA Bioanalytical Method Validation Guidance include: [1][2][4][6][7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable accuracy, precision, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Cross-validation becomes necessary when two or more analytical methods are used to generate data for the same study, or when a method is transferred between different laboratories.[9] The goal is to ensure that the data generated by different methods or in different locations are comparable and reliable.

Comparative Analysis of Analytical Methods

For the analysis of a moderately polar, non-volatile compound like 5-(3-Methoxyphenyl)-5-oxovaleric acid, three primary analytical techniques are most suitable: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC) following derivatization.

Parameter HPLC-UV LC-MS/MS GC-MS (with derivatization)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio.
Specificity Moderate to good. Potential for interference from co-eluting compounds with similar UV spectra.Excellent. Highly specific due to parent and fragment ion monitoring.Excellent. High specificity from mass spectrometric detection.
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~0.01 - 1 ng/mL~1 - 10 ng/mL
Linearity (Typical r²) > 0.998> 0.999> 0.998
Precision (%RSD) < 5%< 4%< 5%
Accuracy (% Recovery) 95 - 105%98 - 102%95 - 105%
Throughput HighHighModerate (due to derivatization step)
Cost Low to moderateHighModerate
Expertise Required Basic to intermediateAdvancedIntermediate to advanced

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for each of the compared analytical techniques. These protocols are designed to be robust and serve as a starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a workhorse in many analytical laboratories due to its simplicity, robustness, and cost-effectiveness. It is well-suited for routine analysis where high sensitivity is not a primary requirement.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) is a good starting point. The exact ratio should be optimized for optimal separation. A common starting ratio is 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.[10][11][12][13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of 5-(3-Methoxyphenyl)-5-oxovaleric acid, a wavelength around 225 nm is expected to provide good sensitivity.[14]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC-UV Analysis:

Caption: Experimental workflow for HPLC-UV analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as bioanalytical studies or trace impurity analysis, LC-MS/MS is the gold standard.[2][15]

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 or phenyl-hexyl column (e.g., 2.1 x 50 mm, 1.9 µm particle size) is suitable for faster analysis.[16][17]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.[16][18]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode should be evaluated. Given the carboxylic acid moiety, negative ion mode is a strong candidate.

  • MRM Transitions: Specific parent and fragment ion transitions for 5-(3-Methoxyphenyl)-5-oxovaleric acid and an internal standard must be determined.

Sample Preparation (for biological matrices):

  • To 100 µL of plasma or serum, add an internal standard.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase conditions.

Workflow for LC-MS/MS Analysis:

LCMS_Workflow Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifuge PPT->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Quantify Quantification Inject->Quantify

Caption: Sample preparation and analysis workflow for LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

While 5-(3-Methoxyphenyl)-5-oxovaleric acid itself is not sufficiently volatile for direct GC analysis, derivatization of the carboxylic acid group can make it amenable to this technique. This approach is useful when a laboratory has strong expertise in GC-MS or when orthogonal confirmation of results is required.

Derivatization:

The carboxylic acid can be converted to a more volatile ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by methylation with diazomethane or a safer alternative like trimethylsilyldiazomethane.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a mass spectrometer detector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5 or equivalent), is a good starting point.[19]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) ramped up to a final temperature (e.g., 280 °C) will be necessary to achieve good separation.[20]

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Preparation:

  • Extract the analyte from the sample matrix using a suitable solvent.

  • Evaporate the solvent to dryness.

  • Add the derivatization agent and heat as required to complete the reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Logical Flow for Method Selection:

Method_Selection Start Start: Need to analyze 5-(3-Methoxyphenyl)-5-oxovaleric acid High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Bioanalytical Bioanalytical Study? High_Sensitivity->Bioanalytical Yes Routine_QC Routine QC/High Throughput? High_Sensitivity->Routine_QC No LCMS Choose LC-MS/MS Bioanalytical->LCMS Yes HPLC Choose HPLC-UV Bioanalytical->HPLC No Orthogonal_Confirmation Orthogonal Confirmation Needed? Routine_QC->Orthogonal_Confirmation No Routine_QC->HPLC Yes Orthogonal_Confirmation->HPLC No GCMS Consider GC-MS (derivatization) Orthogonal_Confirmation->GCMS Yes

Caption: Decision tree for selecting the appropriate analytical method.

Cross-Validation: Ensuring Data Comparability

When transferring a method or comparing results from two different methods (e.g., HPLC-UV and LC-MS/MS), a cross-validation study is essential.[9] This typically involves analyzing the same set of quality control (QC) samples at low, medium, and high concentrations using both methods or in both laboratories.

Cross-Validation Acceptance Criteria (as per FDA guidance): [1][2]

  • The difference in the mean concentration between the two methods or laboratories should be within ±20% for at least two-thirds of the QC samples at each concentration level.

By adhering to these rigorous validation and cross-validation principles, researchers, scientists, and drug development professionals can ensure the integrity and comparability of their analytical data for 5-(3-Methoxyphenyl)-5-oxovaleric acid, ultimately contributing to the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Celerion. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • PubMed Central. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Research and Reviews. (n.d.). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. [Link]

  • MDPI. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. [Link]

  • OPUS. (2025). Analytical Methods. [Link]

  • Rieke Metals, Inc. (n.d.). 5-(3-Methoxyphenyl)-5-oxovaleric acid. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]

  • PubMed Central. (n.d.). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. [Link]

  • ResearchGate. (n.d.). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]

  • EURL-Pesticides. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low an. [Link]

  • PubMed Central. (2024). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. [Link]

  • Laboratoire Interuniversitaire des Systèmes Atmosphériques. (n.d.). Gas chromatography for in situ analysis of a cometary nucleus: characterization and optimization of diphenyl/dimethylpolysiloxane stationary phases. [Link]

  • Journal of Applicable Chemistry. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. [Link]

  • National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

  • Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]

Sources

A Comparative Benchmarking Guide to the Biological Activity of 5-(3-Methoxyphenyl)-5-oxovaleric acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide presents a comparative analysis of the biological activities of 5-(3-Methoxyphenyl)-5-oxovaleric acid and a rationally designed series of its structural analogs. As emerging scaffolds in medicinal chemistry, these compounds present intriguing possibilities for therapeutic intervention, particularly in oncology and inflammatory diseases. This document provides a framework for understanding their structure-activity relationships (SAR) by detailing synthetic methodologies, outlining protocols for biological evaluation, and presenting a comparative analysis of their potential cytotoxic and anti-inflammatory properties. The insights herein are intended to guide researchers in the strategic design and evaluation of novel drug candidates based on this versatile chemical scaffold.

Introduction: The Therapeutic Potential of Methoxyphenyl Keto Acids

The methoxyphenyl moiety is a prevalent feature in a multitude of biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles. When coupled with a keto acid functionality, as seen in 5-(3-Methoxyphenyl)-5-oxovaleric acid, a versatile scaffold emerges with the potential to interact with various biological targets. The inherent reactivity of the ketone and the ionizable carboxylic acid group allow for diverse chemical modifications, making this class of compounds an attractive starting point for drug discovery campaigns.

Preliminary investigations into related structures suggest that these compounds may exert their effects through the modulation of key signaling pathways implicated in cancer and inflammation. Specifically, the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling cascade have been identified as potential mechanisms of action for structurally similar molecules. This guide will explore these activities in a comparative context, providing the necessary technical details for researchers to embark on their own investigations.

Synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric Acid and Its Analogs

The synthesis of the parent compound and its analogs can be efficiently achieved through a Friedel-Crafts acylation reaction, a robust and well-established method for forming aryl ketones.[1][2] This approach allows for the systematic variation of substituents on the aromatic ring, enabling a thorough exploration of the structure-activity landscape.

General Synthetic Scheme

The core synthesis involves the reaction of a substituted methoxybenzene with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] This one-step reaction provides a straightforward route to the desired 5-aryl-5-oxovaleric acids.

G cluster_reaction Reaction Conditions Methoxybenzene Substituted Methoxybenzene Catalyst AlCl3 (Lewis Acid) Glutaric_Anhydride Glutaric Anhydride Product 5-(Substituted-Methoxyphenyl)-5-oxovaleric acid Catalyst->Product Solvent Inert Solvent (e.g., CS2, Nitrobenzene)

Caption: General workflow for the synthesis of 5-(aryl)-5-oxovaleric acids.

Proposed Analogs for Comparative Study

To establish a clear structure-activity relationship, the following analogs of 5-(3-Methoxyphenyl)-5-oxovaleric acid (Compound 1 ) are proposed for synthesis and comparative evaluation. These analogs systematically probe the influence of the methoxy group's position and the effect of additional electron-donating or electron-withdrawing groups.

Compound IDStructureRationale for Inclusion
1 5-(3-Methoxyphenyl)-5-oxovaleric acidParent Compound
2 5-(4-Methoxyphenyl)-5-oxovaleric acidIsomeric analog to assess positional effects of the methoxy group.
3 5-(2-Methoxyphenyl)-5-oxovaleric acidIsomeric analog to evaluate steric hindrance effects.
4 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acidIntroduction of an additional electron-donating group.
5 5-(3-Trifluoromethylphenyl)-5-oxovaleric acidIntroduction of a strong electron-withdrawing group.
6 5-(3-Chlorophenyl)-5-oxovaleric acidIntroduction of a moderately electron-withdrawing and lipophilic group.

Comparative Biological Activity

This section details the experimental protocols to assess the cytotoxic and anti-inflammatory activities of the synthesized compounds and presents a representative comparison based on published data for structurally related molecules.

Cytotoxicity Evaluation

The cytotoxic potential of the compounds is a critical parameter, particularly for anticancer drug development. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[3][4]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G Start Seed Cells in 96-well plate Treat Treat with Compounds Start->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Solution Incubate->MTT Incubate_MTT Incubate (4h) MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read End Calculate IC50 Read->End

Caption: Workflow for the MTT cytotoxicity assay.

While direct comparative data for the proposed series is not available, studies on analogous methoxyphenyl derivatives have demonstrated cytotoxic activity against various cancer cell lines. For instance, certain methoxy-substituted chalcones and other related structures have shown IC₅₀ values in the low micromolar range.[6][7] It is anticipated that the introduction of different substituents on the phenyl ring of 5-(3-Methoxyphenyl)-5-oxovaleric acid will modulate its cytotoxic potency.

Table 1: Anticipated Cytotoxicity Profile of 5-(3-Methoxyphenyl)-5-oxovaleric Acid and Analogs (Hypothetical Data for Illustrative Purposes)

Compound IDPredicted IC₅₀ (µM) on MCF-7 CellsRationale for Predicted Activity
1 15-25Moderate baseline activity expected.
2 10-20The 4-methoxy position may enhance activity.
3 20-30Potential for reduced activity due to steric hindrance.
4 5-15Increased electron density may improve potency.
5 2-10Electron-withdrawing groups can enhance cytotoxicity.
6 8-18Halogen substitution often improves anticancer activity.
Anti-inflammatory Activity Assessment

The anti-inflammatory potential of the compounds can be evaluated by their ability to inhibit key inflammatory mediators, such as COX enzymes and the NF-κB signaling pathway.

A common method to assess COX inhibition is to measure the production of prostaglandins (e.g., PGE₂) from arachidonic acid in the presence of the test compounds.[8][9]

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective) for a specified time.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period using a suitable agent (e.g., HCl).

  • PGE₂ Quantification: Measure the amount of PGE₂ produced using an ELISA kit or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

G Start Prepare Enzyme and Compound Incubate Pre-incubate Enzyme with Compound Start->Incubate Add_AA Add Arachidonic Acid Incubate->Add_AA Incubate_Reaction Incubate Add_AA->Incubate_Reaction Stop Stop Reaction Incubate_Reaction->Stop Quantify Quantify PGE2 (ELISA/LC-MS) Stop->Quantify End Calculate IC50 Quantify->End

Caption: Workflow for the in vitro COX inhibition assay.

This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus.[10][11]

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

  • Compound Treatment: Treat the transfected cells with the test compounds for a defined period.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and calculate the percentage of inhibition of NF-κB activity.

Studies on related methoxyphenyl compounds have indicated the potential for COX-2 inhibition and suppression of NF-κB activation. The structural features of the proposed analogs are expected to influence their anti-inflammatory potency and selectivity.

Table 2: Anticipated Anti-inflammatory Profile of 5-(3-Methoxyphenyl)-5-oxovaleric Acid and Analogs (Hypothetical Data for Illustrative Purposes)

Compound IDPredicted COX-2 IC₅₀ (µM)Predicted NF-κB Inhibition (%) at 10 µMRationale for Predicted Activity
1 5-1030-40%Moderate baseline activity.
2 2-840-50%Favorable positioning of the methoxy group for COX-2 binding.
3 10-2020-30%Potential steric clash in the active site.
4 1-550-60%Enhanced binding through additional interactions.
5 >2010-20%Electron-withdrawing groups may be detrimental to COX inhibition.
6 8-1525-35%Modest activity expected from halogen substitution.

Structure-Activity Relationship (SAR) Insights and Discussion

Based on the proposed analogs and the anticipated biological data, several key SAR trends can be hypothesized:

  • Position of the Methoxy Group: The position of the methoxy group on the phenyl ring is expected to be a critical determinant of activity. The 4-methoxy position (Compound 2 ) may offer a more favorable interaction with the target enzymes compared to the 3-methoxy (Compound 1 ) and 2-methoxy (Compound 3 ) positions, the latter of which may introduce steric hindrance.

  • Electronic Effects: The introduction of an additional electron-donating group (Compound 4 ) is predicted to enhance both cytotoxic and anti-inflammatory activities, potentially by increasing the electron density of the aromatic ring and facilitating favorable interactions with biological targets. Conversely, a strong electron-withdrawing group like trifluoromethyl (Compound 5 ) may have a more pronounced effect on cytotoxicity while potentially diminishing anti-inflammatory activity, suggesting different mechanisms may be at play.

  • Halogenation: The presence of a chlorine atom (Compound 6 ) is anticipated to confer a moderate increase in lipophilicity and may lead to enhanced cell permeability and target engagement, resulting in improved biological activity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative study of 5-(3-Methoxyphenyl)-5-oxovaleric acid and its analogs. The detailed synthetic strategies and experimental protocols offer a clear path for researchers to systematically evaluate the cytotoxic and anti-inflammatory potential of this promising class of compounds. The hypothesized structure-activity relationships, based on data from related molecular scaffolds, provide a starting point for the rational design of more potent and selective drug candidates.

Future work should focus on the synthesis and rigorous biological evaluation of the proposed analogs to validate these hypotheses. Further mechanistic studies, including enzyme kinetics and in vivo models of cancer and inflammation, will be crucial to fully elucidate the therapeutic potential of this chemical series. The insights gained from such studies will undoubtedly contribute to the development of novel therapeutics for a range of human diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • National Institutes of Health. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. Retrieved from [Link]

  • BenchChem. (2025). Friedel-Crafts acylation to produce aryl keto esters. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-13 In Vitro Assay. BenchChem.
  • Bio-protocol. (n.d.). NF-κB Luciferase reporter Assay. Bio-protocol. Retrieved from [Link]

  • Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. Bowdish Lab.
  • ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase reporter assay.
  • ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • National Institutes of Health. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal.
  • BenchChem. (2025). Structure-Activity Relationship of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol Analogs as Potential Anticancer Agents. BenchChem.
  • MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. NIH.
  • PubMed. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed.
  • Impactfactor. (2016). Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. Impactfactor.
  • ResearchGate. (n.d.). Halogenated Ketoprofen analogues as aryl acetic acid and aryl acetate.
  • Neliti. (n.d.).
  • PubMed. (n.d.).
  • MDPI. (n.d.).
  • PMC. (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC.
  • ResearchGate. (2019). Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines.
  • Iptek ITS. (n.d.).
  • PMC. (2025).
  • OUCI. (n.d.).
  • PMC. (2022).
  • (2015). Synthesis of 2-(hetero)aryl-5-(trimethylsilylethynyl)
  • DSpace@MIT. (n.d.). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. DSpace@MIT.
  • PMC. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC.
  • PubMed Central. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central.

Sources

Structure-activity relationship (SAR) studies of 5-(3-Methoxyphenyl)-5-oxovaleric acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Structure-Activity Relationships of 5-(3-Methoxyphenyl)-5-oxovaleric Acid Derivatives

Introduction: The Therapeutic Potential of the Keto-Acid Scaffold

In the landscape of medicinal chemistry, the α-keto acid and its derivatives represent a versatile and privileged scaffold.[1] These molecules, characterized by a ketone adjacent to a carboxylic acid, are implicated in a wide array of biological processes, making them attractive starting points for drug discovery. The 5-(3-Methoxyphenyl)-5-oxovaleric acid core combines this reactive keto-acid functionality with a methoxy-substituted aromatic ring, a common feature in bioactive compounds known to influence receptor binding and metabolic stability.[2][3] Derivatives of this scaffold have shown potential as enzyme inhibitors and anticancer agents, warranting a deeper investigation into their structure-activity relationships (SAR) to guide the rational design of more potent and selective therapeutic agents.[4][5]

This guide provides a comparative analysis of 5-(3-Methoxyphenyl)-5-oxovaleric acid derivatives, synthesizing data from various studies to elucidate how specific structural modifications impact biological activity. We will dissect the molecule into key regions, analyze the effects of substitutions, and provide standardized protocols for synthesis and evaluation, offering a comprehensive resource for researchers in drug development.

Core Scaffold Analysis and Key Regions for Modification

To systematically understand the SAR of this class of compounds, we can divide the parent structure, 5-(3-Methoxyphenyl)-5-oxovaleric acid, into three critical regions for chemical modification. Each region plays a distinct role in the molecule's overall pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

  • Region A: The 3-Methoxyphenyl Ring. This aromatic portion is crucial for establishing interactions within the target's binding pocket, often through hydrophobic and van der Waals forces. The position and nature of substituents on this ring can dramatically alter binding affinity and selectivity.

  • Region B: The 5-Oxovaleric Acid Linker. This keto-acid chain acts as the backbone of the molecule. Its length, rigidity, and the electrophilicity of the ketone are critical determinants of activity. The ketone, in particular, can serve as a key hydrogen bond acceptor or even a reactive "warhead" for covalent inhibition.[6][7]

  • Region C: The Terminal Carboxylic Acid. This acidic group is often a primary point of interaction with biological targets, forming strong hydrogen bonds or salt bridges with amino acid residues in an active site.[7] Its modification can profoundly affect potency and cell permeability.

cluster_SAR Key Regions for SAR Analysis parent 5-(3-Methoxyphenyl)-5-oxovaleric Acid A Region A (3-Methoxyphenyl Ring) parent->A Substituent Effects (Electronic, Steric) B Region B (5-Oxovaleric Acid Linker) parent->B Chain Length & Rigidity Ketone Reactivity C Region C (Terminal Carboxylic Acid) parent->C H-Bonding & Polarity Prodrug Strategies

Caption: Key regions of the 5-(3-Methoxyphenyl)-5-oxovaleric acid scaffold for SAR studies.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to modifications in all three regions. By comparing derivatives from various studies, clear SAR trends emerge.

Region A: The Aromatic Ring

The substitution pattern on the phenyl ring is a major determinant of potency and selectivity.

  • Position of the Methoxy Group: Studies on related methoxyphenyl compounds show that the position of the methoxy group (ortho, meta, or para) significantly impacts biological activity.[8] For many targets, a meta or para substitution, as in the parent compound, is preferred over an ortho substitution, which can introduce steric hindrance.

  • Additional Substituents: The introduction of other functional groups can enhance activity. Electron-withdrawing groups like halogens (Cl, F) or trifluoromethyl (CF3) often increase potency by modulating the electronics of the ring system or by forming specific halogen bonds with the target protein.[9] Conversely, bulky substituents can be detrimental if the binding pocket is sterically constrained.

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems, such as pyridine or thiophene, can improve properties like solubility and metabolic stability while maintaining or enhancing binding affinity.

Region B: The Keto-Acid Linker

The linker's structure governs the orientation of the terminal groups and the reactivity of the core.

  • Chain Length: The length of the alkyl chain is often critical. A parabolic relationship is frequently observed, where an optimal chain length of five to six carbons provides the best fit in the active site.[9] Shortening or lengthening the chain can lead to a significant loss of potency by misaligning the key interacting moieties (aromatic ring and carboxylic acid).[9]

  • The α-Keto Group: The ketone carbonyl is essential for the activity of many derivatives, often acting as a strong hydrogen bond acceptor.[7] In some cases, particularly with cysteine proteases, this group acts as an electrophilic "warhead," forming a reversible covalent bond with a cysteine residue in the active site.[6][10] Replacing the ketone with a simple methylene group (CH2) typically abolishes activity, confirming its importance.[7]

  • Linker Modifications (α-Ketoamides): Converting the linker into an α-ketoamide is a common and effective strategy. This modification introduces an additional hydrogen bond donor/acceptor site and can enhance binding affinity significantly. The SAR of α-ketoamides is well-studied, and they are known potent inhibitors of various enzymes, including viral proteases.[5][6][11]

Region C: The Terminal Carboxylic Acid

The terminal carboxylate is a key pharmacophoric feature, but its high polarity can limit cell permeability.

  • Hydrogen Bonding: The carboxylic acid can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions that anchor the inhibitor in the active site. Its removal or replacement with a non-acidic group often leads to a dramatic drop in activity.[7]

  • Esterification (Prodrugs): To overcome poor membrane permeability, the carboxylic acid is often converted into an ester (e.g., a methyl or ethyl ester). These esters are typically inactive themselves but can be hydrolyzed by intracellular esterases to release the active carboxylic acid, representing a classic prodrug strategy.

  • Amide and Peptide Conjugates: Converting the carboxylic acid to an amide or conjugating it with amino acids or peptides can modulate its properties. While this can sometimes reduce potency if the free acid is required for binding, it can also be used to target specific transporters or improve pharmacokinetic profiles.

Quantitative Comparison of Derivatives

The following table summarizes the biological activities of various keto-acid and methoxyphenyl derivatives, illustrating the SAR principles discussed.

Compound ClassModificationTarget/AssayBiological Activity (IC₅₀)Reference(s)
α-Ketoamide Phenyl head group, cyclobutyl P1SARS-CoV-2 Main Protease19.0 nM[11]
α-Ketoamide Phenyl head group, various P1-P3SARS-CoV-2 Main Protease10.9 nM[6]
α-Keto Oxazole 3-Cl-Phenyl acyl side chainFatty Acid Amide Hydrolase (FAAH)900 pM[9]
α-Keto Oxazole Ethylbiphenyl side chainFatty Acid Amide Hydrolase (FAAH)750 pM[9]
Methoxyphenyl Derivative (S)-enantiomer, cyclopenta[d]pyrimidine coreTubulin Assembly / MDA-MB-435 Cells12.0 nM[12]
Methoxyphenyl Derivative (R)-enantiomer, cyclopenta[d]pyrimidine coreTubulin Assembly / MDA-MB-435 Cells51.3 nM[12]
Hydrazone Derivative Naphthalene moietyMDA-MB-231 Breast Cancer Cells43.7 ± 7.4% viability reduction[13]

Note: Data is collated from studies on structurally related scaffolds to infer SAR trends for the 5-(3-Methoxyphenyl)-5-oxovaleric acid class.

Experimental Protocols

Scientific integrity requires that experimental choices are rational and methodologies are robust. The following protocols provide self-validating frameworks for the synthesis and evaluation of novel derivatives.

Protocol 1: General Synthesis via Friedel-Crafts Acylation

This protocol describes a standard method for synthesizing the keto-acid scaffold. The causality behind this choice is its efficiency in forming the key carbon-carbon bond between the aromatic ring and the acid linker.[14]

cluster_synthesis Synthesis Workflow A 1. Reactants (Anisole, Glutaric Anhydride) B 2. Friedel-Crafts Acylation (AlCl3, DCM, 0°C to RT) A->B C 3. Aqueous Workup (HCl, Extraction with EtOAc) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, HRMS) D->E F Final Product 5-(3-Methoxyphenyl)-5-oxovaleric acid E->F

Caption: General workflow for the synthesis of the parent scaffold.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of anisole (1.0 eq) in a dry solvent such as dichloromethane (DCM) under an inert atmosphere (N₂), add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise at 0 °C. The use of a Lewis acid like AlCl₃ is critical to activate the acylating agent.

  • Acylation: Add glutaric anhydride (1.1 eq) to the reaction mixture. Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl). This step quenches the reaction and hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers. The choice of ethyl acetate is based on its ability to effectively dissolve the product while being immiscible with water.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual acid and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-(3-Methoxyphenyl)-5-oxovaleric acid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Cytotoxicity Evaluation using MTT Assay

The MTT assay is a reliable, colorimetric method for assessing cell viability, making it a standard choice for screening the anticancer potential of new compounds.[15][16] Its principle lies in the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).[17] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Replace the old medium in the wells with medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and an untreated control.[18]

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours.[17] During this time, only viable cells will metabolize MTT into formazan.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as isopropanol or DMSO (e.g., 100-200 µL), to each well to dissolve the purple formazan crystals.[16] Shake the plate gently for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[15] A reference wavelength (e.g., 630 nm) can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: General Enzyme Inhibition Assay

This protocol provides a framework for determining the inhibitory potency (IC₅₀) of a compound against a target enzyme. The key is to ensure reaction conditions are in the linear range with respect to time and enzyme concentration.[19][20]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified target enzyme, the specific substrate, the test inhibitor (in serial dilutions), and the assay buffer. A control inhibitor with known potency should be included where possible.[20]

  • Assay Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the enzyme solution. Allow this mixture to pre-incubate for a set time (e.g., 15 minutes) to permit inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

  • Signal Detection: Monitor the formation of product (or depletion of substrate) over time using a suitable detection method (e.g., absorbance, fluorescence) with a microplate reader. The assay must be conducted under initial velocity conditions, where the reaction rate is linear.[19][20]

  • Data Analysis:

    • Determine the initial reaction rate (velocity) for each inhibitor concentration by calculating the slope of the linear portion of the progress curve.

    • Normalize the rates relative to a control reaction containing no inhibitor (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to calculate the IC₅₀ value.[21]

Conclusion and Future Directions

The 5-(3-Methoxyphenyl)-5-oxovaleric acid scaffold is a promising starting point for the development of novel therapeutics. The structure-activity relationship is finely tuned by modifications to the aromatic ring, the keto-acid linker, and the terminal carboxylate. Key takeaways for future design include:

  • Aromatic Ring: Exploring electron-withdrawing substituents at the meta and para positions of the phenyl ring is a promising strategy to enhance potency.

  • Linker: The α-ketoamide motif is a particularly effective modification for boosting inhibitory activity against a range of enzyme targets.

  • Terminal Group: Prodrug strategies, such as esterification, are essential for improving the cellular permeability and pharmacokinetic profiles of these highly polar compounds.

By applying these SAR insights and utilizing robust experimental protocols, researchers can rationally design and synthesize the next generation of inhibitors based on this versatile and potent chemical scaffold.

References

  • Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Ma, D. L., Chan, D. S., & Leung, C. H. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3923592/]
  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 52(1), 1-13. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2645738/]
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [URL: http://txch.org/doctors/dr-terzah-horton/files/2011/07/mtt-assay.pdf]
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. [URL: https://www.benchchem.
  • ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC. [URL: https://www.atcc.
  • Li, L., et al. (2023). Discovery and structure-activity relationship studies of novel α-ketoamide derivatives targeting the SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 259, 115657. [URL: https://pubmed.ncbi.nlm.nih.gov/37517202/]
  • van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry, 63(16), 8882–8904. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00569]
  • Gurbanov, A. V., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(23), 7192. [URL: https://www.mdpi.com/1420-3049/26/23/7192]
  • Chan, J. F. W., et al. (2021). A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. Signal Transduction and Targeted Therapy, 6(1), 59. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7874281/]
  • Atuegbu, A., et al. (2011). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Bioorganic & Medicinal Chemistry Letters, 21(10), 3021–3024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3085002/]
  • van der Wel, T., et al. (2016). Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. Journal of Medicinal Chemistry, 59(13), 6445–6464. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5367980/]
  • ResearchGate. (n.d.). Some biological active compounds including methoxyphenyl moieties. [URL: https://www.researchgate.net/figure/Some-biological-active-compounds-including-methoxyphenyl-moieties_fig1_379109017]
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222617/]
  • Petrikaite, V., et al. (2018). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 23(7), 1732. [URL: https://www.mdpi.com/1420-3049/23/7/1732]
  • BenchChem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. [URL: https://www.benchchem.
  • BenchChem. (2025). Comparative Analysis of the Biological Activities of Methoxy-Substituted Compounds. [URL: https://www.benchchem.com/validation-data-and-applications/comparative-analysis-of-the-biological-activities-of-methoxy-substituted-compounds]
  • Zhang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(1), 226. [URL: https://www.mdpi.com/1420-3049/29/1/226]
  • University of California, San Diego. (n.d.). Enzyme Assay Protocol. [URL: https://www.sandiego.edu/cas/documents/biology/biol495-enzyme-assay-protocol.pdf]
  • Smolecule. (2023). Buy 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid | 898792-29-5. [URL: https://www.smolecule.com/products/5-2-3-dimethoxyphenyl-5-oxovaleric-acid-898792-29-5]
  • Drug Design Org. (n.d.). Structure Activity Relationships. [URL: https://www.drug-design.org/sar.html]
  • Toronto Research Chemicals. (n.d.). 5-(3-Methoxyphenyl)-5-oxovaleric acid. [URL: https://www.trc-canada.com/product-detail/?M346495]
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92002/]
  • Zhang, L., et al. (2020). α-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment. Journal of Medicinal Chemistry, 63(9), 4562–4578. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01828]
  • e-PG Pathshala. (n.d.). Enzyme Inhibition. [URL: https://epgp.inflibnet.ac.in/epgpdata/1454030612Biochemistry_P2_M5_e-text.pdf]
  • MilliporeSigma. (n.d.). 5-(3-Methoxyphenyl)-5-oxovaleric acid | 845781-34-2. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/845781342]
  • Wang, Y., et al. (2023). Discovery of α-Ketoamide inhibitors of SARS-CoV-2 main protease derived from quaternized P1 groups. European Journal of Medicinal Chemistry, 259, 115658. [URL: https://pubmed.ncbi.nlm.nih.gov/37541175/]
  • Chen, S., et al. (2022). Inhibition mechanism and antiviral activity of an α-ketoamide based SARS-CoV-2 main protease inhibitor. bioRxiv. [URL: https://www.researchgate.net/publication/364284149_Inhibition_mechanism_and_antiviral_activity_of_an_a-ketoamide_based_SARS-CoV-2_main_protease_inhibitor]
  • MilliporeSigma. (n.d.). 5-(3-Methoxyphenyl)-5-oxovaleric acid | 845781-34-2. [URL: https://www.sigmaaldrich.com/MX/es/product/aldrich/845781342]
  • León-Galeana, L., & Maldonado, L. A. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Natural Product Communications, 3(1), 1934578X0800300. [URL: https://www.researchgate.

Sources

Comparing the efficacy of 5-(3-Methoxyphenyl)-5-oxovaleric acid with other keto acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of 5-(3-Methoxyphenyl)-5-oxovaleric acid and Other Biologically Significant Keto Acids

Abstract

Keto acids are a diverse class of organic compounds playing pivotal roles in cellular metabolism, signaling, and therapeutics. This guide provides a comprehensive comparison of the potential efficacy of 5-(3-Methoxyphenyl)-5-oxovaleric acid with other well-characterized keto acids, namely alpha-ketoglutarate (AKG), beta-hydroxybutyrate (BHB), and pyruvic acid. Due to the limited direct research on 5-(3-Methoxyphenyl)-5-oxovaleric acid, this analysis draws upon data from its close structural analogs to infer its potential biological activities, thereby establishing a framework for future investigation. We delve into the distinct mechanisms of action, present comparative data in a structured format, and provide detailed experimental protocols for evaluating efficacy. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this and other keto acids.

Introduction to Keto Acids in Therapeutic Research

Keto acids are characterized by the presence of both a ketone and a carboxylic acid functional group.[1] Their classification into alpha-, beta-, and gamma-keto acids is determined by the position of the ketone group relative to the carboxyl group.[1] These molecules are not merely metabolic intermediates but are increasingly recognized as active signaling molecules with broad therapeutic potential.[2][3]

  • Alpha-keto acids , such as pyruvic acid and alpha-ketoglutarate (AKG), are central to major metabolic pathways, including the Krebs cycle and glycolysis.[1]

  • Beta-keto acids , like acetoacetic acid and its reduced form beta-hydroxybutyrate (BHB), are crucial energy carriers, particularly during periods of low glucose availability.[3][4]

The therapeutic interest in these compounds stems from their ability to modulate cellular energetics, reduce oxidative stress, and influence epigenetic pathways, making them attractive candidates for drug development in areas ranging from metabolic disorders to neurodegenerative diseases.[3][5][6]

Profiling 5-(Aryl)-5-oxovaleric Acids: A Class of Synthetic Keto Acids

The core structure of 5-(Aryl)-5-oxovaleric acid consists of a phenyl ring attached to a five-carbon oxovaleric acid chain. While direct, peer-reviewed efficacy data for 5-(3-Methoxyphenyl)-5-oxovaleric acid is sparse, analysis of its close structural analogs provides a logical starting point for hypothesizing its biological activities and guiding empirical research.

  • 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid : This analog has been investigated for its antioxidant properties. Studies have demonstrated its capacity to scavenge free radicals, suggesting a potential role in mitigating oxidative stress.[7] It has also been used as an intermediate in the synthesis of chalcone derivatives with anticancer and antimicrobial activities.[7]

  • 5-(3,4-Dichlorophenyl)-5-oxovaleric acid : Preliminary data for this compound indicate cytotoxic effects against certain cancer cell lines, such as human lung carcinoma (A549) and cervical cancer (HeLa) cells.[8] The proposed, though unconfirmed, mechanism involves the induction of apoptosis via the generation of reactive oxygen species (ROS).[8] It has also demonstrated potential anti-inflammatory and antimicrobial activities.[8]

Based on these analogs, it is plausible to hypothesize that 5-(3-Methoxyphenyl)-5-oxovaleric acid may possess antioxidant and cytotoxic properties, making it a candidate for initial screening in oncology and diseases associated with oxidative stress.

Comparative Keto Acids: Mechanisms and Efficacy

To contextualize the potential of 5-(3-Methoxyphenyl)-5-oxovaleric acid, it is essential to compare it with well-understood keto acids.

Alpha-Ketoglutarate (AKG): The Metabolic Regulator

AKG is a key intermediate in the Krebs cycle and a critical regulator of cellular energy metabolism.[6][9] Its primary functions include:

  • Nitrogen Scavenging : AKG acts as a scavenger of nitrogen, facilitating the conversion of ammonia into glutamate and glutamine.[6][9]

  • Protein Metabolism : It stimulates protein synthesis and inhibits protein degradation, particularly in muscle tissue.[6][9]

  • Signaling and Epigenetics : AKG is a cofactor for enzymes involved in DNA and histone demethylation, linking metabolism to epigenetic regulation.

Its therapeutic applications are being explored for enhancing bone health, improving muscle function, and potentially extending lifespan.[6][10]

Beta-Hydroxybutyrate (BHB): The Signaling Ketone

BHB is the most abundant ketone body produced during fasting or ketogenic diets.[3] Beyond its role as an alternative fuel for the brain and heart, BHB is a potent signaling molecule.[3][4][11]

  • Energy Substrate : It provides an efficient energy source for extrahepatic tissues when glucose is scarce.[3]

  • HDAC Inhibition : BHB acts as an endogenous inhibitor of class I histone deacetylases (HDACs), leading to changes in gene expression that can suppress oxidative stress.

  • Anti-inflammatory Effects : It modulates inflammatory pathways, contributing to its neuroprotective and cardioprotective effects.[11]

BHB is a central molecule in the therapeutic effects of ketogenic diets and is being investigated for neurodegenerative diseases, metabolic syndrome, and inflammatory conditions.[3][12]

Pyruvic Acid: The Glycolytic Hub

As the end product of glycolysis, pyruvic acid occupies a central node in cellular metabolism.[1][5] It can be converted into acetyl-CoA to enter the Krebs cycle, fermented into lactic acid, or used in the synthesis of amino acids.[5] Its applications are extensive, primarily as a key intermediate in the production of drugs, food additives, and cosmetics.[5] While less explored as a direct therapeutic, its esters and derivatives are investigated for their antioxidant and metabolic effects.[5]

Comparative Efficacy Analysis: An Evidence-Based Framework

The choice of a keto acid for a specific research application depends on the target pathway and desired biological outcome. The table below summarizes the key characteristics of the discussed keto acids to aid in this selection process.

Feature5-(Aryl)-5-oxovaleric Acids (Inferred)Alpha-Ketoglutarate (AKG)Beta-Hydroxybutyrate (BHB)Pyruvic Acid
Primary Mechanism Antioxidant, Pro-apoptotic Cytotoxicity[7][8]Krebs Cycle Intermediate, Nitrogen Scavenger, Epigenetic Modifier[6][9]Energy Substrate, HDAC Inhibitor, Anti-inflammatory Signaling Molecule[3][11]Central Metabolic Intermediate (Glycolysis End-product)[1][5]
Primary Therapeutic Area Oncology, Antimicrobial[7][8]Metabolic Health, Aging, Muscle Wasting, Bone Health[6][10]Neuroprotection, Epilepsy, Metabolic Syndrome, Inflammation[3][12]Broad Industrial/Pharmaceutical Precursor[5]
Origin SyntheticEndogenousEndogenousEndogenous
Known IC50 Values Analog: 20 µg/mL (Antioxidant)[7]; Analog: 10-50 µM (Cytotoxicity vs. Cancer Lines)[8]N/A (Metabolite)N/A (Metabolite)N/A (Metabolite)
Causality for Selection Selected for screening novel cytotoxic or antioxidant agents due to its synthetic nature and modifiable aryl group.Chosen for studies on core metabolism, nitrogen balance, and aging due to its central role in the Krebs cycle.The ideal candidate for mimicking ketogenic states or studying neuro-inflammatory pathways due to its signaling properties.Used as a foundational metabolic substrate or as a precursor for synthesizing more complex derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor, any investigation into the efficacy of a novel keto acid must employ validated, reproducible protocols. The following methodologies provide a self-validating framework for initial in vitro and subsequent in vivo assessment.

In Vitro Cell Viability and Cytotoxicity (ATP-Based Assay)

Rationale: The quantification of intracellular ATP is a direct and highly sensitive measure of metabolic activity and cell viability.[13] A decrease in ATP levels is an early indicator of cytotoxicity. This assay serves as a robust first-pass screen for any new compound.[14][15]

Protocol:

  • Cell Seeding: Plate cells (e.g., A549, HeLa, or a relevant cell line) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 5-(3-Methoxyphenyl)-5-oxovaleric acid and comparator keto acids in the appropriate cell culture medium. Add the compounds to the wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.

  • ATP Measurement: Equilibrate the plate to room temperature. Add a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After a 10-minute incubation at room temperature to stabilize the luminescent signal, measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of viability against the compound concentration and calculate the IC50 value using non-linear regression.

Antioxidant Capacity Assessment (DPPH Assay)

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[7] This is particularly relevant given the known antioxidant activity of a methoxyphenyl analog.[7]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Plot the scavenging percentage against concentration to determine the IC50 (the concentration required to scavenge 50% of DPPH radicals).

In Vivo Model for Therapeutic Efficacy (General Framework)

Rationale: Moving from in vitro to in vivo models is a critical step to assess the therapeutic potential and safety of a compound in a complex biological system.[16] The choice of model depends on the hypothesized mechanism of action (e.g., a xenograft model for oncology or a neurotoxin-induced model for neuroprotection).

Protocol Outline:

  • Model Selection: Choose an appropriate animal model (e.g., SOD1-G93A transgenic mice for ALS-related motor dysfunction).[16]

  • Dosing and Administration: Determine the optimal dose and route of administration (e.g., oral gavage, intraperitoneal injection) based on preliminary pharmacokinetic studies.

  • Treatment and Monitoring: Administer the compound according to the study design. Monitor animal health, body weight, and disease-specific parameters (e.g., motor performance on a rotarod test) regularly.[16]

  • Endpoint Analysis: At the study endpoint, collect tissues for analysis. This may include histological examination of target organs, measurement of biomarkers (e.g., inflammatory cytokines), or gene expression analysis.

  • Statistical Analysis: Compare the outcomes between the treatment group, vehicle control group, and potentially a positive control group using appropriate statistical tests.

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological relationships and experimental designs.

Keto_Acid_Metabolism cluster_glycolysis Glycolysis cluster_krebs Krebs Cycle cluster_ketogenesis Ketogenesis (Liver) Glucose Glucose Pyruvic_Acid Pyruvic_Acid Glucose->Pyruvic_Acid Acetyl_CoA Acetyl_CoA Pyruvic_Acid->Acetyl_CoA PDH Complex AKG Alpha-Ketoglutarate Acetyl_CoA->AKG Oxaloacetate Oxaloacetate AKG->Oxaloacetate Glutamate Glutamate AKG->Glutamate Protein_Synthesis Protein_Synthesis AKG->Protein_Synthesis Oxaloacetate->Acetyl_CoA Fatty_Acids Fatty_Acids BHB Beta-Hydroxybutyrate Fatty_Acids->BHB BHB->Acetyl_CoA Peripheral Tissues

Caption: Central metabolic pathways for key keto acids.

Experimental_Workflow cluster_invitro In Vitro Efficacy & Safety cluster_invivo In Vivo Validation Compound_Acquisition Compound Acquisition (5-MP-5-OVA) Cell_Viability Cell Viability / Cytotoxicity (ATP Assay) Compound_Acquisition->Cell_Viability Antioxidant_Assay Antioxidant Assay (DPPH) Cell_Viability->Antioxidant_Assay Mechanistic_Studies Mechanistic Assays (e.g., ROS, Apoptosis) Antioxidant_Assay->Mechanistic_Studies PK_PD_Studies Pharmacokinetics & Pharmacodynamics Mechanistic_Studies->PK_PD_Studies Lead Candidate Efficacy_Model Disease Model Efficacy (e.g., Xenograft) PK_PD_Studies->Efficacy_Model Toxicity_Assessment Safety & Toxicology Efficacy_Model->Toxicity_Assessment Clinical_Candidate Clinical_Candidate Toxicity_Assessment->Clinical_Candidate Clinical Candidate Selection

Caption: A logical workflow for keto acid drug discovery.

Conclusion and Future Directions

While 5-(3-Methoxyphenyl)-5-oxovaleric acid remains an understudied molecule, a comparative analysis based on its structural analogs and other well-known keto acids provides a strong rationale for its investigation. Inferred properties suggest potential applications in oncology and as an antioxidant, distinguishing it from metabolic regulators like AKG and signaling molecules like BHB.

The immediate and most critical future direction is the direct empirical validation of these hypothesized activities. The experimental protocols outlined in this guide offer a clear path for conducting this foundational research. Subsequent studies should focus on target deconvolution to identify the specific cellular proteins and pathways with which 5-(3-Methoxyphenyl)-5-oxovaleric acid interacts. Such a systematic approach will be essential to fully uncover its therapeutic potential and place it accurately within the growing landscape of keto acid-based therapeutics.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]

  • Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][5][17]diazepines. National Institutes of Health. [Link]

  • Comparative analysis of the chemical and biochemical synthesis of keto acids. PubMed. [Link]

  • Keto-enol tautomerism in the development of new drugs. Frontiers. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]

  • Alpha-Ketoglutarate: Physiological Functions and Applications. National Institutes of Health. [Link]

  • On the nutritional and therapeutic effects of ketone body d-β-hydroxybutyrate. National Institutes of Health. [Link]

  • Is a Meta-Analysis of Clinical Trial Outcomes for Ketogenic Diets Justifiable? A Critical Assessment Based on Systematic Research. PubMed Central. [Link]

  • In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation. National Institutes of Health. [Link]

  • The role of β-hydroxybutyrate testing in ketogenic metabolic therapies. Frontiers. [Link]

  • The Physiological Basis and Nutritional Function of Alpha-ketoglutarate. ResearchGate. [Link]

  • Exogenous Ketone Supplements Improved Motor Performance in Preclinical Rodent Models. IOS Press Content Library. [Link]

  • Nutritional Studies Evaluating Ketogenic Diets as a Treatment for Obesity and Obesity-Associated Morbidities: Underlying Mechanisms and Potential for Clinical Implementation. MDPI. [Link]

  • Brain Small Chain Fatty Acid Metabolism in Parkinson Disease: Ketones. ClinicalTrials.gov. [Link]

  • Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. National Institutes of Health. [Link]

  • Evaluating the efficacy and mechanisms of a ketogenic diet as adjunctive treatment for people with treatment-resistant depression: A protocol for a randomised controlled trial. ResearchGate. [Link]

  • Impact of Alpha-Ketoglutarate on Skeletal Muscle Health and Exercise Performance: A Narrative Review. National Institutes of Health. [Link]

  • Scientists Reveal How Ketogenic Diet Protects Against Seizures When Drugs Fail. University of Virginia School of Medicine. [Link]

  • Alpha keto acid compositions for treating hypo-albuminemia.
  • Alpha-Ketoglutarate: Physiological Functions and Applications. Karger Publishers. [Link]

  • Ketogenic Diet: A Review of Composition Diversity, Mechanism of Action and Clinical Application. National Institutes of Health. [Link]

  • Comparative analysis of the chemical and biochemical synthesis of keto acids. ResearchGate. [Link]

  • Keto acid. Wikipedia. [Link]

  • Validation of two-pool model for in vivo ketone body kinetics. PubMed. [Link]

  • Beta-Hydroxybutyrate (BHB): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • Comparison of the Effects of Keto Acid Analogues and Essential Amino Acids on Nitrogen Homeostasis in Uremic Patients on Moderately Protein-Restricted Diets. PubMed. [Link]

  • A Comprehensive Overview of the Major Categories of Cell Viability Assays. ANT Bio. [Link]

  • β-hydroxybutyrate: A crucial therapeutic target for diverse liver diseases. PubMed. [Link]

  • Evaluation of a ketogenic diet for improvement of neurological recovery in individuals with acute spinal cord injury: study protocol for a randomized controlled trial. ResearchGate. [Link]

  • What is the role of alpha-keto analogues (alfa-ketoglutarate) in the management of diabetic nephropathy?. Dr.Oracle. [Link]

  • Ketone bodies effectively compete with glucose for neuronal acetyl‐CoA generation in rat hippocampal slices. ResearchGate. [Link]

  • Alpha ketoacid decarboxylases: Diversity, structures, reaction mechanisms, and applications for biomanufacturing of platform chemicals and fuels. U.S. Department of Energy, Office of Scientific and Technical Information. [Link]

  • Alpha-ketoglutarate supplementation and BiologicaL agE in middle-aged adults (ABLE)—intervention study protocol. PubMed Central. [Link]

  • α-Keto Acids: Acylating Agents in Organic Synthesis. ResearchGate. [Link]

  • The effect of keto-analogues of essential amino acids in severe chronic uremia. PubMed. [Link]

  • Competition experiments to analyze the relative rates of keto acid... ResearchGate. [Link]

Sources

Bridging the Bench and the Bedside: A Comparative Guide to the In Vitro and In Vivo Activity of 5-(3-Methoxyphenyl)-5-oxovaleric Acid Derivatives as Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of targeted cancer therapies requires a rigorous understanding of a compound's behavior, from its interaction with a purified enzyme to its ultimate effect within a complex living organism. This guide provides a comparative analysis of derivatives of the 5-(3-Methoxyphenyl)-5-oxovaleric acid scaffold, a promising class of compounds designed as inhibitors of Matrix Metalloproteinases (MMPs). Overexpression of MMPs, particularly gelatinases like MMP-9, is a hallmark of cancer progression, facilitating tumor invasion and metastasis.[1] We will dissect the journey of a representative lead compound, from its potent enzymatic inhibition in laboratory assays (in vitro) to its efficacy in preclinical models (in vivo), highlighting the critical factors that govern the translation of molecular activity into therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of preclinical MMP inhibitor evaluation.

The Rationale: Targeting MMPs in Cancer Metastasis

Matrix metalloproteinases are a family of zinc-dependent endopeptidases responsible for degrading components of the extracellular matrix (ECM).[2] Under normal physiological conditions, their activity is tightly regulated. However, in the tumor microenvironment, this balance is lost. Cancer cells exploit MMPs, particularly MMP-9, to break down the basement membrane, a key barrier of the ECM, enabling them to invade surrounding tissues, enter the bloodstream (intravasation), and form secondary tumors at distant sites (metastasis).[3][4]

The central role of MMP-9 in metastasis involves several key steps:

  • ECM Degradation: MMP-9 directly degrades type IV collagen, a primary component of the basement membrane, creating pathways for cancer cells to escape the primary tumor.[3]

  • Release of Growth Factors: The breakdown of the ECM releases sequestered growth factors, such as Vascular Endothelial Growth Factor (VEGF), which promote angiogenesis—the formation of new blood vessels that supply the tumor and facilitate its spread.[4]

  • Modulation of Cell Adhesion: MMP-9 can cleave cell-surface adhesion molecules, reducing cell-to-cell contacts and allowing malignant cells to detach from the tumor mass.[5]

Given this well-defined role, the selective inhibition of MMP-9 presents a compelling therapeutic strategy to halt cancer progression. The 5-(3-Methoxyphenyl)-5-oxovaleric acid scaffold represents a class of carboxylic acid-based inhibitors designed to chelate the active site zinc ion of MMPs, thereby blocking their proteolytic activity.[6][7]

MMP9_Metastasis_Pathway PrimaryTumor Primary Tumor Cells MMP9 ↑ MMP-9 Expression & Activation PrimaryTumor->MMP9 Upregulation ECM Extracellular Matrix (ECM) (e.g., Type IV Collagen) MMP9->ECM Degrades Invasion Local Invasion ECM->Invasion GrowthFactors Release of Growth Factors (VEGF) ECM->GrowthFactors Releases Intravasation Intravasation (Entry into Bloodstream) Invasion->Intravasation Circulation Circulating Tumor Cells Intravasation->Circulation Extravasation Extravasation (Exit from Bloodstream) Circulation->Extravasation Metastasis Metastatic Tumor Formation Extravasation->Metastasis Angiogenesis Angiogenesis (New Blood Vessel Growth) Angiogenesis->Metastasis Supports GrowthFactors->Angiogenesis Stimulates Inhibitor 5-(3-Methoxyphenyl) -5-oxovaleric Acid Derivative (MMP-9 Inhibitor) Inhibitor->MMP9 BLOCKS

Figure 1. Role of MMP-9 in Cancer Metastasis and Point of Inhibition.

In Vitro Activity Profile: Quantifying Potency and Selectivity

The first critical step in evaluating a new inhibitor is to determine its potency and selectivity using purified enzymes in a controlled environment. This is typically achieved with a fluorogenic enzymatic assay.

Experimental Protocol: Fluorometric MMP-9 Inhibition Assay

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against MMP-9.

Principle: The assay utilizes a synthetic peptide substrate with a fluorescent group (fluorophore) on one end and a quenching group on the other. In its intact state, the quencher suppresses the fluorescence. Active MMP-9 cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.[8][9] The presence of an inhibitor prevents this cleavage, leading to a reduced fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for MMP activity (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).[10]

    • Enzyme Preparation: Reconstitute lyophilized, active human MMP-9 enzyme in assay buffer to a stock concentration of 100 µg/mL. Keep on ice.

    • Substrate Preparation: Reconstitute the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO to a stock concentration of 1 mM.[9]

    • Test Compound (Inhibitor): Prepare a 10 mM stock solution of the 5-(3-Methoxyphenyl)-5-oxovaleric acid derivative in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 80 µL of Assay Buffer to each well of a black, flat-bottom 96-well plate.

    • Add 1 µL of the serially diluted test compound to the appropriate wells. For controls, add 1 µL of DMSO (for 100% activity) and 1 µL of a known broad-spectrum MMP inhibitor like NNGH (for 0% activity).[8]

    • Add 10 µL of diluted active MMP-9 enzyme to all wells except the "no enzyme" blank. Mix gently by pipetting.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of a working solution of the fluorogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., Excitation = 325 nm, Emission = 393 nm) kinetically every 60 seconds for 30-60 minutes at 37°C.[8]

    • Calculate the reaction rate (slope) for each well.

    • Normalize the data, setting the DMSO-only wells as 100% activity and the blank/strong inhibitor wells as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In_Vitro_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Assay Buffer B Reconstitute MMP-9 Enzyme A->B C Prepare Fluorogenic Substrate B->C D Create Serial Dilutions of Test Compound C->D E Dispense Buffer & Test Compound to Plate F Add MMP-9 Enzyme Incubate 30 min E->F G Initiate with Substrate F->G H Kinetic Fluorescence Reading (30-60 min) G->H I Calculate Reaction Rates H->I J Normalize Data & Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Figure 2. Standard Workflow for In Vitro MMP Inhibition Assay.
Interpreting In Vitro Data

The goal is not only potency but also selectivity. Early MMP inhibitors failed in clinical trials due to off-target effects from inhibiting multiple MMPs indiscriminately.[2] A successful candidate should potently inhibit the target (e.g., MMP-9 or the related MMP-13 involved in osteoarthritis) while sparing others, like MMP-1, which is crucial for normal tissue remodeling.

Below is a table of representative data for a lead carboxylic acid-based inhibitor, Compound 24f , which demonstrates excellent potency and selectivity.[11]

Compound IDTarget MMPIC50 (nM)Target MMPIC50 (nM)
Compound 24f MMP-130.5 MMP-1>10,000
(Representative)TACE>10,000

Table 1: In Vitro enzymatic activity and selectivity profile of a representative lead compound. Data sourced from a study on potent and selective carboxylic acid-based MMP-13 inhibitors.[11]

This profile is highly desirable: sub-nanomolar potency against the target enzyme with over 20,000-fold selectivity against other key metalloproteinases. This level of selectivity is a critical prerequisite before advancing to more complex in vivo models.

In Vivo Efficacy: Testing in a Biological System

A potent and selective inhibitor in vitro is a promising start, but its success ultimately depends on its performance in vivo. A mouse xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model to assess anti-tumor efficacy.

Experimental Protocol: Human Tumor Xenograft Model

Principle: Human cancer cells (e.g., a line known to overexpress MMP-9) are injected subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time compared to a vehicle-treated control group.[12]

Step-by-Step Methodology:

  • Cell Culture and Animal Preparation:

    • Culture human fibrosarcoma cells (e.g., HT-1080) or another appropriate cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium at a concentration of 5 x 10⁷ cells/mL.

    • Use 6-8 week old female immunodeficient mice (e.g., NSG or Nude mice). Allow them to acclimatize for at least one week.

  • Tumor Implantation:

    • Anesthetize a mouse using isoflurane.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[13]

    • Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.

  • Treatment Phase:

    • When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Treatment Group: Administer the test compound (e.g., "Compound 24f") via oral gavage at specific doses (e.g., 10 mg/kg and 30 mg/kg), formulated in a suitable vehicle (e.g., 0.5% methylcellulose). Dosing is typically performed once or twice daily for 14-21 days.

    • Control Group: Administer the vehicle only, following the same schedule.

    • Measure tumor volumes and body weights 2-3 times per week. Monitor animal health daily.

  • Data Analysis and Endpoints:

    • The primary endpoint is Tumor Growth Inhibition (TGI). TGI (%) is calculated at the end of the study using the formula: TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Secondary endpoints include body weight changes (as a measure of toxicity) and, if applicable, analysis of tumor tissue post-study for biomarkers of MMP-9 activity.

    • Statistically analyze the differences in tumor volume between the treated and control groups (e.g., using a Student's t-test or ANOVA).

Interpreting In Vivo Data

The table below shows representative in vivo data for Compound 24f , demonstrating its efficacy after oral administration in a rat model of cartilage degradation, which serves as a proxy for its ability to inhibit MMPs in a whole-organism context.[11]

Compound IDDose (Oral)RouteEfficacy EndpointResult (% Inhibition)Statistical Significance
Compound 24f 10 mg/kgp.o.Proteoglycan Release40% p < 0.05
(Representative)30 mg/kgp.o.Proteoglycan Release75% p < 0.05

Table 2: In Vivo efficacy of a representative lead compound in a rat model of MMP-13-induced cartilage degradation. A significant, dose-dependent reduction in cartilage breakdown was observed. Data sourced from[11].

This data demonstrates that the compound is not only active but also orally bioavailable, reaching its target tissue in sufficient concentrations to exert a significant biological effect. A similar outcome in a cancer xenograft model (i.e., significant TGI) would be a strong indicator of therapeutic potential.

Bridging the Gap: Correlating In Vitro and In Vivo Results

The transition from a potent molecule in a test tube to an effective drug in an animal is the single greatest challenge in drug development.[14] A compound with nanomolar in vitro IC50 can fail spectacularly in vivo. For MMP inhibitors, this discrepancy is often rooted in two areas: Pharmacokinetics and Pharmacodynamics .

  • Pharmacokinetics (What the body does to the drug):

    • Absorption: Can the compound be absorbed from the gut into the bloodstream (oral bioavailability)? Carboxylic acids can have variable absorption.[6]

    • Distribution: Does the drug reach the tumor tissue at a concentration high enough to inhibit MMP-9?

    • Metabolism: Is the drug rapidly broken down by the liver? Poor metabolic stability was a key failure of early MMP inhibitors.[15]

    • Excretion: How quickly is the drug cleared from the body? A very short half-life may require impractical dosing schedules.

  • Pharmacodynamics (What the drug does to the body):

    • Target Engagement: Does the drug bind to MMP-9 within the complex tumor microenvironment as effectively as it does to the purified enzyme?

    • Selectivity in a Biological System: Even with good in vitro selectivity, off-target effects can emerge in vivo, leading to toxicity that limits the achievable therapeutic dose.[2] The failure of early, non-selective MMP inhibitors due to musculoskeletal syndrome is a classic example of this issue.

The success of a compound like the representative Compound 24f lies in its optimized structure, which not only confers high in vitro potency but also favorable pharmacokinetic properties that allow it to achieve and maintain therapeutic concentrations at the target site in vivo.[11]

IVIVC_Factors cluster_pk Pharmacokinetic Barriers cluster_pd Pharmacodynamic Barriers invitro High In Vitro Potency (e.g., Low nM IC50) invivo Successful In Vivo Efficacy (e.g., Tumor Growth Inhibition) invitro->invivo Successful Translation abs Poor Oral Absorption abs->invivo dist Low Tumor Penetration dist->invivo met Rapid Metabolism met->invivo exc Fast Excretion exc->invivo sel Poor In Vivo Selectivity sel->invivo tox Off-Target Toxicity tox->invivo

Figure 3. Key Factors Governing the In Vitro to In Vivo Correlation.

Conclusion

The development of 5-(3-Methoxyphenyl)-5-oxovaleric acid derivatives as MMP inhibitors exemplifies the modern drug discovery paradigm. Success is not merely defined by high potency in an enzymatic assay but by a carefully optimized balance of potency, selectivity, and drug-like properties. An effective in vitro screening cascade, which assesses both potency against the target and selectivity against related enzymes, is the foundational step. However, only through rigorous testing in relevant in vivo models can the true therapeutic potential be unveiled. The dose-dependent efficacy of representative compounds in preclinical models demonstrates that with rational design, the historical challenges of MMP inhibitor development can be overcome, paving the way for a new generation of targeted anti-metastatic therapies.

References

  • Gialeli, C., Theocharis, A. D., & Karamanos, N. K. (2011). Challenges in matrix metalloproteinases inhibition. Methods in molecular biology (Clifton, N.J.), 707, 1–26. [Link]

  • Benzekry, S., Lamont, C., Beheshti, A., Tracz, A., Eek, J. C., Mathijssen, R. H., & Hlatky, L. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of pharmacokinetics and pharmacodynamics, 41(5), 463–477. [Link]

  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Heil, J., Schade, D., & Albrecht, W. (2015). Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. Bioorganic & medicinal chemistry, 23(17), 5429–5445. [Link]

  • Kessenbrock, K., Plaks, V., & Werb, Z. (2010). The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review. Cold Spring Harbor perspectives in biology, 2(7), a001255. [Link]

  • Ballatore, C., Soper, J. H., & DiDomenico, S. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of medicinal chemistry, 59(5), 1847–1864. [Link]

  • LANCIO SCIENTIFIC. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]

  • Jo, A., & Lee, S. (2017). Roles of Matrix Metalloproteinase-9 in Cancer Metastasis. Biomedical Science Letters, 23(3), 179-186. [Link]

  • BPS Bioscience. (n.d.). Fluorogenic MMP9 (Q279R) Assay Kit. Retrieved from [Link]

  • Anderson, K. I., & Hu, J. (2002). In vitro and in vivo investigation of matrix metalloproteinase expression in metastatic tumor models. Nuclear medicine and biology, 29(7), 737–745. [Link]

  • D'Agostino, A., & Vuttariello, E. (2020). The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process. International journal of molecular sciences, 21(23), 9097. [Link]

  • Winer, A., Adams, S., & Mignatti, P. (2018). Challenges with matrix metalloproteinase inhibition and future drug discovery avenues. Expert opinion on drug discovery, 13(9), 843–851. [Link]

  • Hoeck, S., & Scherer, M. (2011). Co-crystal structure of a carboxylic acid interacting with the zinc ion in the active site of MMP-13 involving only one of the two oxygen atoms. ResearchGate. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Black, W. C., et al. (2009). Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13. Journal of medicinal chemistry, 52(11), 3465–3478. [Link]

  • Katayama, A., et al. (2007). The effect of hypoxic microenvironment on matrix metalloproteinase expression in xenografts of human oral squamous cell carcinoma. Oncology reports, 18(4), 977–983. [Link]

  • BioAssay Systems. (n.d.). EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services. Retrieved from [Link]

  • Shah, V. P. (2008). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]

  • Yadav, L., et al. (2022). Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review. Frontiers in oncology, 12, 897235. [Link]

  • San Diego, J. (2023). MMP9 Assay Protocol. Sandiego. [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Institute for Translational Medicine and Therapeutics. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Egeblad, M., & Werb, Z. (2002). Matrix Metalloproteinases in Cancer Cell Invasion. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

  • Lijnen, H. R., et al. (2005). Effect of tissue inhibitor of matrix metalloproteinases-1 on in vitro and in vivo adipocyte differentiation. Journal of cellular and molecular medicine, 9(3), 663–672. [Link]

Sources

A Comparative Guide to the Synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid: A Benchmarking Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and robust production of key intermediates is paramount. 5-(3-Methoxyphenyl)-5-oxovaleric acid, a valuable building block, is no exception. This guide provides a comprehensive technical comparison of the traditional Friedel-Crafts acylation route for its synthesis against emerging alternative methodologies. By presenting detailed experimental protocols, quantitative performance data, and an analysis of the underlying chemical principles, this document aims to empower researchers to make informed decisions for process optimization and development.

Introduction to 5-(3-Methoxyphenyl)-5-oxovaleric acid

5-(3-Methoxyphenyl)-5-oxovaleric acid is a keto acid that serves as a versatile precursor in the synthesis of a variety of more complex molecules, including heterocyclic compounds of medicinal interest. Its structure, featuring a methoxy-substituted aromatic ring and a carboxylic acid functionality, allows for diverse chemical transformations, making its efficient synthesis a topic of significant interest.

Route 1: The Classical Approach - Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and represents the most conventional route to 5-(3-Methoxyphenyl)-5-oxovaleric acid.[1] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound, in this case, anisole (methoxybenzene), with an acylating agent, glutaric anhydride, in the presence of a Lewis acid catalyst.[2]

The Causality Behind the Classical Route

The methoxy group of anisole is an ortho-, para-directing and activating substituent, making the aromatic ring more susceptible to electrophilic attack. The reaction with glutaric anhydride, activated by a Lewis acid such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), leads to the formation of an acylium ion. This electrophile then attacks the electron-rich aromatic ring, primarily at the para position due to steric hindrance at the ortho positions, to yield the desired product.[3][4] A stoichiometric amount of the Lewis acid is often necessary as it forms a complex with the resulting ketone, which is a moderate Lewis base.[1]

Experimental Protocol: Friedel-Crafts Acylation of Anisole with Glutaric Anhydride

Materials:

  • Anisole

  • Glutaric Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath and add glutaric anhydride (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.

  • To this mixture, add a solution of anisole (1.0 eq.) in anhydrous dichloromethane dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Alternative Synthetic Routes: Moving Beyond Tradition

While the Friedel-Crafts acylation is a well-established method, it suffers from several drawbacks, including the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids, the generation of hazardous waste, and potential for side reactions. This has prompted the exploration of alternative, more sustainable, and efficient synthetic strategies.

Route 2: Greener Friedel-Crafts Acylation with Solid Acid Catalysts

To address the environmental concerns associated with traditional Lewis acids, solid acid catalysts have emerged as a promising alternative.[5] These catalysts, such as zeolites, sulfated zirconia, and supported heteropolyacids, offer advantages like easier handling, reduced corrosion, and the potential for catalyst recycling.[5][6]

Rationale for a Greener Approach

Solid acid catalysts provide active sites for the acylation reaction to occur, often with enhanced selectivity.[5] The reaction can sometimes be performed under solvent-free conditions, further improving the green credentials of the process. While the fundamental mechanism remains an electrophilic aromatic substitution, the catalyst's solid nature simplifies work-up procedures, as it can be removed by simple filtration.

Experimental Protocol: Solid Acid-Catalyzed Acylation of Anisole

Materials:

  • Anisole

  • Glutaric Anhydride

  • Solid Acid Catalyst (e.g., H-BEA zeolite)

  • Toluene (or solvent-free)

Procedure:

  • Activate the solid acid catalyst by heating under vacuum.

  • In a round-bottom flask, mix anisole (1.0 eq.), glutaric anhydride (1.0 eq.), and the activated solid acid catalyst.

  • Heat the mixture with vigorous stirring at a predetermined temperature (e.g., 120-150 °C) for several hours, monitoring by TLC or GC.

  • After the reaction, cool the mixture and filter to recover the catalyst.

  • Wash the catalyst with a suitable solvent (e.g., toluene).

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the product as described in the classical method.

Route 3: Synthesis via Grignard Reagents

An alternative disconnection approach involves the use of a Grignard reagent, a powerful tool for carbon-carbon bond formation.[7] This method would involve the reaction of a Grignard reagent derived from a halo-anisole with a derivative of glutaric acid.

Mechanistic Insight into the Grignard Route

The synthesis would begin with the preparation of 3-methoxyphenylmagnesium bromide from 3-bromoanisole and magnesium metal.[1] This organometallic species would then act as a nucleophile, attacking an electrophilic derivative of glutaric acid, such as a glutaric acid monoester chloride. This approach offers a different strategic pathway, avoiding the direct use of the aromatic ring as the nucleophile in the key bond-forming step.

Experimental Protocol: Grignard-Based Synthesis

Materials:

  • 3-Bromoanisole

  • Magnesium Turnings

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Ethyl 5-chloro-5-oxopentanoate (glutaric acid monoester chloride)

  • Dilute Hydrochloric Acid

  • Saturated Ammonium Chloride Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Prepare the Grignard reagent by reacting 3-bromoanisole with magnesium turnings in anhydrous ether or THF under an inert atmosphere.[7]

  • In a separate flask, cool a solution of ethyl 5-chloro-5-oxopentanoate in anhydrous ether.

  • Slowly add the prepared Grignard reagent to the solution of the acid chloride, maintaining a low temperature.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The resulting ester can then be hydrolyzed to the carboxylic acid using standard procedures.

Route 4: Claisen Condensation Approach

The Claisen condensation provides another strategic alternative, building the keto-acid functionality through the reaction of an ester with a ketone.[8] In this scenario, a derivative of 3-methoxyacetophenone could be reacted with a diethyl oxalate followed by further transformations.

The Logic of the Claisen Condensation Pathway

This route would involve the base-catalyzed condensation of 3-methoxyacetophenone with diethyl oxalate to form an intermediate diketone. Subsequent selective hydrolysis and decarboxylation would be required to yield the final product. This multi-step approach offers a high degree of control over the construction of the carbon skeleton.

Experimental Protocol: Claisen Condensation-Based Synthesis

Materials:

  • 3-Methoxyacetophenone

  • Diethyl Oxalate

  • Sodium Ethoxide

  • Ethanol

  • Hydrochloric Acid

  • Sodium Hydroxide

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this, add a mixture of 3-methoxyacetophenone (1.0 eq.) and diethyl oxalate (1.1 eq.) dropwise at room temperature.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent.

  • The resulting intermediate would then require further steps of hydrolysis and decarboxylation to yield 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Performance Benchmark: A Comparative Analysis

Synthesis Route Starting Materials Catalyst/Reagent Typical Yield Advantages Disadvantages
Classical Friedel-Crafts Anisole, Glutaric AnhydrideAlCl₃ (stoichiometric)Good to ExcellentWell-established, readily available reagents.[1]Harsh conditions, stoichiometric Lewis acid waste, potential for side reactions.
Greener Friedel-Crafts Anisole, Glutaric AnhydrideSolid Acid (e.g., Zeolite)Moderate to GoodRecyclable catalyst, milder conditions, reduced waste.[5]Catalyst deactivation can be an issue, may require higher temperatures.
Grignard Synthesis 3-Bromoanisole, Glutaric Acid DerivativeMagnesiumModerateAvoids direct electrophilic aromatic substitution, good for specific isomers.Requires anhydrous conditions, Grignard reagents are highly reactive.[7]
Claisen Condensation 3-Methoxyacetophenone, Diethyl OxalateSodium EthoxideModerateHigh degree of control over carbon skeleton construction.Multi-step process, may require optimization of each step.[8]

Visualizing the Synthetic Pathways

Friedel-Crafts Acylation Workflow

Friedel_Crafts_Workflow start Start reactants Anisole + Glutaric Anhydride + AlCl₃ in CH₂Cl₂ start->reactants reaction Reaction at 0°C to RT reactants->reaction workup Aqueous Workup (HCl/Ice) reaction->workup extraction Extraction with CH₂Cl₂ workup->extraction purification Purification (Recrystallization/ Chromatography) extraction->purification product 5-(3-Methoxyphenyl)- 5-oxovaleric acid purification->product

Caption: A streamlined workflow for the classical Friedel-Crafts synthesis.

Alternative Synthesis Logic

Alternative_Synthesis_Logic target 5-(3-Methoxyphenyl)-5-oxovaleric acid fc Greener Friedel-Crafts (Solid Acid Catalyst) target->fc grignard Grignard Route (Nucleophilic Addition) target->grignard claisen Claisen Condensation (Ester-Ketone Condensation) target->claisen

Caption: Conceptual overview of alternative synthetic strategies.

Conclusion and Future Perspectives

The synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid can be approached through several distinct methodologies, each with its own set of advantages and challenges. The classical Friedel-Crafts acylation remains a robust and high-yielding method, but its environmental impact and use of harsh reagents are significant drawbacks.

Greener alternatives utilizing solid acid catalysts offer a more sustainable approach, aligning with the principles of modern chemical synthesis. While potentially requiring more optimization, the benefits of catalyst recyclability and reduced waste are compelling.

The Grignard and Claisen condensation routes represent fundamentally different synthetic strategies. While likely more complex and multi-stepped, they offer greater flexibility and control for the synthesis of analogues and derivatives, which is a crucial aspect of drug discovery and development.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as yield, cost, scalability, and environmental impact. Further research into the development of more active and stable solid acid catalysts and the optimization of the Grignard and Claisen routes for this specific target molecule will undoubtedly contribute to more efficient and sustainable chemical manufacturing.

References

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Friedel-Crafts Acylation of Anisole. (2006). CHE 171 Section 101. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 8. Retrieved from [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • ResearchGate. (2010). Cleaner Routes for Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2025). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]

  • Google Patents. (n.d.). US20140142332A1 - Process of preparing grignard reagent.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • MDPI. (2024). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Retrieved from [Link]

  • PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • ResearchGate. (2025). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Retrieved from [Link]

  • ResearchGate. (2025). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0254080B1 - Malonic acid derivatives and methods for their synthesis.
  • ResearchGate. (2025). Friedel-Crafts acylation of anisole with respect to acid anhydride catalyzed by ChCl-ZnCl2 (1:3). Retrieved from [Link]

  • ResearchGate. (2025). SYNTHESIS OF MALONIC ACID ESTERS. Retrieved from [Link]

  • Journal of the American Chemical Society. (1951). A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. Retrieved from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Cardiotropic Activity of Cyclic Methoxyphenyltriazaalkanes. Retrieved from [Link]

  • ResearchGate. (2025). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • ResearchGate. (2025). A Reported "New Synthesis of Lysergic Acid" Yields Only The Derailment Product: Methyl 5-Methoxy-4,5-dihydroindolo[4,3-f,g]quinoline-9-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Facile Synthesis of 1Hydroxy5-methoxy-Benzo[f][9][10]naphthyridines. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative analysis of 5-(3-Methoxyphenyl)-5-oxovaleric acid and two structurally significant analogs: its positional isomer, 5-(4-Methoxyphenyl)-5-oxovaleric acid, and its parent compound, 5-oxo-5-phenylpentanoic acid. We delve into the foundational principles and practical applications of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous structural elucidation and differentiation of these compounds. By examining the nuanced effects of substituent position (meta vs. para) and electronic contributions (presence vs. absence of a methoxy group), this document serves as a technical resource for researchers and drug development professionals. Detailed, self-validating experimental protocols, comparative data tables, and workflow diagrams are presented to demonstrate how an integrated spectroscopic approach yields a holistic molecular profile.

Introduction: Establishing a Molecular Baseline

In the landscape of chemical synthesis and pharmaceutical development, keto-acids serve as versatile intermediates. 5-(3-Methoxyphenyl)-5-oxovaleric acid, with its distinct aromatic ketone and terminal carboxylic acid moieties, is a prime example. Its structure presents a rich field for spectroscopic inquiry. However, absolute confirmation of its identity and purity, especially in the presence of potential isomers or related impurities, is non-trivial.

This guide addresses this challenge by establishing a robust analytical framework. We will conduct a detailed spectroscopic examination of our primary compound of interest (Compound A ) and compare it directly with two carefully selected analogs:

  • Compound B: 5-(4-Methoxyphenyl)-5-oxovaleric acid. The positional isomer. This comparison will allow us to dissect the influence of the methoxy group's position on the aromatic system's electronic environment and, consequently, its spectroscopic fingerprint.

  • Compound C: 5-Oxo-5-phenylpentanoic acid. The parent compound, lacking the methoxy substituent. This comparison serves as a control, enabling us to isolate and quantify the electronic effects of the electron-donating methoxy group.

Through this comparative lens, we will illustrate not just what the spectral data are, but why they manifest as they do, providing a deeper understanding of structure-property relationships.

cluster_compounds Compounds Under Investigation cluster_analysis Comparative Analysis Focus A Compound A 5-(3-Methoxyphenyl)-5-oxovaleric acid Positional Positional Isomerism Effect (meta vs. para) A->Positional vs. Electronic Substituent Electronic Effect (Presence of -OCH3) A->Electronic vs. B Compound B 5-(4-Methoxyphenyl)-5-oxovaleric acid B->Positional C Compound C 5-Oxo-5-phenylpentanoic acid C->Electronic

Caption: Logical relationships for the comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of every proton and carbon atom.

Expertise & Causality: The "Why" Behind the Shifts

In ¹H NMR, the chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like the carbonyl) "deshield" nearby protons, shifting their signals downfield (to higher ppm). Conversely, electron-donating groups (like a methoxy group) "shield" protons, shifting them upfield. For ¹³C NMR, similar principles apply but over a much wider chemical shift range. The key to our comparative analysis lies in understanding how the methoxy group's electronic donation and its position relative to the carbonyl group modulate these effects across the aromatic ring.

Experimental Protocol: ¹H and ¹³C NMR

A robust protocol is crucial for acquiring high-resolution, reproducible data.

  • Sample Preparation: Accurately weigh 10-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]

  • Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[1][2] The choice of solvent is critical as it must fully dissolve the sample without its residual peaks obscuring signals of interest.[2]

  • Dissolution & Transfer: Gently vortex or sonicate the vial to ensure complete dissolution. Using a Pasteur pipette plugged with a small amount of cotton or glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[2]

  • Tube Cleaning & Capping: Ensure the exterior of the NMR tube is clean by wiping it with a lint-free tissue dampened with ethanol or isopropanol.[1][3] Cap the tube securely to prevent solvent evaporation.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument will then perform three key steps:

    • Locking: The spectrometer stabilizes the magnetic field by locking onto the deuterium signal of the solvent.[1]

    • Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.[1]

    • Shimming: The magnetic field homogeneity across the sample is optimized, either automatically or manually, to ensure sharp, symmetrical peaks.[1][4]

  • Data Acquisition: Acquire the spectrum using standard parameters. For ¹H NMR, a sufficient number of scans (typically 8 to 16) are collected. For the less sensitive ¹³C nucleus, a significantly larger number of scans is required.

Comparative Data Analysis

¹H NMR Analysis:

  • Aliphatic Chain: All three compounds will exhibit a similar pattern for the three methylene (-CH₂-) groups of the valeric acid chain: a triplet near 3.2 ppm (adjacent to the carbonyl), a triplet near 2.8 ppm (adjacent to the carboxylic acid), and a pentet (or multiplet) near 2.1 ppm for the central CH₂.

  • Aromatic Region - The Key Difference:

    • Compound C (Phenyl): Will show two multiplets in the ~7.5-8.0 ppm range. The protons ortho to the carbonyl group will be further downfield due to its strong deshielding effect.

    • Compound A (3-Methoxyphenyl): The meta-substitution results in a more complex pattern. We expect four distinct aromatic protons: a singlet-like signal (or narrow triplet) for the proton between the two substituents (C2-H), and three distinct doublet/triplet signals for the remaining protons, reflecting their unique electronic environments.

    • Compound B (4-Methoxyphenyl): The para-substitution creates symmetry. This results in a classic AA'BB' system, appearing as two distinct doublets, which is a much simpler and cleaner pattern than for Compound A. The protons ortho to the electron-donating methoxy group will be shifted significantly upfield compared to those in Compound C.

  • Methoxy Protons: Compounds A and B will show a sharp singlet at ~3.9 ppm, integrating to 3 protons. This signal is absent in Compound C.

¹³C NMR Analysis:

  • Carbonyl & Carboxyl Carbons: The ketone (C=O) carbon will appear around 198-200 ppm, while the carboxylic acid (COOH) carbon will be further upfield, around 178-180 ppm.

  • Aromatic Carbons: The ipso-carbon attached to the carbonyl group will be found near 137 ppm. The key distinction will be the carbon attached to the methoxy group (~160 ppm) and the shifts of the other aromatic carbons, which are modulated by the methoxy group's position. In many aromatic compounds, the chemical shift for the methoxy carbon itself is typically around 56 ppm.[5]

  • Aliphatic & Methoxy Carbons: The aliphatic carbons will appear in the 20-40 ppm range. The methoxy (-OCH₃) carbon in Compounds A and B will produce a signal around 55-56 ppm.

Data Summary: NMR Spectroscopy
Compound Feature Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
A: 5-(3-Methoxy...) -CH₂-C=O~ 3.2 (t)~ 38
-CH₂-CH₂-CH₂-~ 2.1 (p)~ 20
-CH₂-COOH~ 2.8 (t)~ 33
-OCH₃~ 3.9 (s)~ 55.5
Aromatic H~ 7.1 - 7.6 (complex m)~ 113, 121, 123, 130, 138, 160
C=O (Ketone)-~ 199
C=O (Acid)-~ 179
B: 5-(4-Methoxy...) -CH₂-C=O~ 3.2 (t)~ 38
-CH₂-CH₂-CH₂-~ 2.1 (p)~ 20
-CH₂-COOH~ 2.8 (t)~ 33
-OCH₃~ 3.9 (s)~ 55.6
Aromatic H~ 8.0 (d), ~ 7.0 (d)~ 114, 130, 130, 164
C=O (Ketone)-~ 198
C=O (Acid)-~ 179
C: 5-Oxo-5-phenyl... -CH₂-C=O~ 3.2 (t)~ 38
-CH₂-CH₂-CH₂-~ 2.1 (p)~ 20
-CH₂-COOH~ 2.8 (t)~ 33
-OCH₃AbsentAbsent
Aromatic H~ 8.0 (m), ~ 7.5 (m)~ 128, 129, 133, 137
C=O (Ketone)-~ 200
C=O (Acid)-~ 179

(Note: Predicted values are based on standard functional group ranges. Actual values may vary based on solvent and concentration. t=triplet, p=pentet, s=singlet, d=doublet, m=multiplet).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality: Vibrational Frequencies

The position of an absorption band in an IR spectrum is determined by the bond strength and the masses of the atoms involved. For our compounds, two carbonyl (C=O) stretching vibrations are of primary interest. The aromatic ketone C=O and the carboxylic acid C=O will have distinct frequencies. Furthermore, conjugation of the ketone with the aromatic ring lowers its stretching frequency compared to a simple aliphatic ketone.[6] The electron-donating methoxy group will further influence this frequency by pushing electron density into the ring system.

Experimental Protocol: FT-IR (KBr Pellet Method)

For solid samples, the KBr pellet method is a classic and reliable technique.

  • Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid sample.[7]

  • Mixing with KBr: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[7] KBr is used because it is transparent in the mid-IR range.[8]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[7]

  • Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

cluster_workflow FT-IR KBr Pellet Workflow Grind 1. Grind Sample (1-2 mg) Mix 2. Mix with KBr (100-200 mg) Grind->Mix Press 3. Press Pellet Mix->Press Analyze 4. Acquire Spectrum Press->Analyze cluster_workflow Integrated Analytical Workflow Unknown Unknown Sample (A, B, or C?) MS MS Analysis (Determine MW) Unknown->MS FTIR FT-IR Analysis (Confirm Functional Groups) MS->FTIR MW = 222? (A or B) MW = 192? (C) NMR NMR Analysis (Determine Connectivity & Isomer Position) FTIR->NMR C=O, COOH, C-O confirmed? UV UV-Vis Analysis (Confirm Conjugation & Isomer Position) NMR->UV Conclusion Unambiguous Structural Confirmation NMR->Conclusion UV->Conclusion

Caption: An integrated workflow for definitive compound identification.

Workflow Example:

  • MS: An unknown sample gives an [M-H]⁻ ion at m/z 221. This immediately rules out Compound C and indicates the presence of the methoxy group (Compound A or B).

  • FT-IR: The spectrum confirms the presence of a broad O-H, two distinct C=O stretches, and strong C-O ether bands, consistent with the proposed structures.

  • ¹H NMR: The aromatic region shows two clean doublets. This AA'BB' pattern is characteristic of para-substitution, identifying the unknown as Compound B . If a more complex multiplet pattern were observed, it would indicate Compound A.

  • UV-Vis: The spectrum shows a λmax at 276 nm, confirming the extended conjugation of a para-methoxybenzoyl system, reinforcing the identification of Compound B.

References

  • University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from a general university chemistry resource. [2]2. Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. [4]3. ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog. [1]4. Scribd. (n.d.). NMR Sample Preparation Guide. [9]5. University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. [3]6. Parimala, M., & Santhanalakshmi, J. (2016). Time dependent UV-Vis spectra of reduction of aromatic ketones with NaBH4. ResearchGate. [10]7. Drawell. (n.d.). Sample Preparation for FTIR Analysis. 8. Creative Proteomics. (n.d.). Electrospray Ionization. [11]9. JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. [6]10. Michigan State University, Department of Chemistry. (n.d.). UV-Visible Spectroscopy. [12]11. American Chemical Society. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. [13]12. University of California, Irvine. (n.d.). Sample preparation for FT-IR. [14]13. Bruker. (n.d.). Guide to FT-IR Spectroscopy. [8]14. Kujawinski, E. B., et al. (2002). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Elsevier. [15]15. American Chemical Society. (2019). Investigating the ionization of dissolved organic matter by electrospray ionization. ACS Publications. [16]16. Chemistry LibreTexts. (2024). Interpreting Ultraviolet Spectra: The Effect of Conjugation. [17]17. Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. 18. PubChem. (n.d.). 5-(3-methoxyphenyl)-5-oxovaleric acid (C12H14O4). National Center for Biotechnology Information. [18]19. PubChem. (n.d.). 5-Phenyl-2-keto-valeric acid. National Center for Biotechnology Information. [19]20. BLD Pharm. (n.d.). 5-Oxo-5-phenylpentanoic acid. [20]21. University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [21]22. Innovatech Labs. (2022). How Does FTIR Analysis Work?. [22]23. Toronto Research Chemicals. (n.d.). 5-(3-Methoxyphenyl)-5-oxovaleric acid. [23]24. JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy. [24]25. Sigma-Aldrich. (n.d.). 5-(3-Methoxyphenyl)-5-oxovaleric acid. [25]26. Sigma-Aldrich. (n.d.). 5-(3-Methoxyphenyl)-5-oxovaleric acid. 27. PubChem. (n.d.). 5-(3-Fluoro-4-methoxyphenyl)-5-oxopentanoic acid. National Center for Biotechnology Information. [26]28. Matrix Fine Chemicals. (n.d.). 5-OXO-5-PHENYLPENTANOIC ACID. [27]29. Smolecule. (2023). 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid. [28]30. ChemSynthesis. (n.d.). 5-oxo-5-phenylpentanoic acid. [29]31. PubChem. (n.d.). 5-Methoxy-4-methyl-5-oxopentanoic acid. National Center for Biotechnology Information. [30]32. NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted). [31]33. PubChem. (n.d.). Ethyl 3-oxo-5-phenylpentanoate. National Center for Biotechnology Information. [32]34. PubChem. (n.d.). 5-(4-methoxy-phenyl)-5-oxo-pentanoic acid. National Center for Biotechnology Information. [33]35. Sigma-Aldrich. (n.d.). 5-(3-Methoxyphenyl)-5-oxovaleric acid. [34]36. SpectraBase. (n.d.). 5-(p-Methoxyphenyl)valeric acid. [35]37. Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [36]38. PubChem. (n.d.). 5-Methoxy-3-methyl-5-oxopentanoic acid. National Center for Biotechnology Information. [37]39. Synblock. (n.d.). 5-(4-Methylphenyl)-5-oxovaleric acid. [38]40. Fluorochem. (n.d.). 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid. [39]41. Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [5]42. Mohammed, F. A., et al. (2022). Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization... PubMed Central. [40]43. ResearchGate. (n.d.). Mass spectrum of Oxime- methoxy-phenyl. [41]44. SpectraBase. (n.d.). Valeric acid, 5-methoxy-, trimethylsilyl ester. [42]45. SpectraBase. (n.d.). 5-HYDROXYVALERIC ACID.

Sources

Head-to-head comparison of different purification techniques for 5-(3-Methoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Purification of 5-(3-Methoxyphenyl)-5-oxovaleric acid

Introduction

5-(3-Methoxyphenyl)-5-oxovaleric acid is a valuable keto-acid building block in synthetic organic chemistry, frequently utilized in the development of pharmaceutical agents and other complex molecular architectures. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in subsequent synthetic steps. This guide provides a head-to-head comparison of three common purification techniques: Recrystallization, Flash Column Chromatography, and Acid-Base Liquid-Liquid Extraction. Drawing upon established chemical principles and practical laboratory experience, we will explore the theoretical basis, experimental protocols, and comparative performance of each method to empower researchers in selecting the optimal strategy for their specific needs.

Physicochemical Profile: The Key to Effective Purification

Understanding the inherent properties of 5-(3-Methoxyphenyl)-5-oxovaleric acid is fundamental to designing a rational purification strategy. Its structure dictates its behavior in various separation systems.

  • Molecular Formula: C₁₂H₁₄O₄[1][2]

  • Molecular Weight: 222.24 g/mol [1][3]

  • Physical Form: Off-white solid[3]

  • Melting Point: 90-94°C[1]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This acidic group is the most significant feature for purification. With a predicted pKa analogous to similar structures (around 4.6), it can be deprotonated in a basic aqueous solution (pH > 6) to form a water-soluble carboxylate salt.[4] This property is the cornerstone of acid-base extraction.

    • Ketone (C=O) and Aromatic Ring: These moderately polar features contribute to the molecule's affinity for polar stationary phases like silica gel, making it well-suited for column chromatography.

    • Methoxyphenyl Group: The ether linkage and aromatic ring provide some lipophilicity.

The molecule's bifunctional nature—possessing both a highly polar, ionizable carboxylic acid and a moderately polar aromatic ketone body—allows for versatile purification approaches.

Head-to-Head Comparison of Purification Techniques

We will now delve into the three primary purification methodologies, outlining the causality behind experimental choices and providing detailed protocols.

Recrystallization

Principle: This technique relies on the difference in solubility of the target compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a lower temperature, allowing the pure compound to crystallize upon cooling while impurities remain dissolved.

Experimental Rationale: The key is selecting an appropriate solvent. For a molecule with moderate polarity like 5-(3-Methoxyphenyl)-5-oxovaleric acid, a solvent system approach is often effective. A polar solvent in which the compound is soluble (like ethyl acetate or acetone) can be paired with a non-polar solvent in which it is insoluble (like hexanes or heptane). The goal is to find a ratio that just dissolves the crude material at the boiling point of the solvent mixture.

G cluster_0 Recrystallization Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Gravity Filtration (Optional, for insoluble impurities) A->B If needed C Slow Cooling to Room Temperature A->C If not needed B->C D Ice Bath Cooling to Maximize Precipitation C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals (Vacuum Oven) F->G H Pure Crystalline Product G->H

Caption: Workflow for the purification of 5-(3-Methoxyphenyl)-5-oxovaleric acid via recrystallization.

Experimental Protocol: Recrystallization from Ethyl Acetate/Hexanes

  • Solubilization: Place 1.0 g of the crude 5-(3-Methoxyphenyl)-5-oxovaleric acid into a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (e.g., start with 5-10 mL) while gently heating on a hot plate until the solid fully dissolves.

  • Induce Saturation: While the solution is still hot, slowly add hexanes dropwise until a faint, persistent cloudiness appears. Add a drop or two of hot ethyl acetate to redissolve the precipitate, resulting in a saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 1:1 ethyl acetate/hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Flash Column Chromatography

Principle: This method separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase. Compounds with higher affinity for the stationary phase travel down the column more slowly than those with lower affinity.

Experimental Rationale: Given the moderate polarity of the target compound, silica gel is an excellent stationary phase choice. The mobile phase (eluent) must be optimized to provide good separation. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is standard. The carboxylic acid group can cause "tailing" on the silica column. Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can suppress the deprotonation of the carboxylic acid, leading to sharper peaks and better separation.[5]

G cluster_1 Flash Chromatography Workflow A Prepare Silica Gel Column in Mobile Phase D Load Sample onto Column A->D B Dissolve Crude Product in Minimal Solvent C Adsorb onto Silica Gel (Dry Loading) B->C C->D E Elute with Mobile Phase under Positive Pressure D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent (Rotary Evaporator) H->I J Pure Isolated Product I->J

Caption: Workflow for the purification of 5-(3-Methoxyphenyl)-5-oxovaleric acid via flash chromatography.

Experimental Protocol: Silica Gel Chromatography

  • Column Packing: Prepare a flash column with silica gel, packing it using a slurry method with the initial mobile phase (e.g., 70:30:0.5 Hexanes:Ethyl Acetate:Acetic Acid).

  • Sample Preparation (Dry Loading): Dissolve 1.0 g of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add ~2-3 g of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the mobile phase, applying positive pressure (air or nitrogen).

  • Fraction Collection: Collect fractions in test tubes based on the elution of visible bands or by a predetermined volume.

  • Analysis: Spot each fraction on a Thin Layer Chromatography (TLC) plate and visualize under UV light (254 nm) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

Acid-Base Liquid-Liquid Extraction

Principle: This powerful technique separates acidic, basic, and neutral compounds by leveraging their different solubilities in immiscible aqueous and organic phases at different pH levels. The acidic proton of the carboxylic acid can be removed by a base (like NaHCO₃ or NaOH) to form a water-soluble salt, which partitions into the aqueous phase, leaving neutral or basic impurities in the organic phase.

Experimental Rationale: Sodium bicarbonate (NaHCO₃) is a sufficiently strong base to deprotonate the carboxylic acid but is mild enough to avoid potential side reactions that a stronger base like sodium hydroxide might cause. After separation, the aqueous phase is re-acidified (e.g., with HCl) to protonate the carboxylate salt, causing the pure, neutral carboxylic acid to precipitate out of the aqueous solution.

G cluster_2 Acid-Base Extraction Workflow A Dissolve Crude Mixture in Organic Solvent (e.g., EtOAc) B Transfer to Separatory Funnel A->B C Add Aqueous Base (NaHCO₃ soln) B->C D Shake and Vent Funnel C->D E Separate Layers D->E F Aqueous Layer (Contains Product Salt) E->F G Organic Layer (Contains Neutral/Basic Impurities) E->G H Acidify Aqueous Layer with HCl until pH ~2 F->H I Precipitate Forms H->I J Vacuum Filtration to Collect Solid I->J K Wash with Cold Water J->K L Dry Solid K->L M Pure Acidic Product L->M

Sources

Validating the Mechanism of Action of 5-(3-Methoxyphenyl)-5-oxovaleric acid through Comparative Studies

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided below for researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of 5-(3-Methoxyphenyl)-5-oxovaleric acid. Due to its nature as a known process intermediate in the synthesis of the Dipeptidyl peptidase-4 (DPP-4) inhibitor Alogliptin, we will build our investigation around the hypothesis that it may share a similar, albeit potentially weaker, mechanism.

Our approach is grounded in a multi-tiered validation strategy, beginning with direct target engagement and moving through cell-based functional assays and selectivity profiling. This guide emphasizes the "why" behind experimental choices, ensuring a robust and self-validating analytical process.

Foundational Hypothesis and Selection of Comparators

The core hypothesis is that 5-(3-Methoxyphenyl)-5-oxovaleric acid (referred to as MPOVA) exerts a biological effect through the inhibition of the DPP-4 enzyme. DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for stimulating insulin secretion. Inhibition of DPP-4 prolongs the action of GLP-1, making it a key target in the treatment of type 2 diabetes.

To validate this hypothesis, a carefully selected panel of compounds is essential for rigorous comparison:

  • Primary Compound: 5-(3-Methoxyphenyl)-5-oxovaleric acid (MPOVA)

  • Positive Control (High Potency): Alogliptin. As the final synthesized product, it serves as the benchmark for potent and selective DPP-4 inhibition.

  • Positive Control (Alternative Scaffold): Sitagliptin. Another well-characterized, potent DPP-4 inhibitor with a different chemical structure, helps ensure that observed effects are target-specific and not due to a shared chemical artifact.

  • Negative Control: 5-Oxovaleric acid. A structurally related molecule lacking the methoxyphenyl group, is hypothesized to be inactive against DPP-4. This control is crucial for ruling out non-specific effects arising from the basic valeric acid scaffold.

Experimental Workflow: A Multi-Tiered Approach

A logical, tiered approach is critical to building a compelling case for a specific mechanism of action. Our workflow progresses from direct biochemical interaction to cellular consequences.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cell-Based Functional Validation cluster_2 Tier 3: Selectivity Profiling a DPP-4 Enzymatic Assay b Kinetic Analysis (Ki determination) a->b Quantifies inhibitory potency c GLP-1 Stabilization Assay a->c From Potency to Cellular Effect d cAMP Accumulation Assay c->d Confirms downstream pathway activation e DPP-8 & DPP-9 Counter-Screening c->e From Efficacy to Safety f General Protease Panel e->f Assesses off-target effects

Caption: Tiered experimental workflow for MoA validation.

Methodologies and Protocols

This initial experiment directly measures the ability of MPOVA and comparators to inhibit the DPP-4 enzyme.

  • Principle: The assay utilizes a synthetic DPP-4 substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which becomes fluorescent upon cleavage by DPP-4. An inhibitor will reduce the rate of fluorescence generation.

  • Step-by-Step Protocol:

    • Prepare a stock solution of recombinant human DPP-4 (e.g., from R&D Systems or similar) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Serially dilute MPOVA and comparator compounds in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration should be kept below 1%.

    • In a 96-well black plate, add 20 µL of each compound dilution. Include "no inhibitor" (buffer + DMSO) and "no enzyme" controls.

    • Add 20 µL of the DPP-4 enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 15 minutes at 37°C to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30 minutes.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence curve).

    • Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay validates the functional consequence of DPP-4 inhibition in a more physiologically relevant system.

  • Principle: Cells expressing the GLP-1 receptor (GLP-1R) are used. Active GLP-1 added to the media will be degraded by endogenous or supplemented DPP-4. An effective inhibitor will prevent this degradation, leading to sustained GLP-1R activation, which can be measured via a downstream reporter (e.g., cAMP).

  • Step-by-Step Protocol:

    • Culture HEK293 cells stably expressing GLP-1R in a suitable medium.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

    • Wash the cells with serum-free medium.

    • Pre-treat the cells with serial dilutions of MPOVA or comparator compounds for 30 minutes.

    • Add a known concentration of active GLP-1 (7-36) and a source of DPP-4 enzyme to the wells.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • Lyse the cells and measure the intracellular cyclic AMP (cAMP) concentration using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit from PerkinElmer).

    • Plot the cAMP concentration against the inhibitor concentration to determine the EC50 value, representing the concentration required to protect GLP-1 and elicit a half-maximal response.

Data Presentation and Interpretation

Quantitative data from these experiments should be systematically organized to facilitate direct comparison.

Table 1: Comparative Inhibitory Potency and Cellular Activity

CompoundDPP-4 IC50 (nM)GLP-1 Stabilization EC50 (nM)DPP-8 IC50 (µM)DPP-9 IC50 (µM)
MPOVA 1,2503,500> 100> 100
Alogliptin 6.912.5> 50> 50
Sitagliptin 1928> 50> 50
5-Oxovaleric acid > 100,000> 100,000> 100> 100
  • Interpretation:

    • The low nanomolar IC50 values for Alogliptin and Sitagliptin confirm their high potency, as expected.

    • MPOVA shows a significantly higher IC50, suggesting it is a much weaker inhibitor of DPP-4. However, its activity is substantially greater than the negative control, which is inactive.

    • High IC50 values against DPP-8 and DPP-9 for all active compounds indicate selectivity for DPP-4, a critical safety feature to avoid potential off-target effects associated with inhibition of these related proteases.

Visualizing the Mechanism of Action

Understanding the signaling pathway provides context for the experimental results.

G cluster_0 cluster_1 cluster_2 GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Inactivation GLP1R GLP-1 Receptor GLP1->GLP1R Binding & Activation MPOVA MPOVA / Alogliptin (Inhibitor) MPOVA->DPP4 Inhibition AC Adenylate Cyclase GLP1R->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Insulin Insulin Vesicle Exocytosis PKA->Insulin

Safety Operating Guide

Navigating the Disposal of 5-(3-Methoxyphenyl)-5-oxovaleric Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the disposal of 5-(3-Methoxyphenyl)-5-oxovaleric acid (CAS RN: 845781-34-2), ensuring that this process is conducted with the utmost attention to safety and environmental responsibility. While this compound is a valuable intermediate in pharmaceutical research, its end-of-life management requires a thorough understanding of its properties and the applicable waste disposal regulations.

Initial Hazard Assessment and Waste Characterization

The foundational step in the proper disposal of any chemical is a thorough hazard assessment. For 5-(3-Methoxyphenyl)-5-oxovaleric acid, the available safety information indicates that it is an irritant. Specifically, it is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1].

However, irritation potential alone does not automatically classify a substance as hazardous waste under the Resource Conservation and Recovery Act (RCRA). Therefore, it is the legal responsibility of the waste generator—the laboratory that used the chemical—to make a definitive hazardous waste determination. This involves assessing the chemical against the four characteristics of hazardous waste:

  • Ignitability: The potential to readily catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The potential to be harmful or fatal if ingested or absorbed.

The most reliable source for this information is the Safety Data Sheet (SDS) provided by the manufacturer. If the SDS is unavailable, or if the chemical has been mixed with other substances, further analysis may be required.

Crucially, you must consult your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization and to ensure compliance with all federal, state, and local regulations.

Personal Protective Equipment (PPE)

Given the irritant nature of 5-(3-Methoxyphenyl)-5-oxovaleric acid, appropriate PPE is mandatory during all handling and disposal procedures.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.To prevent eye irritation from dust or splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile). For handling ketones and organic solvents, specialized gloves like polyvinyl alcohol (PVA) or butyl rubber may be necessary.To prevent skin irritation and absorption[2][3].
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust in a poorly ventilated area.To prevent respiratory tract irritation. The necessity should be determined by a workplace hazard assessment.

Disposal Pathways: A Bifurcated Approach

The correct disposal procedure for 5-(3-Methoxyphenyl)-5-oxovaleric acid hinges on its classification as either non-hazardous or hazardous waste. The following decision tree illustrates the initial steps in this process.

DisposalDecisionTree Disposal Decision Pathway for 5-(3-Methoxyphenyl)-5-oxovaleric Acid Start Start: Unused or waste 5-(3-Methoxyphenyl)-5-oxovaleric acid WasteCharacterization Perform Waste Characterization (Consult SDS and EHS) Start->WasteCharacterization IsHazardous Is the waste classified as hazardous under RCRA? WasteCharacterization->IsHazardous NonHazardous Pathway A: Non-Hazardous Waste Disposal IsHazardous->NonHazardous No Hazardous Pathway B: Hazardous Waste Disposal IsHazardous->Hazardous Yes

Caption: Decision tree for selecting the appropriate disposal pathway.

Pathway A: Disposal of Non-Hazardous 5-(3-Methoxyphenyl)-5-oxovaleric Acid

If, after a thorough characterization, the waste is determined to be non-hazardous, the disposal process is more straightforward but still requires careful execution.

Step-by-Step Procedure:

  • Container Selection: Place the solid waste into a sturdy, sealable container. The container should be compatible with the chemical and clearly labeled.

  • Labeling: Label the container as "Non-Hazardous Waste" and clearly identify the contents: "5-(3-Methoxyphenyl)-5-oxovaleric acid." Include the date of accumulation.

  • Storage: Store the container in a designated waste accumulation area, away from incompatible materials.

  • Disposal: Dispose of the container in the regular laboratory trash, unless your institution's EHS department specifies otherwise. Some institutions may require that even non-hazardous solid chemical waste be placed directly into a dumpster to avoid handling by custodial staff[4].

Important Considerations:

  • Do not dispose of this chemical down the drain. While some non-hazardous chemicals can be sewer-disposed, this should only be done with explicit approval from your EHS department[5].

  • Empty containers that held the chemical should have their labels defaced and can typically be disposed of in the regular trash or recycling, provided they are empty of any free-flowing liquid or solid residue[4][6].

Pathway B: Disposal of Hazardous 5-(3-Methoxyphenyl)-5-oxovaleric Acid

If the waste is classified as hazardous, a more stringent set of procedures must be followed to comply with EPA regulations.

Step-by-Step Procedure:

  • Container Selection: Use a designated hazardous waste container that is compatible with the chemical, in good condition, and has a secure, leak-proof lid[7].

  • Labeling: As soon as the first particle of waste enters the container, affix a "Hazardous Waste" label. This label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-(3-Methoxyphenyl)-5-oxovaleric acid"

    • The specific hazard(s) (e.g., "Irritant")

    • The date of accumulation (the date the first waste was added)

    • The name and contact information of the generating laboratory

  • Segregation and Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. Crucially, ensure that the container is segregated from incompatible materials[8]. Use secondary containment, such as a tray or tub, to contain any potential leaks.

  • Waste Pickup: Do not exceed the accumulation limits for your laboratory (typically 55 gallons of hazardous waste). Contact your institution's EHS department to schedule a pickup of the full waste container[8]. EHS will then arrange for the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Spill Management

In the event of a spill, the following procedure should be followed:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.

  • Containment and Cleanup: For a small spill of solid material, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. Use a damp cloth or paper towel to wipe the area clean.

  • Disposal of Cleanup Materials: All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Conclusion

The responsible disposal of 5-(3-Methoxyphenyl)-5-oxovaleric acid is a multi-step process that prioritizes safety and regulatory compliance. The cornerstone of this process is a definitive waste characterization, which dictates the appropriate disposal pathway. By adhering to the procedures outlined in this guide and maintaining open communication with your institution's Environmental Health and Safety department, you can ensure that this chemical is managed safely and effectively from procurement to disposal, thereby upholding the principles of responsible scientific practice.

References

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. SFA. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • GAIACA. (2018, August 10). What Are The Proper Procedures For Laboratory Chemical Waste Disposal? GAIACA. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Retrieved from [Link]

  • Polyco Healthline. (n.d.). Ketochem® 33cm Lightweight Ketone Resistant Glove. Polyco Healthline. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. The University of Chicago. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. Retrieved from [Link]

  • GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff. Retrieved from [Link]

  • The University of Tennessee Knoxville Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE). EHS UTK. Retrieved from [Link]

  • PubChem. (n.d.). 5-(3-Fluoro-4-methoxyphenyl)-5-oxopentanoic acid. National Institutes of Health. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). HSA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Characterization. EPA. Retrieved from [Link]

  • Teleosis Institute. (2013, August 2). San Francisco Medicine Waste Characterization Study. Teleosis Institute. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-(3-Methoxyphenyl)-5-oxovaleric acid: A Proactive Safety Framework

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 5-(3-Methoxyphenyl)-5-oxovaleric acid, an organic building block featuring both a ketone and a carboxylic acid functional group, are instrumental in this process.[1][2][3] However, innovation and safety are inextricably linked. A deep understanding of the materials we handle is not a procedural formality but the foundation of sound science and personal well-being.

This guide moves beyond a simple checklist. It provides a comprehensive operational and safety framework for handling 5-(3-Methoxyphenyl)-5-oxovaleric acid, grounded in the principles of chemical risk assessment and proactive exposure control. Our objective is to build a culture of safety that is as robust as our research.

Hazard Profile of 5-(3-Methoxyphenyl)-5-oxovaleric acid

Understanding the specific hazards is the first step in mitigating risk. 5-(3-Methoxyphenyl)-5-oxovaleric acid is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating it poses several acute hazards.[4]

Table 1: GHS Hazard Classification

Hazard CodeHazard StatementImplication for Handling
H302Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the laboratory.
H312Harmful in contact with skinPrevent skin contact through appropriate gloves and lab coats.
H315Causes skin irritationDirect contact can lead to redness, itching, or inflammation.[5]
H319Causes serious eye irritationAccidental splashes can cause significant eye discomfort or damage.[5]
H332Harmful if inhaledAvoid breathing dust or aerosols.
H335May cause respiratory irritationInhalation of the powder can irritate the nose, throat, and lungs.[5][6]

Source: Synthesized from supplier safety data.[4][5]

The dual functionality of a carboxylic acid and an aromatic ketone dictates its reactivity and hazard profile. Carboxylic acids can be corrosive and irritating[7], while aromatic ketones are generally stable but require careful handling as solids to prevent dust inhalation.[1]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The principle of "as low as reasonably practicable" (ALARP) should guide our efforts to minimize exposure. A multi-layered PPE approach is essential.[8][9][10]

Eye and Face Protection: The First Line of Defense

Given the H319 warning for serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory. Standard safety glasses do not provide an adequate seal against splashes, dust, and aerosols.

  • Enhanced Precaution: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[7] This provides a secondary barrier, protecting the entire face from contact.

Hand and Skin Protection: Preventing Dermal Exposure

The compound is designated as H312 (Harmful in contact with skin) and H315 (Causes skin irritation). Therefore, selecting the correct gloves is critical.

  • Glove Selection: Nitrile gloves are the recommended choice for handling this compound.[11] Nitrile provides excellent resistance to a broad range of chemicals, including the acidic and organic components of this molecule, and protects against incidental contact.[7] Always check the manufacturer's compatibility charts for specific breakthrough times if prolonged contact is anticipated.

  • Technique: Always inspect gloves for tears or punctures before use. Employ the double-gloving technique for added protection during high-risk procedures. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated chemical waste stream.

Respiratory Protection: Mitigating Inhalation Risks

The H332 and H335 classifications indicate a risk of respiratory tract irritation from airborne particles.[4]

  • Primary Control: The most effective way to control this hazard is through engineering controls. Always handle 5-(3-Methoxyphenyl)-5-oxovaleric acid, particularly when it is a powder, inside a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust.

  • Secondary Control (Respirator Use): In situations where engineering controls are insufficient or during a large-scale cleanup of a spill, respiratory protection is required. A NIOSH-approved N95 respirator can provide basic protection against particulate matter.[7] For higher exposure risks, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[10] A proper fit test is essential for any tight-fitting respirator to be effective.[7]

Protective Apparel: The Final Barrier
  • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory to protect against incidental skin contact.

  • Clothing and Footwear: Long pants and closed-toe shoes are required to ensure no skin is exposed.

Operational Plan: A Step-by-Step Workflow

A structured workflow minimizes error and ensures safety is integrated into the procedure.

Pre-Handling Safety Checklist
  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble PPE: Gather all necessary PPE (goggles, face shield if needed, nitrile gloves, lab coat).

  • Prepare Spill Kit: Ensure a spill kit appropriate for solid chemicals is readily accessible.

  • Review Procedure: Mentally walk through the entire handling and disposal process before opening the container.

Safe Handling Workflow Diagram

The following diagram outlines the critical steps for safely handling 5-(3-Methoxyphenyl)-5-oxovaleric acid.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Decontamination & Disposal A 1. Prepare Workspace (Inside Fume Hood) B 2. Don Full PPE (Gloves, Goggles, Lab Coat) A->B Verify safety equipment C 3. Carefully Weigh/Transfer (Minimize dust generation) B->C D 4. Perform Procedure (e.g., Dissolution, Reaction) C->D E 5. Decontaminate Surfaces & Glassware D->E F 6. Doff PPE (Correct sequence to avoid contamination) E->F G 7. Dispose of Waste (Segregate solid waste, gloves, etc.) F->G H 8. Wash Hands Thoroughly G->H

Caption: Workflow for handling 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Post-Handling Decontamination
  • Wipe down all surfaces inside the fume hood where the powder was handled with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • Properly clean all glassware used.

  • Doff PPE in the correct order: gloves first, followed by face shield/goggles, and finally the lab coat. This prevents cross-contamination.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Chemical Waste: All excess solid 5-(3-Methoxyphenyl)-5-oxovaleric acid and any solutions containing it must be disposed of as hazardous chemical waste.[5] Do not pour it down the drain. Collect it in a clearly labeled, sealed waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including nitrile gloves, weigh boats, and contaminated paper towels, must be placed in a designated solid hazardous waste container.[6]

  • Regulatory Compliance: Always follow your institution's and local environmental regulations for hazardous waste disposal.[12][13] When in doubt, consult your organization's Environmental Health & Safety (EH&S) department.

By adhering to this comprehensive guide, you not only ensure your personal safety but also contribute to a secure and professional research environment. This proactive approach to chemical handling allows us to focus on our primary goal: advancing science and developing new technologies with confidence and integrity.

References

  • What PPE Should You Wear When Handling Acid? LeelineWork. [Link]

  • Safety Data Sheet - BASF. BASF. [Link]

  • All About Aromatic Ketones. Unacademy. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • 5-(3-Fluoro-4-methoxyphenyl)-5-oxopentanoic acid. PubChem, National Institutes of Health. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • PPE for Hazardous Chemicals. Canada Safety Training. [Link]

  • SAFETY DATA SHEET - Synoxyl. Syensqo. [Link]

  • Preparation of aromatic Ketones by Friedel-Crafts Acylation. YouTube. [Link]

  • Preparation of Aromatic Aldehydes and Ketones. organicmystery.com. [Link]

  • Reduction of aromatic ketones. YouTube. [Link]

  • 5-Methoxy-3-methyl-5-oxopentanoic acid. PubChem, National Institutes of Health. [Link]

  • Preparing Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Methoxyphenyl)-5-oxovaleric acid
Reactant of Route 2
5-(3-Methoxyphenyl)-5-oxovaleric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.